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  • Product: 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride
  • CAS: 1376320-00-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of Naphtho[1,2-b]oxepin-5-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The naphtho[1,2-b]oxepin scaffold is a compelling heterocyclic system that has garnered significant interest within the medicinal chemistry communi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The naphtho[1,2-b]oxepin scaffold is a compelling heterocyclic system that has garnered significant interest within the medicinal chemistry community. Its unique three-dimensional structure and inherent biological activities make it a privileged core for the design of novel therapeutic agents. This technical guide focuses on the chemical properties of a key derivative, naphtho[1,2-b]oxepin-5-amine, providing a comprehensive overview of its synthesis, spectroscopic characterization, and potential applications in drug discovery. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to offer a foundational roadmap for researchers exploring this promising class of compounds.

Introduction: The Naphtho[1,2-b]oxepin Core

The fusion of a naphthalene ring system with a seven-membered oxepine ring creates the naphtho[1,2-b]oxepin framework. This arrangement results in a rigid, yet non-planar, molecular architecture that is advantageous for specific and high-affinity interactions with biological targets. The oxepine ring introduces a degree of conformational flexibility, while the extended aromatic system of the naphthalene moiety provides a platform for various intermolecular interactions, including π-π stacking and hydrophobic interactions.

Derivatives of the broader oxepine class have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The introduction of an amine functionality at the 5-position of the naphtho[1,2-b]oxepin core is a strategic modification aimed at introducing a basic center, a key feature in many biologically active molecules for improving aqueous solubility and enabling salt formation. Furthermore, the amino group serves as a versatile synthetic handle for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Synthesis of Naphtho[1,2-b]oxepin-5-amine Derivatives

The synthesis of naphtho[1,2-b]oxepin-5-amine derivatives commences with the preparation of the corresponding ketone precursor, naphtho[1,2-b]oxepin-5-one.

Synthesis of the Naphtho[1,2-b]oxepin-5-one Precursor

An established and efficient method for the regioselective synthesis of naphth[1,2-b]oxepin-5-ones involves a two-step process.[3] The key steps are the synthesis of 4-(naphthalen-1-yloxy)butanoic acid followed by its intramolecular cyclization.

Experimental Protocol: Synthesis of 2,3,4,5-tetrahydro-naphtho[1,2-b]oxepin-5-one

Step 1: Synthesis of 4-(naphthalen-1-yloxy)butanoic acid

  • To a solution of 1-naphthol in a suitable solvent such as acetone, add potassium carbonate.

  • Add ethyl 4-bromobutanoate dropwise to the mixture.

  • Reflux the reaction mixture for 24 hours.

  • After cooling, filter the mixture and evaporate the solvent.

  • The resulting ester is then hydrolyzed using a solution of potassium hydroxide in ethanol and water.

  • Acidify the reaction mixture with dilute hydrochloric acid to precipitate 4-(naphthalen-1-yloxy)butanoic acid.

  • Filter, wash with water, and dry the product.

Step 2: Intramolecular Cyclization

  • Treat the 4-(naphthalen-1-yloxy)butanoic acid with a cyclizing agent such as polyphosphoric acid (PPA) or Eaton's reagent.

  • Heat the mixture at a temperature range of 80-100 °C for a few hours.

  • Pour the reaction mixture into ice water to precipitate the crude product.

  • Filter, wash with a solution of sodium bicarbonate and then with water.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 2,3,4,5-tetrahydro-naphtho[1,2-b]oxepin-5-one.[3]

Reductive Amination of Naphtho[1,2-b]oxepin-5-one

The conversion of the ketone to the primary amine is most effectively achieved through reductive amination. This is a versatile and widely used method for the synthesis of amines from ketones or aldehydes.[4] The reaction proceeds in two steps: the formation of an imine intermediate followed by its reduction to an amine.[4]

Proposed Experimental Protocol: Synthesis of Naphtho[1,2-b]oxepin-5-amine

Materials:

  • 2,3,4,5-tetrahydro-naphtho[1,2-b]oxepin-5-one

  • Ammonia (or ammonium acetate as a source of ammonia)

  • A suitable reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)[5]

  • Methanol or ethanol as the solvent

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve the naphtho[1,2-b]oxepin-5-one in methanol.

  • Add a source of ammonia, such as ammonium acetate, to the solution.

  • Stir the mixture at room temperature to facilitate the formation of the imine intermediate. The pH of the reaction is crucial and is typically maintained between 6 and 7.

  • Slowly add the reducing agent (e.g., sodium cyanoborohydride) to the reaction mixture. The choice of a mild reducing agent like NaBH₃CN is critical as it selectively reduces the iminium ion in the presence of the ketone.[5]

  • Continue stirring the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the naphtho[1,2-b]oxepin-5-amine.

G Proposed Reductive Amination Workflow Ketone Naphtho[1,2-b]oxepin-5-one Imine Imine Intermediate Ketone->Imine + Ammonia Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine Amine Naphtho[1,2-b]oxepin-5-amine Imine->Amine + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->Amine

Caption: Proposed workflow for the synthesis of naphtho[1,2-b]oxepin-5-amine.

Spectroscopic Properties of Naphtho[1,2-b]oxepin-5-amine Derivatives

The structural elucidation of the synthesized naphtho[1,2-b]oxepin-5-amine derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Aromatic Protons: The protons on the naphthalene ring system are expected to appear in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm, exhibiting complex splitting patterns due to spin-spin coupling.

  • Oxepine Ring Protons: The methylene protons of the oxepine ring will likely appear as multiplets in the upfield region, generally between δ 1.5 and 4.5 ppm. The protons on the carbon adjacent to the oxygen atom will be the most deshielded.

  • Amine Proton: The proton of the primary amine group (NH₂) is expected to give a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration, but typically appears between δ 1.5 and 4.0 ppm.[6] This signal will disappear upon the addition of D₂O, which is a key diagnostic test.[7]

¹³C NMR:

  • Aromatic Carbons: The carbon atoms of the naphthalene ring will resonate in the aromatic region, typically between δ 110 and 150 ppm.

  • Oxepine Ring Carbons: The sp³ hybridized carbons of the oxepine ring will appear in the upfield region of the spectrum. The carbon attached to the oxygen will be the most downfield of these, typically in the range of δ 60-80 ppm. The carbon bearing the amino group (C-5) would be expected in the δ 45-60 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum will provide crucial information about the functional groups present in the molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)Notes
N-H Stretch (Primary Amine)3300-3500 (two bands)These bands are typically sharper and less intense than O-H stretches.[8]
C-H Stretch (Aromatic)> 3000
C-H Stretch (Aliphatic)< 3000
C=C Stretch (Aromatic)1450-1600
C-O Stretch (Aryl Ether)1200-1270
C-N Stretch (Aromatic Amine)1250-1335[6]
Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the naphtho[1,2-b]oxepin-5-amine derivative. The fragmentation pattern can also provide valuable structural information. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[8]

Chemical Reactivity and Further Derivatization

The naphtho[1,2-b]oxepin-5-amine core possesses two primary sites for further chemical modification: the aromatic naphthalene ring and the primary amino group.

G Potential Derivatization Pathways cluster_aromatic Aromatic Ring Reactions cluster_amino Amino Group Reactions Core Naphtho[1,2-b]oxepin-5-amine AromaticRing Aromatic Ring (Naphthalene) Core->AromaticRing Site 1 AminoGroup Amino Group Core->AminoGroup Site 2 ElectrophilicSubstitution Electrophilic Aromatic Substitution (e.g., halogenation, nitration) AromaticRing->ElectrophilicSubstitution Acylation Acylation (Amide formation) AminoGroup->Acylation Sulfonylation Sulfonylation (Sulfonamide formation) AminoGroup->Sulfonylation Alkylation Alkylation AminoGroup->Alkylation UreaThiourea Urea/Thiourea Formation AminoGroup->UreaThiourea

Caption: Key sites for further chemical modification of the core structure.

  • Reactions of the Amino Group: The primary amine is a nucleophilic center and can readily undergo a variety of reactions, including:

    • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

    • Alkylation: Reaction with alkyl halides, though this can sometimes lead to over-alkylation.

    • Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates, respectively.

  • Reactions of the Naphthalene Ring: The naphthalene ring system can undergo electrophilic aromatic substitution reactions. The position of substitution will be directed by the existing substituents on the ring.

Potential Applications in Drug Development

While specific biological data for naphtho[1,2-b]oxepin-5-amine derivatives is not yet widely available, the known activities of related naphthalenamine and oxepine-containing compounds suggest several promising avenues for investigation.

Anticancer Activity

Naphthalene derivatives are a well-established class of anticancer agents. Their planar aromatic structure allows for intercalation into DNA, and various derivatives have been shown to inhibit key enzymes involved in cell proliferation.[9][10] The introduction of the oxepine ring and the 5-amino group could modulate the cytotoxic activity and improve the pharmacological profile of these compounds.

Antimicrobial Activity

Naphthalene-based compounds have also demonstrated significant antibacterial and antifungal properties.[9] The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Naphtho[1,2-b]oxepin-5-amine derivatives represent a novel scaffold for the design of such agents.

Anti-inflammatory and Neuroprotective Activity

Certain aminonaphthalene derivatives have shown potent anti-inflammatory activity.[2] Additionally, the broader class of oxepines has been investigated for neuroprotective effects. The unique combination of these two pharmacophores in the target molecule makes it a compelling candidate for the development of novel treatments for inflammatory and neurodegenerative disorders.

Conclusion

The naphtho[1,2-b]oxepin-5-amine scaffold presents a promising starting point for the development of new chemical entities with potential therapeutic applications. This guide has outlined a rational synthetic approach to these molecules, detailed their expected spectroscopic characteristics, and highlighted their potential for further derivatization and biological evaluation. The insights provided herein are intended to serve as a valuable resource for researchers embarking on the exploration of this exciting area of medicinal chemistry. The versatility of the amino group as a synthetic handle, combined with the inherent biological relevance of the naphtho-oxepine core, positions these derivatives as high-priority targets for future drug discovery efforts.

References

  • Ioannou, P. V., & Tsoungas, P. G. (2014). The Chemistry of Oxepines. In Topics in Heterocyclic Chemistry (Vol. 37, pp. 1-64). Springer, Berlin, Heidelberg.
  • Kamel, M. M., Abd El-Hafeez, A. A., & Ahmed, M. F. (2011). Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives. Medicinal Chemistry Research, 20(9), 1433-1439.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

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  • PubMed Central. (2013). Direct Asymmetric Amination of α-Branched Cyclic Ketones Catalyzed by a Chiral Phosphoric Acid. Retrieved from [Link]

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  • Preprints.org. (2025, January 23). The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. Retrieved from [Link]

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  • ResearchGate. (n.d.). Fig. 3 Reaction of cyclic ketones with primary amines a. a Reaction.... Retrieved from [Link]

  • PubMed. (2013). Crystal Structure, Spectroscopic Characterization and Density Functional Studies of (E)-1-((3-methoxyphenylimino)methyl)naphthalen-2-ol. Retrieved from [Link]

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  • PubChem. (n.d.). 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one. Retrieved from [Link]

  • ResearchGate. (2016, December 5). An improved two-step regio-selective synthesis ofnaphth[1,2-b]- and naphth[2, 1-b]oxepin-5-ones. Retrieved from [Link]

  • MDPI. (2023, December 20). Naphtho[1,8-de][9][10]Oxazin-4-ol: Precursor to 1,2,8-Trisubstituted Naphthalenes and 1-Unsubstituted Naphtho[1,2-d]isoxazole 2-Oxide: A Novel Isomerization of the N-Oxide to Nitrile Oxide en Route to Isoxazol(in). Retrieved from [Link]

  • Journal of Materials and Environmental Science. (n.d.). One-pot solvent-free synthesis of naphtho[1,2-e][1][9]oxazin-3-one/thione derivatives using a snail shell as a green and efficien. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Structure Elucidation of 2H,3H,4H,5H-Naphtho[1,2-b]oxepin-5-amine Hydrochloride

Abstract The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. The naphtho[1,2-b]oxepin scaffold represents a promising framework for designing new therapeu...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. The naphtho[1,2-b]oxepin scaffold represents a promising framework for designing new therapeutic agents. This in-depth technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of a specific derivative, 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride. This document details the strategic application of High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind each analytical choice is explained, and the interpretation of spectral data is systematically detailed to provide an unambiguous structural assignment. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of complex organic molecules.

Introduction and Strategic Overview

The synthesis of novel molecules with potential therapeutic value is incomplete without rigorous and unequivocal structure determination. The target molecule, 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride, belongs to the family of naphtho-oxepines, a class of compounds investigated for a range of biological activities. The presence of a chiral center at the C5 position, a primary amine, and a fused ring system necessitates a sophisticated analytical strategy to confirm not only the molecular formula but also the precise connectivity and constitution of the molecule.

Our approach is a sequential and cross-validating workflow. Each analytical step provides a piece of the structural puzzle, and the subsequent steps are designed to build upon and confirm the previous findings. The final structure is not merely proposed but is validated by the convergence of all spectral data.

Hypothesized Structure

The compound name suggests the molecular structure shown in Figure 1. Our objective is to confirm this connectivity, including the location of the amine group and the nature of the hydrochloride salt.

Hypothesized structure of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride with atom numbering.

Figure 1. Hypothesized structure and atom numbering scheme for 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride.

Elucidation Workflow

A logical workflow ensures that foundational information is established before more complex correlations are investigated. This systematic process minimizes ambiguity and builds a robust, self-validating dataset.

Elucidation_Workflow cluster_start Initial Analysis cluster_nmr NMR Core Analysis cluster_end Final Confirmation HRMS High-Resolution MS (Determine Molecular Formula) H1_NMR 1H NMR (Proton Environments) HRMS->H1_NMR Provides Formula FTIR FT-IR Spectroscopy (Identify Functional Groups) FTIR->H1_NMR Suggests Groups C13_NMR 13C & DEPT NMR (Carbon Skeleton & Type) H1_NMR->C13_NMR COSY 1H-1H COSY (H-H Connectivity) H1_NMR->COSY HSQC 1H-13C HSQC (Direct C-H Bonds) C13_NMR->HSQC COSY->HSQC HMBC 1H-13C HMBC (Long-Range C-H Bonds) HSQC->HMBC Confirmation Data Synthesis & Structure Confirmation HMBC->Confirmation

Diagram 2: Key HMBC correlations confirming the molecular skeleton.

Data Synthesis and Final Confirmation

  • HRMS established the molecular formula as C₁₄H₁₅NO for the free base.

  • FT-IR confirmed the presence of an aromatic system, an aryl ether, and, critically, a primary ammonium (NH₃⁺) group, verifying the hydrochloride salt form. [1]3. ¹H and ¹³C NMR provided a complete count of all proton and carbon environments, consistent with the molecular formula.

  • COSY established the proton-proton connectivities within the aliphatic chain (H2-H3-H4-H5) and within the aromatic rings.

  • HSQC unambiguously assigned each protonated carbon by linking it to its attached proton.

  • HMBC provided the final, definitive proof by connecting the independent spin systems. The correlations from protons on the oxepine ring (H2, H5) to carbons in the naphthyl system (C7a, C5a, C11b) confirmed the fused ring structure and the precise location of the substituents.

The collective, cross-validating evidence from these orthogonal techniques leads to the unequivocal confirmation of the structure as 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride .

References

  • Vertex AI Search. (n.d.). What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?
  • Davies, A. N., & Lancashire, R. J. (2016, October 19). Updating IUPAC spectroscopy recommendations and data standards. IUPAC.
  • Koch, B. P., & Dittmar, T. (2007). Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic Matter. Analytical Chemistry, 79(4), 1757-1763.
  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • IUPAC. (n.d.). Development of a Standard for FAIR Data Management of Spectroscopic Data.
  • Hanson, R. M., et al. (2021). IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. ChemRxiv.
  • Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 42(9), 838-847.
  • Chemguide. (n.d.). Mass spectra - the molecular ion (M+) peak.
  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar.
  • Hertkorn, N., et al. (2009). Determination of molecular formulas of natural organic matter molecules by (ultra-) high-resolution mass spectrometry: status and needs.
  • EPFL. (n.d.). 2D NMR.
  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts.
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines.
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • ResearchGate. (n.d.). FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b).

Sources

Foundational

spectroscopic data (NMR, IR, MS) of naphtho[1,2-b]oxepin amines

An In-Depth Technical Guide to the Spectroscopic Characterization of Naphtho[1,2-b]oxepin Amines Introduction: The Naphtho[1,2-b]oxepin Core in Drug Discovery The fusion of a naphthalene ring system with a seven-membered...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Naphtho[1,2-b]oxepin Amines

Introduction: The Naphtho[1,2-b]oxepin Core in Drug Discovery

The fusion of a naphthalene ring system with a seven-membered oxepin ring creates the naphtho[1,2-b]oxepin scaffold, a heterocyclic core of significant interest in medicinal chemistry. This structure serves as a rigid and sterically defined framework for the presentation of pharmacophoric features. The introduction of an amine functionality to this core unlocks a vast chemical space, enabling the modulation of physicochemical properties such as solubility and basicity, and facilitating crucial interactions with biological targets. Derivatives of related fused oxepins have been explored for various therapeutic applications, highlighting the potential of this structural class.[1]

As a Senior Application Scientist, this guide provides a comprehensive overview of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and validate the structure of novel naphtho[1,2-b]oxepin amines. The focus is not merely on the data itself, but on the underlying principles that dictate the spectral output, offering a framework for rational interpretation and troubleshooting.

PART 1: General Synthetic Considerations

The spectroscopic profile of a target molecule is intrinsically linked to its synthesis. The method of introducing the amine—be it through reductive amination of a ketone precursor, nucleophilic substitution, or construction of the heterocyclic system from an amine-containing starting material—will define the final structure and its isomeric purity. A common synthetic pathway involves the intramolecular cyclization of a naphthoxy-substituted acid to form a naphthoxepinone, which can then be functionalized.[2][3]

A generalized workflow for the synthesis provides context for the structures undergoing spectroscopic analysis.

cluster_0 Synthesis Workflow A 1-Naphthol Derivative B Alkylation A->B e.g., Haloalkanoic acid ester C Intermediate Acid/Ester B->C D Intramolecular Cyclization (e.g., Friedel-Crafts) C->D E Naphtho[1,2-b]oxepin-one Core D->E F Reductive Amination or Other Amination Strategies E->F Amine source, Reducing agent G Target Naphtho[1,2-b]oxepin Amine F->G

Caption: Generalized synthetic workflow for naphtho[1,2-b]oxepin amines.

PART 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for unambiguous structure elucidation of organic molecules. For naphtho[1,2-b]oxepin amines, both ¹H and ¹³C NMR provide critical information on the connectivity and chemical environment of every atom in the structure.

Numbered Naphtho[1,2-b]oxepin Amine Core

Caption: Core structure and numbering of a hypothetical naphtho[1,2-b]oxepin amine.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides information on the number of distinct protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling).

Causality Behind Chemical Shifts:

  • Aromatic Protons (δ 7.0-8.5 ppm): The protons on the naphthalene ring system are deshielded due to the aromatic ring current and typically appear as a series of doublets and multiplets in this downfield region.[1] The specific substitution pattern and the influence of the oxepin ring and amine group will determine the exact shifts and coupling constants.

  • Oxepin Ring Protons (δ 3.5-5.5 ppm): The aliphatic protons of the seven-membered oxepin ring reside in a region distinct from the aromatic protons. Protons on a carbon adjacent to the oxygen atom (C-O-CH ₂) will be deshielded and appear further downfield (typically δ 4.0-5.0 ppm) compared to other methylene groups in the ring.

  • Amine and N-Alkyl Protons:

    • N-H Protons: The chemical shift of N-H protons in primary and secondary amines is highly variable (δ 1.0-5.0 ppm), often appearing as a broad signal. Their presence can be confirmed by a D₂O exchange experiment, where the N-H peak disappears.[4]

    • Protons α to Nitrogen (e.g., -N-C H₂-): These protons are deshielded by the electronegative nitrogen atom and typically resonate between δ 2.5 and 3.5 ppm. An N-methyl group is particularly diagnostic, appearing as a sharp singlet around δ 2.2-2.6 ppm.[4]

Proton Type Typical Chemical Shift (δ, ppm) Multiplicity
Aromatic (Naphthyl)7.0 - 8.5m, d, t
Oxepin (-O-CH ₂-)4.0 - 5.0t, m
Oxepin (-CH ₂-)2.0 - 3.5m
Amine (-NH -)1.0 - 5.0 (variable)br s
Protons α to Amine (-N-CH -)2.5 - 3.5m, t, q

Table 1: Expected ¹H NMR Chemical Shifts for Naphtho[1,2-b]oxepin Amines.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom, revealing the overall carbon framework.

Causality Behind Chemical Shifts:

  • Aromatic Carbons (δ 110-155 ppm): The naphthalene carbons resonate in the typical aromatic region. Quaternary carbons, particularly those at the ring fusion and the one attached to the oxepin oxygen (C-O), will be further downfield. Data from related naphthoxazine structures show aromatic carbons in similar regions.[5][6]

  • Oxepin Ring Carbons:

    • C-O Carbon (δ 70-85 ppm): The carbon atom single-bonded to the oxepin oxygen is significantly deshielded.

    • Other Aliphatic Carbons (δ 20-40 ppm): The remaining methylene carbons in the oxepin ring appear in the aliphatic region.

  • Carbons Adjacent to Amine (δ 40-60 ppm): The electronegativity of the nitrogen atom deshields the attached carbon atoms.

Carbon Type Typical Chemical Shift (δ, ppm)
Aromatic (Naphthyl)110 - 155
Oxepin (-C H₂-O-)70 - 85
Oxepin (-C H₂-)20 - 40
Carbons α to Amine (-N-C H-)40 - 60

Table 2: Expected ¹³C NMR Chemical Shifts for Naphtho[1,2-b]oxepin Amines.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the naphtho[1,2-b]oxepin amine sample.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

  • Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required or if the solvent peak is not used as a reference.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. Longer acquisition times are typically required due to the low natural abundance of ¹³C.

    • (Optional) Perform advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm structural assignments.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the solvent or TMS peak (0 ppm).

PART 3: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Causality Behind Vibrational Frequencies:

  • N-H Stretch (3300-3500 cm⁻¹): This is a key diagnostic region for primary and secondary amines. Primary amines (R-NH₂) show two distinct bands (asymmetric and symmetric stretching), while secondary amines (R₂-NH) show a single, weaker band. Tertiary amines lack an N-H bond and will not absorb in this region.[4][7][8]

  • Aromatic C-H Stretch (>3000 cm⁻¹): The stretching vibration of sp² hybridized C-H bonds on the naphthalene ring typically appears just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch (<3000 cm⁻¹): The stretching of sp³ hybridized C-H bonds in the oxepin ring and on any N-alkyl groups occurs just below 3000 cm⁻¹.

  • C=C Aromatic Stretch (1450-1600 cm⁻¹): These medium-to-strong absorptions arise from the carbon-carbon double bond stretching within the naphthalene ring.

  • C-N Stretch (1020-1340 cm⁻¹): The C-N stretching vibration for aromatic amines is typically found in the 1250-1340 cm⁻¹ range.[9]

  • C-O-C Ether Stretch (1050-1250 cm⁻¹): A strong, characteristic band for the asymmetric C-O-C stretch of the oxepin ether linkage is expected in this region.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Primary Amine (N-H)Stretch (asymm. & symm.)3300 - 3500 (two bands)Medium
Secondary Amine (N-H)Stretch3300 - 3500 (one band)Weak-Medium
Aromatic C-HStretch3000 - 3100Medium-Weak
Aliphatic C-HStretch2850 - 3000Medium
Aromatic C=CStretch1450 - 1600Medium-Strong
Aromatic C-NStretch1250 - 1340Strong
Ether C-O-CAsymmetric Stretch1050 - 1250Strong

Table 3: Key IR Absorption Bands for Naphtho[1,2-b]oxepin Amines.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Lower the press arm to apply firm, even pressure, ensuring good contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the desired range (typically 4000-600 cm⁻¹).

  • Cleaning: After analysis, clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

PART 4: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and crucial information about its structure through the analysis of its fragmentation pattern.

Expected Fragmentation Pathways: The fragmentation of naphtho[1,2-b]oxepin amines under electron ionization (EI) or collision-induced dissociation (CID) is governed by the stability of the resulting fragments.

  • Molecular Ion (M⁺˙): For a compound containing a single nitrogen atom, the molecular ion will have an odd nominal mass, a principle known as the Nitrogen Rule .[10]

  • α-Cleavage: This is the most dominant fragmentation pathway for amines. It involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom, leading to the formation of a stable, resonance-stabilized iminium cation. The largest alkyl substituent is preferentially lost.[11][12] This is highly diagnostic for determining the substitution pattern on the nitrogen atom.

  • Cleavage of the Oxepin Ring: The seven-membered ring can undergo cleavage, often initiated by the loss of small neutral molecules or radicals, leading to further fragmentation of the core structure.

cluster_1 Plausible MS Fragmentation Pathway M Molecular Ion (M⁺˙) [Naphtho-Oxepin-NR¹R²]⁺˙ F1 Iminium Cation (Base Peak) [Naphtho-Oxepin-CH=NR¹]⁺ (Loss of R² radical via α-cleavage) M->F1 α-Cleavage (Major Pathway) F2 Naphthofuran-like Cation (Loss of amine and part of oxepin ring) M->F2 Ring Cleavage F3 Naphthyl Cation Fragment F1->F3 Further Fragmentation F2->F3 Further Fragmentation

Caption: Plausible mass spectrometry fragmentation pathways for a naphtho[1,2-b]oxepin amine.

Experimental Protocol: Electrospray Ionization (ESI) MS
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 μg/mL) in a suitable solvent system, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation ([M+H]⁺).

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺).

  • Mass Analysis:

    • Acquire a full scan mass spectrum (MS1) to determine the mass of the protonated molecular ion.

    • For structural information, perform a tandem MS (MS/MS or MS²) experiment. Select the [M+H]⁺ ion as the precursor, subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon), and acquire the spectrum of the resulting fragment ions.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion and interpret the fragmentation pattern to confirm the structure.

Conclusion

The structural elucidation of naphtho[1,2-b]oxepin amines relies on a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR provide the definitive map of the molecular skeleton, IR spectroscopy offers a rapid confirmation of key functional groups, and mass spectrometry confirms the molecular weight while revealing structural motifs through fragmentation analysis. By understanding the causality behind the spectral data, researchers can confidently characterize these promising molecules, paving the way for their further development in drug discovery and materials science.

References

  • An improved two-step regio-selective synthesis ofnaphth[1,2-b]- and naphth[2, 1-b]oxepin-5-ones. (2016). ResearchGate. Available at: [Link]

  • Synthesis of Naphtho[2,3-b]- and Naphtho[1,2-b]-fused Thieno[2,3-d][2]benzothiepins and -benzoxepins. (2010). HETEROCYCLES, Vol. 81, No. 10. Available at: [Link]

  • One-pot synthesis of naphtho[1,2-e][2][5]oxazines in the presence of FNAOSiPAMP*/CuII as an almond shell based nanocatalyst. (2022). Scientific Reports. Available at: [Link]

  • PubChem Compound Summary for CID 11106675, 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one. National Center for Biotechnology Information. Available at: [Link]

  • IR Spectroscopy Tutorial: Amines. University of Colorado Boulder. Available at: [Link]

  • Spectroscopy of Amines. NC State University Libraries. Available at: [Link]

  • Synthesis and spectroscopic studies of some new oxazepine derivatives throughout [2+5] cycloaddition reactions (III). (2012). Research on Chemical Intermediates. Available at: [Link]

  • SYNTHESIS OF NAPHTH0[1,2-e][l,4]DIAZEPINES, NAPHTHO[l,Z-e][l,4]DITHIEPlNS AND NAPHTHO[l,2-e][l,4]OXAZEPINES. (1998). HETEROCYCLES, Vol. 49. Available at: [Link]

  • SYNTHESIS AND REACTIVITY OF ENAMINONE OF NAPHTHO[B] 1,4-OXAZINE: ONE POT SYNTHESIS OF NOVEL ISOLATED AND HETEROCYCLE-FUSED DERIVATIVES WITH ANTIMICROBIAL AND ANTIFUNGAL ACTIVITIES. (2015). Bioorganic Chemistry. Available at: [Link]

  • Synthesis of naphth[1,2-f][2][13]oxazepine-3,4-diones 150. ResearchGate. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]

  • 13C NMR analysis of benzoxathiepine derivatives. (2005). Magnetic Resonance in Chemistry. Available at: [Link]

  • One-pot solvent-free synthesis of naphtho[1,2-e][2][5]oxazin-3-one/thione derivatives using a snail shell as a green and efficien. (2017). Journal of Materials and Environmental Science. Available at: [Link]

  • Naphtho[1,8-de][2][3]Oxazin-4-ol: Precursor to 1,2,8-Trisubstituted Naphthalenes and 1-Unsubstituted Naphtho[1,2-d]isoxazole 2-Oxide: A Novel Isomerization of the N-Oxide to Nitrile Oxide en Route to Isoxazol(in). (2022). Molecules. Available at: [Link]

  • Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. (2021). Angewandte Chemie International Edition. Available at: [Link]

  • Variations in product in reactions of naphthoquinone with primary amines. (2007). Indian Journal of Chemistry. Available at: [Link]

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. (2021). Molecules. Available at: [Link]

  • 24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. Available at: [Link]

  • Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • Novel N,S-Substituted naphthoquinone analogues from aminonaphthoquinones. (2024). Journal of the Turkish Chemical Society Section A: Chemistry. Available at: [Link]

  • Benzophenone Glucosides and B‑Type Proanthocyanidin Dimers from Zambian Cassia abbreviata and Their Trypanocidal Activities. (2022). Journal of Natural Products. Available at: [Link]

  • Infrared Spectroscopy. Illinois State University. Available at: [Link]

  • Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads. Brieflands. Available at: [Link]

  • Synthesis of model oxepin substrates for comparative two electron oxidation studies with cytochrome P450 and cerium ammonium nit. University of New Hampshire Scholars' Repository. Available at: [Link]

  • Design, Green Synthesis and in silico Studies of New Substituted Naphtho[1,2-e][2][5]Oxazines as Potential Acetylcholinesterase Inhibitors. (2024). Chemistry & Biodiversity. Available at: [Link]

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  • 6.5: Amine Fragmentation. (2022). Chemistry LibreTexts. Available at: [Link]

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Exploratory

Strategic Selection of Precursors for the Synthesis of the Naphtho-Oxepine Core

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The naphtho-oxepine scaffold, a seven-membered oxygen-containing heterocycle fused to a naphthalene ring system, represents a pr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The naphtho-oxepine scaffold, a seven-membered oxygen-containing heterocycle fused to a naphthalene ring system, represents a privileged structure in medicinal chemistry and materials science. Its unique three-dimensional conformation imparts distinct physicochemical properties, making it a compelling target for the development of novel therapeutics and functional materials. The successful construction of this core is critically dependent on the logical selection and design of appropriate synthesis precursors. This guide provides an in-depth analysis of key precursor classes and the strategic synthetic routes employed to forge the naphtho-oxepine framework, emphasizing the chemical rationale behind each approach.

Intramolecular Cyclization of Naphthoxy Derivatives: The Classical Approach

One of the most established strategies for constructing the oxepine ring involves the intramolecular cyclization of a precursor containing a pre-formed naphthyl ether bond. The choice of the tether and the cyclization method are paramount for achieving high regioselectivity and yield.

Precursors for Intramolecular Friedel-Crafts Acylation

This method relies on the cyclization of 4-naphthoxybutanoic acids or related derivatives. The precursor design is straightforward: a naphthol is tethered to a four-carbon chain terminating in a carboxylic acid or its activated equivalent. The causality here is the generation of an acylium ion or a polarized acyl-catalyst complex that acts as the electrophile, which then attacks the electron-rich naphthalene ring to form the seven-membered ketone.

The key to this method's success is regioselectivity. The cyclization of 1-naphthoxybutanoic acid precursors typically yields naphth[1,2-b]oxepin-5-ones, while 2-naphthoxybutanoic acid precursors lead to naphth[2,1-b]oxepin-5-ones. Polyphosphoric acid (PPA) is a common and effective reagent for this transformation as it serves as both a solvent and the dehydrating acid catalyst.

Experimental Protocol: Synthesis of Naphth[2,1-b]oxepin-5-one [1][2]

  • Precursor Synthesis: To a solution of 2-naphthol in an appropriate solvent, add γ-butyrolactone and a strong base (e.g., sodium hydride). Heat the mixture to facilitate the nucleophilic attack of the naphthoxide on the lactone, followed by acidic workup to yield 4-(2-naphthoxy)butanoic acid.

  • Cyclization: Add the 4-(2-naphthoxy)butanoic acid precursor to an excess of polyphosphoric acid (PPA).

  • Heating: Heat the mixture with vigorous stirring, typically at temperatures ranging from 80-120°C, for several hours until TLC analysis indicates the consumption of the starting material.

  • Quenching and Extraction: Carefully pour the hot mixture onto crushed ice, which hydrolyzes the PPA and precipitates the product.

  • Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired naphth[2,1-b]oxepin-5-one.

Logical Workflow for Friedel-Crafts Acylation

cluster_precursor Precursor Synthesis cluster_cyclization Intramolecular Cyclization cluster_purification Workup & Purification Naphthol Naphthol Naphthoxy_acid 4-Naphthoxybutanoic Acid Naphthol->Naphthoxy_acid Base, Heat Lactone γ-Butyrolactone Lactone->Naphthoxy_acid Oxepinone Naphtho-oxepinone Core Naphthoxy_acid->Oxepinone Heat PPA Polyphosphoric Acid (PPA) PPA->Oxepinone Catalyst/ Solvent Workup Ice Quench, Extraction Oxepinone->Workup Purification Chromatography Workup->Purification

Caption: Workflow for Naphtho-oxepinone Synthesis.

Ring-Closing Metathesis (RCM): A Modern and Versatile Strategy

Ring-closing metathesis offers a powerful method for forming the unsaturated seven-membered oxepine ring from acyclic diene precursors. The success of this strategy hinges on the efficient synthesis of a naphthalene-based ether containing two terminal alkene functionalities at the appropriate distance.

The precursor design typically starts with a naphthol, which is elaborated through a multi-step sequence involving O-alkylation and olefination reactions (e.g., Wittig reaction) to install the necessary diene moiety.[3] The choice of catalyst (e.g., Grubbs or Schrock catalysts) is critical and can influence reaction efficiency and selectivity, with some catalysts being more tolerant of functional groups but potentially leading to side products through isomerization.[4]

Table 1: Comparison of RCM Catalysts for Oxepine Synthesis

CatalystAdvantagesDisadvantagesReference
Schrock Catalyst High activity, efficient for sterically hindered substrates.Sensitive to air and moisture, less functional group tolerance.[4]
Grubbs 2nd Gen. High air and moisture stability, broad functional group tolerance.Can cause isomerization leading to glycal byproducts, lower activity for some substrates.[4][5]

Experimental Protocol: Synthesis of a 2,5-Dihydro-1-naphthoxepine via RCM [3]

  • Precursor Synthesis (O-allylation): Treat a solution of a suitable 2-allyl-1-naphthol derivative with an allyl halide (e.g., allyl bromide) in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetone) to synthesize the diene precursor.

  • Degassing: Dissolve the diene precursor in a dry, degassed solvent such as dichloromethane or toluene. The removal of oxygen is crucial to prevent catalyst degradation.

  • Catalyst Addition: Add a catalytic amount (typically 1-5 mol%) of a Grubbs-type catalyst to the solution under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

  • Quenching and Purification: Upon completion, quench the reaction by adding a phosphine scavenger or by exposing the solution to air. Concentrate the mixture and purify the resulting naphtho-oxepine derivative by silica gel chromatography.

Peri-Selective Arene–Epoxide Cyclization: A Regiospecific Approach

A novel and highly efficient strategy involves the hexafluoroisopropanol (HFIP)-promoted ring-opening cyclization of epoxide precursors. This method provides excellent control over regio- and diastereoselectivity, which is often a challenge in other cyclization reactions.[6]

The precursor is a carefully designed molecule, typically a 2-[(2-substituted-1-naphthyloxy)methyl]-3-aryloxirane. The key mechanistic feature is the activation of the epoxide by the highly polar, non-nucleophilic HFIP solvent, which facilitates a regioselective 7-endo intramolecular attack at the peri (C8) position of the naphthalene ring. The substituent at the C2 position of the naphthalene and the aryl group on the epoxide are critical for activating the system and directing the cyclization.[6]

Mechanism of HFIP-Promoted Epoxide Ring-Opening Cyclization

Precursor Naphthyloxy-Epoxide Precursor Activated_Epoxide HFIP-Activated Epoxide Intermediate Precursor->Activated_Epoxide + HFIP (Activation) Transition_State 7-endo Transition State (Peri Attack) Activated_Epoxide->Transition_State Intramolecular Nucleophilic Attack Product Naphtho[1,8-bc]oxepine Core Transition_State->Product Ring Closure & Proton Transfer

Caption: HFIP-Promoted Epoxide Cyclization Pathway.

Transition-Metal-Catalyzed Cyclizations

Various transition-metal-catalyzed reactions, such as intramolecular Ullmann and Heck couplings, provide powerful and convergent routes to the naphtho-oxepine core. These methods often involve precursors that are readily assembled via standard cross-coupling chemistry.

Intramolecular Ullmann Condensation

This approach is particularly useful for synthesizing dibenzo- and naphtho-oxepine systems. The precursor is typically a stilbene derivative containing a hydroxyl group and a leaving group (e.g., a halide) positioned for intramolecular cyclization. A copper(I) catalyst is used to facilitate the C-O bond formation. The stereochemistry (Z- or E-) of the stilbene double bond in the precursor is a critical parameter that directly influences the success of the cyclization.[7]

Intramolecular Heck Reaction

Palladium-catalyzed intramolecular Heck reactions can construct the oxepine ring by forming a key C-C bond. A typical precursor consists of a naphthyloxy moiety tethered to a vinyl or aryl halide. The palladium catalyst facilitates the oxidative addition into the C-X bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination or reductive elimination to forge the cyclic product.[8] This method is valued for its functional group tolerance and reliability.

Acid-Catalyzed Dehydration of Diols

For certain symmetrical naphtho-oxepine systems, such as dinaphth[1,8-bc:1',8'-ef]oxepin, a highly efficient route involves the acid-catalyzed dehydration of a corresponding binaphthyl diol precursor.[9][10] The precursor, 1,1'-bi-8-naphthol, is cyclized in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH) at reflux temperatures. The reaction proceeds via protonation of one hydroxyl group, which then departs as water, allowing the remaining hydroxyl group to perform a nucleophilic attack to close the seven-membered ether ring.[11]

Table 2: Summary of Key Precursor Classes and Synthetic Routes

Synthetic StrategyKey Precursor ClassTypical Reagents/CatalystsNaphtho-Oxepine Type
Friedel-Crafts Acylation 4-Naphthoxybutanoic AcidsPolyphosphoric Acid (PPA), Eaton's ReagentNaphtho-oxepinones
Ring-Closing Metathesis Naphthyl-containing DienesGrubbs or Schrock CatalystsDihydronaphtho-oxepines
Epoxide Ring-Opening Naphthyloxy-methyl EpoxidesHexafluoroisopropanol (HFIP)Naphtho[1,8-bc]oxepines
Intramolecular Ullmann Hydroxy-halostilbene DerivativesCu(I) salts (e.g., CuI, CuOTf)Unsaturated Naphtho-oxepines
Intramolecular Heck Naphthyloxy-tethered Vinyl/Aryl HalidesPd(0) catalysts (e.g., Pd(PPh₃)₄)Naphtho-oxepines with exocyclic double bonds
Diol Dehydration 1,1'-Binaphthyl-diolsp-Toluenesulfonic acid (p-TsOH)Symmetrical Dinaphtho-oxepines

Conclusion

The synthesis of the naphtho-oxepine core is a rich field with a diverse array of strategic possibilities. The choice of precursor is inextricably linked to the desired final structure and the synthetic route to be employed. Classical methods like Friedel-Crafts acylation offer reliable access to oxepinone derivatives from simple naphthol-based precursors. Modern transition-metal-catalyzed reactions and ring-closing metathesis provide unparalleled versatility and functional group tolerance, enabling the construction of complex and highly substituted systems. Finally, novel strategies such as the peri-selective epoxide ring-opening demonstrate the power of substrate control and tailored reaction conditions to achieve remarkable levels of regio- and stereoselectivity. A thorough understanding of these precursor classes and their associated reaction mechanisms is essential for any researcher aiming to explore the vast chemical space of naphtho-oxepine derivatives.

References

  • A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. PMC.
  • Synthesis of Naphtho[1,8‐bc]oxepines Through an HFIP‐Promoted Peri‐Selective Arene–Epoxide Cyclization. ResearchGate. [Link]

  • An improved two-step regio-selective synthesis ofnaphth[1,2-b]- and naphth[2, 1-b]oxepin-5-ones. ResearchGate. [Link]

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. PMC.
  • First Synthesis of Naphthalene Annulated Oxepins. ResearchGate. [Link]

  • Synthesis of substituted 2,5-dihydro-1-naphthoxepines from 1-naphthol via ring-closing metathesis. ResearchGate. [Link]

  • First synthesis of naphthalene annulated oxepins. RSC Advances. [Link]

  • AND NAPHTHO[1,2-b]-FUSED THIENO[2,3-d. HETEROCYCLES. [Link]

  • Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. PMC. [Link]

  • The Efficient Synthesis of Benzannulated Seven-Membered O-Heterocycles via the Intramolecular Ring-Opening Cyclization of Cyclopropanes. Organic Letters. [Link]

  • Simple synthesis of the naphth[2,1-b]oxepin and naphth[2,1-b]oxocin systems. The Journal of Organic Chemistry. [Link]

  • Ni(0)-Catalyzed Efficient, Regioselective Synthesis of Dibenzo[b,e]oxepines and Dibenzo[c,f][6][11]oxathiepine 6,6-Dioxides: Mechanistic Study by DFT Calculation and Docking Interactions. ACS Omega. [Link]

  • Chemotherapeutic Importance of Oxepines. TSI Journals. [Link]

  • Synthesis of model oxepin substrates for comparative two electron oxidation studies with cytochrome P450 and cerium ammonium nit. University of New Hampshire Scholars' Repository. [Link]

  • Improving Oxepine:Glycal Selectivity in the Ring Closing Metathesis Route to Carbohydrate. UNF Digital Commons. [Link]://digitalcommons.unf.edu/etd/239)

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Foundational

Literature Review and Technical Guide: Naphtho[1,2-b]oxepin Derivatives

Subtitle: Synthesis, Structural Dynamics, and Pharmacological Applications Introduction and Structural Significance Seven-membered oxygen heterocycles, specifically oxepines, occupy a prominent position in medicinal chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Synthesis, Structural Dynamics, and Pharmacological Applications

Introduction and Structural Significance

Seven-membered oxygen heterocycles, specifically oxepines, occupy a prominent position in medicinal chemistry due to their unique conformational flexibility and presence in numerous bioactive natural products. Among these, naphtho[1,2-b]oxepins represent a highly specialized subclass where the oxepine ring is fused to a naphthalene moiety. This extended π -conjugation system not only imparts distinct photophysical properties but also enhances hydrophobic interactions with biological targets. Consequently, these derivatives are heavily investigated in drug discovery, particularly as microtubule inhibitors, cytotoxic agents, and potential treatments for neurodegenerative diseases[1].

Mechanistic Pathways of Synthesis

The synthesis of the naphtho[1,2-b]oxepin core presents significant thermodynamic and entropic challenges due to the strain and transannular interactions inherent in seven-membered rings. Researchers have developed several distinct methodologies to overcome these barriers.

Regioselective Cyclization of Naphthoxybutanoic Acids

The classical approach to synthesizing naphth[1,2-b]oxepin-5-ones involves a two-step regioselective sequence starting from naphthols[2].

  • Mechanism & Causality: The formation of 4-naphthoxybutanoic acids serves as the critical intermediate. The subsequent intramolecular cyclization is typically driven by strong Lewis or Brønsted acids (such as polyphosphoric acid). The highly acidic environment protonates the carboxylic acid, generating a highly electrophilic acylium ion that undergoes an intramolecular Friedel-Crafts acylation with the electron-rich naphthalene ring. The regioselectivity is dictated by the steric hindrance and the inherent nucleophilicity differences between the α and β positions on the naphthalene system[2].

Palladium-Catalyzed Carbene Migratory Insertion

A more contemporary, highly modular approach utilizes transition-metal catalysis to construct the oxepine ring via C-C bond cleavage[3].

  • Mechanism & Causality: This method involves the cross-coupling of aryl halides with oxabicyclo[4.1.0]heptyl N-tosylhydrazones. The addition of a specific base (e.g., LiOtBu) is critical as it decomposes the N-tosylhydrazone into a diazo compound. Upon oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Pd(II) species reacts with the diazo compound to form a palladium carbene intermediate. A subsequent migratory insertion of the aryl group into the carbene carbon triggers a regioselective expansion of the cyclopropyl ring. This ring expansion bypasses the high entropic cost of direct macrocyclization, yielding functionalized derivatives like ethyl 5-(p-tolyl)naphtho[1,2-b]oxepine-2-carboxylate[3].

Pd-catalyzed migratory insertion workflow for naphtho[1,2-b]oxepine synthesis.

Arene Oxide Isomerization

Naphtho[1,2-b]oxepins can also be generated through the isomerization of arene oxide metabolites. For instance, the photoisomerization or thermal rearrangement of specific arene oxides (derived from polycyclic aromatic hydrocarbons like phenanthrene) yields corresponding oxepines. This transformation is driven by resonance energy stabilization and the thermodynamic relief of oxirane ring strain[4].

Pharmacological Relevance and Biological Mechanisms

Derivatives of the dibenzo[b,f]oxepine and naphtho[1,2-b]oxepine families exhibit profound biological activities, making them highly relevant for oncology and neurology.

Microtubule Destabilization and Cytotoxicity

Molecular modeling and in vitro assays demonstrate that these extended aromatic oxepines bind effectively to the colchicine binding site of tubulin[1].

  • Mechanism & Causality: The naphthalene fusion provides a large, flat hydrophobic surface that fits perfectly into the hydrophobic pocket of β -tubulin, while the oxepine oxygen heteroatom participates in crucial hydrogen bonding. This binding prevents tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Notably, certain nitro-substituted derivatives (e.g., 9-nitrobenzo[b]naphtho[1,2-f]oxepine) exhibit strong cytotoxic properties against cancer cell lines[1].

Mechanism of action for naphtho[1,2-b]oxepine derivatives in tubulin destabilization.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility in synthetic laboratories, the following protocol details the Pd-catalyzed synthesis of Ethyl 5-(p-Tolyl)naphtho[1,2-b]oxepine-2-carboxylate[3].

Protocol: Pd-Catalyzed Ring Expansion

Objective: Synthesize functionalized naphtho[1,2-b]oxepine via carbene migratory insertion.

Reagents:

  • Oxabicyclo[4.1.0]heptyl N-tosylhydrazone derivative (0.2 mmol)

  • p-Tolyl bromide (0.4 mmol)

  • Pd2​(dba)3​ (5 mol%)

  • XPhos ligand (10 mol%)

  • LiOtBu (2.5 equivalents)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Preparation of the Catalytic System: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd2​(dba)3​ , XPhos, and LiOtBu.

    • Causality: The inert atmosphere is absolutely critical to prevent the oxidation of the electron-rich phosphine ligand (XPhos) and the active Pd(0) catalyst, which would otherwise terminate the catalytic cycle prematurely.

  • Substrate Addition: Add the N-tosylhydrazone derivative and p-tolyl bromide, followed by 2.0 mL of anhydrous 1,4-dioxane.

  • Thermal Activation: Seal the tube and heat the reaction mixture to 100 °C for 12 hours.

    • Causality: Elevated temperatures are required to overcome the activation energy barrier for the decomposition of the hydrazone into the reactive diazo compound, as well as to drive the subsequent migratory insertion step.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using Petroleum Ether/EtOAc (20:1). The system is self-validating when the starting hydrazone spot disappears and a new UV-active spot (Rf ~ 0.6) emerges, confirming the progression of the ring expansion[3].

  • Workup: Cool the mixture to room temperature, filter through a short pad of silica gel (eluting with EtOAc) to remove the palladium black and inorganic salts. Concentrate the filtrate in vacuo.

  • Isolation & Final Validation: Purify the crude residue via flash column chromatography to yield the light-yellow oil product. Final structural validation is confirmed via IR spectroscopy (identifying the ester carbonyl stretch at ~1736 cm⁻¹) and 1 H NMR[3].

Quantitative Data Summary

Compound NameStructural CoreSynthesis MethodYield / ObservationKey Biological / Chemical Property
2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one Naphtho[1,2-b]oxepin-5-oneIntramolecular Friedel-Crafts CyclizationHigh regioselectivityIntermediate for hypotensive agents[2]
Ethyl 5-(p-Tolyl)naphtho[1,2-b]oxepine-2-carboxylate Naphtho[1,2-b]oxepinePd-Catalyzed Carbene Migratory Insertion~71% YieldSynthetic building block for drug discovery[3]
9-nitrobenzo[b]naphtho[1,2-f]oxepine Benzo-naphtho fused oxepineKnoevenagel / Ullmann ether formation~88-95% YieldStrong cytotoxic properties, apoptosis induction[1]
Naphth[1,2-b]oxepine (Isomer 11B) Naphth[1,2-b]oxepineArene Oxide PhotoisomerizationTrace / Isomer dependentDemonstrates resonance energy stabilization[4]

References

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine Source: MDPI (Molecules) URL:1

  • Regiospecific Synthesis of Benzoxepines through Pd-Catalyzed Carbene Migratory Insertion and C–C Bond Cleavage Source: The Journal of Organic Chemistry (ACS Publications) URL:3

  • An improved two-step regio-selective synthesis of naphth[1,2-b]- and naphth[2, 1-b]oxepin-5-ones Source: Indian Journal of Chemistry (via ResearchGate) URL:2

  • Synthesis and isomerization of arene oxide metabolites of phenanthrene, triphenylene, dibenz[a,c]anthracene and dibenz[a,h]anthracene Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:4

Sources

Exploratory

An In-depth Technical Guide to the Physical Appearance and Stability of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride

Introduction The molecule 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride belongs to the class of naphtho-oxepine derivatives, a scaffold of interest in medicinal chemistry due to the diverse biological activities...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The molecule 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride belongs to the class of naphtho-oxepine derivatives, a scaffold of interest in medicinal chemistry due to the diverse biological activities exhibited by related structures.[1][2] As with any potential drug candidate, a thorough understanding of its fundamental physical and chemical properties is paramount for successful formulation development, manufacturing, and ensuring patient safety and therapeutic efficacy. This guide provides a comprehensive technical overview of the physical appearance and stability profile of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride, offering field-proven insights and detailed methodologies for its characterization. The conversion of the amine to its hydrochloride salt is a common strategy in pharmaceutical development to enhance water solubility and bioavailability.[3] This guide will delve into the implications of this salt form on the compound's overall stability.

Molecular Structure and Physicochemical Properties

The chemical structure of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride combines a rigid naphthyl ring system with a flexible seven-membered oxepine ring, and a primary amine functional group which is protonated in its hydrochloride salt form.

Caption: Molecular structure of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride.

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₆ClNOCalculated
Molecular Weight249.73 g/mol Calculated
AppearanceWhite to off-white crystalline solidInferred from similar amine hydrochlorides[4]
SolubilitySoluble in water and polar organic solvents like ethanol and DMSOInferred[4]
pKa (of conjugate acid)~9-10Estimated for a primary amine

Physical Appearance and Solid-State Characterization

It is anticipated that 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride exists as a crystalline solid at room temperature. The exact crystal habit and particle size distribution will be dependent on the method of crystallization and purification. A comprehensive characterization of its solid-state properties is crucial as these can significantly impact handling, formulation, and bioavailability.

Experimental Protocol for Solid-State Characterization
  • Visual Inspection:

    • Objective: To determine the macroscopic appearance of the compound.

    • Methodology: Observe the bulk powder under controlled lighting conditions. Record the color, nature of the particles (e.g., crystalline, amorphous), and any visible impurities.

  • Microscopy:

    • Objective: To determine the particle size, shape, and morphology.

    • Methodology: Disperse a small amount of the powder on a microscope slide. Observe under a polarized light microscope at various magnifications. Capture images to document the crystal habit.

  • Powder X-Ray Diffraction (PXRD):

    • Objective: To confirm the crystalline nature and identify the specific polymorphic form.

    • Methodology: A small amount of the sample is gently packed into a sample holder. The sample is then exposed to a monochromatic X-ray beam, and the scattered X-rays are detected as a function of the scattering angle (2θ). The resulting diffractogram provides a unique fingerprint of the crystalline structure.[5]

Stability Profile

The stability of a drug substance is a critical quality attribute. The hydrochloride salt form of an amine is generally expected to confer greater stability compared to the free base.[6] This is primarily because the protonation of the N-terminal amine to NH3+ significantly reduces its nucleophilicity, thereby inhibiting potential degradation pathways such as cyclization or reaction with excipients.[6]

Solid-State Stability

The stability of the compound in its solid form is evaluated under various environmental conditions to determine appropriate storage and handling procedures.

  • Hygroscopicity: The tendency of the compound to absorb atmospheric moisture should be assessed.[6] Significant moisture uptake can lead to physical changes (e.g., deliquescence) and chemical degradation.

  • Polymorphism: The existence of different crystalline forms (polymorphs) can impact stability. Each polymorph may have distinct physical properties, including solubility and melting point.

Experimental Protocol for Solid-State Stability Testing

This protocol is designed in accordance with ICH guidelines.

  • Long-Term Stability:

    • Conditions: 25°C ± 2°C / 60% RH ± 5% RH.

    • Duration: 12 months (with testing at 0, 3, 6, 9, and 12 months).

  • Accelerated Stability:

    • Conditions: 40°C ± 2°C / 75% RH ± 5% RH.[7]

    • Duration: 6 months (with testing at 0, 3, and 6 months).

  • Testing Parameters: At each time point, samples should be analyzed for:

    • Appearance

    • Assay and degradation products by a stability-indicating HPLC method

    • Water content (by Karl Fischer titration)

    • Polymorphic form (by PXRD)

Solution Stability

The stability of the compound in solution is critical for the development of liquid dosage forms and for understanding its behavior under physiological conditions.

Experimental Protocol for Solution Stability Assessment
  • Objective: To evaluate the stability of the compound in aqueous environments at various pH levels.[6]

  • Methodology:

    • Prepare solutions of the compound in buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

    • Incubate the solutions at a controlled temperature (e.g., 37°C).[6]

    • Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).[6]

    • Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and any degradation products.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation pathways, characterizing degradation products, and establishing the intrinsic stability of the molecule.[8][9] These studies are also crucial for developing and validating a stability-indicating analytical method.[10] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient.[10]

Forced_Degradation_Workflow cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_outcomes Outcomes Acid Acid Hydrolysis (e.g., 0.1 N HCl, heat) HPLC Stability-Indicating HPLC Acid->HPLC Base Base Hydrolysis (e.g., 0.1 N NaOH, heat) Base->HPLC Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Thermal Thermal Stress (e.g., 80°C) Thermal->HPLC Photo Photostability (ICH Q1B) Photo->HPLC API Drug Substance (2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride) API->Acid API->Base API->Oxidation API->Thermal API->Photo LCMS LC-MS for Identification HPLC->LCMS Characterize Degradants Method Method Validation HPLC->Method Pathway Degradation Pathway Elucidation LCMS->Pathway Stability Intrinsic Stability Profile Pathway->Stability

Caption: Workflow for forced degradation studies.

Experimental Protocols for Forced Degradation
  • Acid and Base Hydrolysis:

    • Objective: To assess susceptibility to acid and base-catalyzed degradation.

    • Methodology: Dissolve the compound in an acidic solution (e.g., 0.1 N HCl) and a basic solution (e.g., 0.1 N NaOH).[6] The solutions are typically heated to accelerate degradation.[8] Samples are taken at various time points and analyzed.

  • Oxidation:

    • Objective: To evaluate the compound's sensitivity to oxidative stress.

    • Methodology: Treat a solution of the compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[6] The reaction is usually carried out at room temperature, and samples are analyzed over time. Amines are known to be susceptible to oxidation, potentially forming N-oxides.[8]

  • Thermal Degradation:

    • Objective: To investigate the effect of high temperatures on the solid compound.

    • Methodology: Expose the solid compound to elevated temperatures (e.g., 80°C) for a specified period.[6] Analyze the sample for any degradation.

  • Photostability:

    • Objective: To determine the compound's sensitivity to light exposure.

    • Methodology: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Analytical Methodologies

A suite of analytical techniques is required for a comprehensive assessment of the physical appearance and stability of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride.

Table 2: Key Analytical Techniques

TechniqueApplication
High-Performance Liquid Chromatography (HPLC) The primary method for assay determination and quantification of impurities and degradation products. A stability-indicating method must be developed and validated.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS) Used to identify the structures of unknown degradation products observed during stability and forced degradation studies.
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the presence of functional groups and the formation of the amine salt. The hydrochloride salt will exhibit a characteristic broad N-H stretching band.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information and can be used to confirm the structure of the compound and its degradation products.[9][11]
Differential Scanning Calorimetry (DSC) To determine the melting point and detect any polymorphic transitions or thermal events.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability and decomposition profile of the compound.

Conclusion

A thorough investigation of the physical appearance and stability of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride is a non-negotiable prerequisite for its advancement as a potential therapeutic agent. This guide has outlined the key characteristics to be evaluated and provided a framework of robust analytical methodologies and experimental protocols. The hydrochloride salt form is anticipated to provide enhanced stability over the free amine. However, a comprehensive series of solid-state, solution, and forced degradation studies, in line with regulatory guidelines, is essential to fully elucidate its stability profile, identify potential liabilities, and establish appropriate storage conditions and shelf-life. The data generated from these studies will form a critical part of the Chemistry, Manufacturing, and Controls (CMC) section of any future regulatory submission.

References

  • Heat Stable Amine Salts Testing Method. Scribd. Available from: [Link]

  • Characterization of amines by Fast Black K salt in thin-layer chromatography. Analyst (RSC Publishing). Available from: [Link]

  • Amine System Chemical Analysis Guide. Scribd. Available from: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). LinkedIn. Available from: [Link]

  • How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations. (n.d.). Available from: [Link]

  • Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available from: [Link]

  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available from: [Link]

  • Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane. ACS Applied Polymer Materials. (2023, January 26). Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Available from: [Link]

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. MDPI. (2023, July 27). Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Available from: [Link]

  • Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods. PMC. Available from: [Link]

  • Analytical methods to determine if a compound is in the form of a salt. Reddit. (2024, May 29). Available from: [Link]

  • 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one. PubChem. Available from: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. University of Glasgow. Available from: [Link]

  • An improved two-step regio-selective synthesis ofnaphth[1,2-b]- and naphth[2, 1-b]oxepin-5-ones. ResearchGate. (2016, December 5). Available from: [Link]

  • Synthesis of Naphtho[2,3-b]- and Naphtho[1,2-b]-fused Thieno[2,3-d][6]benzothiepins and -oxepins. HETEROCYCLES. (2010, August 26). Available from: [Link]

  • One-pot solvent-free synthesis of naphtho[1,2-e][5][6]oxazin-3-one/thione derivatives using a snail shell as a green and efficien. Journal of Materials and Environmental Science. Available from: [Link]

  • Metabolically stable dibenzo[b,e]oxepin-11(6H)-ones as highly selective p38 MAP kinase inhibitors: optimizing anti-cytokine activity in human whole blood. PubMed. (2013, November 14). Available from: [Link]

  • 2H-1,5-Benzodioxepin-3(4H)-one, 7-methyl-. Synerzine. (2018, June 22). Available from: [Link]

  • Structure–Activity Relationship and Neuroprotective Activity of 1,5-Dihydro-2H-naphtho[1,2-b][6][12]diazepine-2,4(3H)-diones as P2X4 Receptor Antagonists. PMC. Available from: [Link]

  • Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. (n.d.). Available from: [Link]

  • Synthesis and Characterization of New 3,4-Dihydro-2H-benzo- and Naphtho-1,3-oxazine Derivatives. ResearchGate. (2025, December 11). Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for Antimicrobial Activity Screening of 2H,3H,4H,5H-Naphtho[1,2-b]oxepin-5-amine hydrochloride

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the screening of the novel synthetic compound, 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochlori...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the screening of the novel synthetic compound, 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride, for its potential antimicrobial properties. The protocols outlined herein are based on established methodologies for antimicrobial susceptibility testing and are designed to ensure robust and reproducible results.

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of new antimicrobial agents.[1] Naphtho-fused heterocyclic compounds have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The naphtho[1,2-b]oxepin scaffold represents a unique chemical entity with potential for novel biological activity. This guide will detail the in vitro evaluation of the hydrochloride salt of its 5-amine derivative.

Foundational Principles of Antimicrobial Susceptibility Testing

The primary objective of antimicrobial susceptibility testing is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[4] This is a critical first step in the assessment of a new compound's potential as a therapeutic agent. Various methods exist for antimicrobial screening, with the broth microdilution assay being a widely accepted and quantitative technique.[1] This method allows for the simultaneous testing of multiple concentrations of a compound against different microorganisms in a high-throughput format.

Materials and Reagents

2.1. Test Compound:

  • 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride (Purity ≥95%)

  • Solvent for stock solution (e.g., Dimethyl sulfoxide (DMSO), sterile deionized water)

2.2. Microbial Strains:

A panel of clinically relevant and standard reference strains should be used to determine the spectrum of activity.

  • Gram-positive bacteria:

    • Staphylococcus aureus (e.g., ATCC 29213)

    • Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative bacteria:

    • Escherichia coli (e.g., ATCC 25922)

    • Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungal strains (optional, for antifungal screening):

    • Candida albicans (e.g., ATCC 90028)

    • Aspergillus niger (e.g., ATCC 16404)

2.3. Culture Media:

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

  • Tryptic Soy Agar (TSA) or other suitable agar for maintaining bacterial cultures

  • Sabouraud Dextrose Agar (SDA) for maintaining fungal cultures

2.4. Reagents and Consumables:

  • Sterile 96-well microtiter plates

  • Sterile pipette tips

  • 0.5 McFarland turbidity standard

  • Sterile saline solution (0.85% NaCl)

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Resazurin sodium salt solution (for viability indication, optional)

Experimental Workflow: Broth Microdilution Assay

The following workflow outlines the key steps for determining the MIC of the test compound.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare Compound Stock Solution D Serial Dilution of Compound in 96-well Plate A->D B Culture Microbial Strains C Prepare 0.5 McFarland Inoculum B->C E Inoculate Wells with Microbial Suspension C->E D->E G Incubate Plates (37°C for bacteria, 35°C for fungi) E->G F Include Positive and Negative Controls F->G H Visually Inspect for Growth (Turbidity) G->H I Determine Minimum Inhibitory Concentration (MIC) H->I

Caption: Workflow for the Broth Microdilution Assay.

Detailed Protocol for MIC Determination

4.1. Preparation of the Test Compound Stock Solution:

  • Accurately weigh a sufficient amount of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride.

  • Dissolve the compound in a minimal amount of a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Rationale: Using a high-concentration stock solution minimizes the amount of solvent added to the assay wells, which could otherwise have an inhibitory effect on microbial growth.

4.2. Preparation of Microbial Inoculum:

  • From a fresh agar plate (18-24 hours old), pick 3-5 well-isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[4]

  • Dilute this standardized suspension in the appropriate broth medium (MHB for bacteria, RPMI for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

  • Rationale: A standardized inoculum is crucial for the reproducibility of MIC results. A high inoculum density can lead to falsely high MIC values.

4.3. Broth Microdilution Assay Setup:

  • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

  • Add an appropriate volume of the stock solution of the test compound to the first well of each row to be tested and mix well.

  • Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculate each well (except the negative control) with 100 µL of the diluted microbial suspension.

  • Controls:

    • Positive Control (Growth Control): Wells containing broth and the microbial inoculum, but no test compound.

    • Negative Control (Sterility Control): Wells containing only broth to check for contamination.

    • Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the compound to ensure it has no antimicrobial activity at that concentration.

    • Reference Antibiotic Control: A row with a standard antibiotic to validate the assay.

4.4. Incubation and MIC Determination:

  • Seal the plates and incubate at 37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[4]

  • Optionally, 10 µL of a resazurin solution can be added to each well and incubated for a further 2-4 hours. A color change from blue to pink indicates viable cells.

Data Presentation and Interpretation

The results of the MIC assay should be recorded in a clear and organized manner to allow for easy comparison of the compound's activity against different microorganisms.

Table 1: Example MIC Data for 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride

MicroorganismStrainMIC (µg/mL) of Test CompoundMIC (µg/mL) of Control Antibiotic
Staphylococcus aureusATCC 2921316Ciprofloxacin: 0.5
Bacillus subtilisATCC 66338Ciprofloxacin: 0.25
Escherichia coliATCC 2592264Ciprofloxacin: 0.125
Pseudomonas aeruginosaATCC 27853>128Ciprofloxacin: 1
Candida albicansATCC 9002832Fluconazole: 2

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.

Further Steps and Considerations

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compound is microbistatic or microbicidal, an aliquot from the clear wells (at and above the MIC) can be sub-cultured onto agar plates. The lowest concentration that shows no growth on the agar is the MBC/MFC.

  • Cytotoxicity Testing: It is essential to evaluate the cytotoxicity of the compound against mammalian cell lines (e.g., using an MTT assay) to determine its therapeutic index.[4]

  • Mechanism of Action Studies: If promising activity is observed, further studies can be conducted to elucidate the compound's mechanism of action.

Conclusion

The protocols described in these application notes provide a robust framework for the initial antimicrobial screening of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride. Adherence to these standardized methods will ensure the generation of reliable and comparable data, which is fundamental for the progression of this compound in the drug discovery pipeline. The exploration of novel chemical scaffolds, such as the naphtho[1,2-b]oxepin core, is a vital component in the search for the next generation of antimicrobial agents.

References

  • Khan, R., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Retrieved from [Link]

  • Blondelle, S. E., et al. (1999). Screening for Novel Antimicrobials from Encoded Combinatorial Libraries by Using a Two-Dimensional Agar Format. PMC. Retrieved from [Link]

  • Zheng, S., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC. Retrieved from [Link]

  • Saeed, M., et al. (2023). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Semantic Scholar. Retrieved from [Link]

  • Chen, J., et al. (2010). Synthesis and Biological Evaluation of Naphthoquinone Analogs as a Novel Class of Proteasome Inhibitors. PMC. Retrieved from [Link]

  • Chen, J., et al. (2010). Synthesis and biological evaluation of naphthoquinone analogs as a novel class of proteasome inhibitors. PubMed. Retrieved from [Link]

  • Kamal, A., et al. (2010). An eco-friendly synthesis and antimicrobial activities of dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives. PubMed. Retrieved from [Link]

  • Pîrnău, A., et al. (2019). In Silico and In Vitro Experimental Studies of New Dibenz[b,e]oxepin-11(6H)one O-(arylcarbamoyl)-oximes Designed as Potential Antimicrobial Agents. PMC. Retrieved from [Link]

  • El-Agrody, A. M., et al. (2018). Synthesis, reactions, of naphtho[2,1-b]furan derivatives and antimicrobial activity. MedCrave online. Retrieved from [Link]

  • Abu-Hussain, A. A. (2011). Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one. Retrieved from [Link]

  • Shivarama, H. B., et al. (n.d.). Synthesis and antimicrobial activity of naphtho-[1,2-e][4][5]oxazines linked benzimidazole. Retrieved from [Link]

  • Zhang, L., et al. (2020). Oxepinamide F biosynthesis involves enzymatic d-aminoacyl epimerization, 3H-oxepin formation, and hydroxylation induced double bond migration. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of novel naphthalene compounds as potential antidepressant agents. Retrieved from [Link]

  • Li, Y., et al. (2024). Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents. PMC. Retrieved from [Link]

  • Vaidya, V. P., et al. (2011). Synthesis and antimicrobial activity of asymmetrical azines derived from naphtho[2,1-b]furan. JOCPR. Retrieved from [Link]

  • Spieker, M., et al. (2019). Structural and Mechanistic Basis of an Oxepin-CoA Forming Isomerase in Bacterial Primary and Secondary Metabolism. PubMed. Retrieved from [Link]

  • Limban, C., et al. (2011). Antibacterial Activity of New Dibenzoxepinone Oximes with Fluorine and Trifluoromethyl Group Substituents. MDPI. Retrieved from [Link]

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Application

Application Notes and Protocols for 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine Hydrochloride in Cell Culture

Introduction: Navigating the Challenges of Amine Hydrochloride Salts in Cellular Assays Researchers and drug development professionals frequently encounter compounds, such as 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Amine Hydrochloride Salts in Cellular Assays

Researchers and drug development professionals frequently encounter compounds, such as 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride, that are synthesized as hydrochloride salts to enhance their stability and shelf-life. While advantageous for storage, the hydrochloride moiety can present challenges when preparing solutions for in vitro cell culture experiments. The inherent acidity of the hydrochloride salt can influence the pH of the culture medium, potentially impacting cell viability and experimental outcomes. Furthermore, the solubility of these compounds in aqueous solutions can be limited, necessitating the use of organic solvents which themselves can be cytotoxic.

This comprehensive guide provides a detailed protocol for the effective dissolution of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride for cell culture applications. We will delve into the rationale behind solvent selection, provide a step-by-step methodology for stock solution preparation, and outline a robust protocol for determining the optimal, non-toxic working concentration of the compound using a standard MTT cytotoxicity assay.

I. Physicochemical Properties and Solvent Selection

The successful delivery of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride to cells in culture begins with the preparation of a sterile, high-concentration stock solution. The choice of solvent is paramount and should be guided by the compound's solubility and the solvent's compatibility with the chosen cell line.

Amine hydrochloride salts are generally more soluble in polar solvents.[1] For cell culture applications, Dimethyl Sulfoxide (DMSO) and ethanol are common choices for dissolving hydrophobic compounds.[2][3] However, it is crucial to be mindful of their potential cytotoxic effects.[4][5]

Table 1: Comparison of Recommended Solvents for Stock Solution Preparation

SolventAdvantagesDisadvantagesRecommended Final Concentration in Media
DMSO Excellent solubilizing power for many organic compounds.Can be toxic to cells at higher concentrations.[5] May affect cell differentiation and other cellular processes.Typically ≤ 0.5% (v/v). A study suggests that 0.3125% DMSO shows minimal cytotoxicity across several cell lines.[4]
Ethanol Good solubilizing power for many organic compounds. Less toxic than DMSO for some cell lines.[6]Can be cytotoxic at higher concentrations.[4] Can interfere with cell membrane structures.[5]Typically ≤ 0.5% (v/v).[2]
Sterile PBS Biologically compatible and non-toxic.Limited solubilizing power for hydrophobic compounds. May require pH adjustment.Not applicable as a primary solvent for this compound.

Expert Recommendation: For initial studies with 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride, DMSO is recommended as the primary solvent due to its broad solubilizing capacity. However, it is imperative to perform a vehicle control experiment to assess the cytotoxicity of the chosen DMSO concentration on the specific cell line being used.

II. Protocol for Preparing a Concentrated Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride in DMSO. The molecular weight of the compound is required for this calculation and should be obtained from the supplier's certificate of analysis. For the purpose of this protocol, we will assume a hypothetical molecular weight.

Materials:

  • 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size, PTFE or nylon membrane for DMSO compatibility).[7]

Step-by-Step Protocol:

  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution, calculate the mass of the compound needed using the formula: Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000

  • Weigh the compound:

    • Under sterile conditions (e.g., in a laminar flow hood), carefully weigh the calculated amount of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride powder.

  • Dissolution:

    • Transfer the weighed powder into a sterile 1.5 mL microcentrifuge tube.

    • Add the calculated volume of cell culture grade DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. Gentle warming (e.g., to 37°C) may be applied if the compound is difficult to dissolve.[8]

  • Sterile Filtration:

    • Draw the dissolved stock solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.[9][10]

    • Filter the solution into a new sterile, light-protected microcentrifuge tube. This step is crucial to remove any potential microbial contaminants.[11]

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light. The stability of the compound in solution should be considered; for many compounds, storage at -20°C is adequate for several months.

G cluster_prep Stock Solution Preparation start Start weigh 1. Weigh Compound start->weigh dissolve 2. Dissolve in DMSO weigh->dissolve vortex 3. Vortex to Mix dissolve->vortex filter 4. Sterile Filter (0.22 µm) vortex->filter aliquot 5. Aliquot filter->aliquot store 6. Store at -20°C/-80°C aliquot->store end End store->end

Caption: Workflow for Preparing a Sterile Stock Solution.

III. Determining the Optimal Working Concentration: The MTT Cytotoxicity Assay

Prior to conducting experiments to evaluate the biological activity of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride, it is essential to determine the concentration range that is non-toxic to the cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[12][13] This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[14][15]

Materials:

  • Cultured cells of interest (e.g., adherent or suspension)

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[12]

  • Multi-well spectrophotometer (plate reader)

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density. This density should allow for logarithmic growth during the course of the experiment.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment (for adherent cells).

  • Compound Treatment:

    • Prepare a series of dilutions of the 10 mM stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a "vehicle control" well containing the highest concentration of DMSO used in the dilutions.

    • Include a "no treatment" control well containing only cells and medium.

    • Carefully remove the old medium from the wells and add the medium containing the different concentrations of the compound.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[12]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[14]

    • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

    • Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan.[12]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or 650 nm can be used to subtract background absorbance.[14]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

G cluster_workflow Cytotoxicity Determination Workflow start Start seed_cells 1. Seed Cells in 96-well Plate start->seed_cells incubate1 2. Incubate Overnight seed_cells->incubate1 treat 3. Treat with Compound Dilutions incubate1->treat incubate2 4. Incubate for 24-72h treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate for 2-4h add_mtt->incubate3 add_solubilizer 7. Add Solubilization Solution incubate3->add_solubilizer incubate4 8. Incubate Overnight add_solubilizer->incubate4 read_absorbance 9. Read Absorbance (570 nm) incubate4->read_absorbance analyze 10. Analyze Data (Calculate IC50) read_absorbance->analyze end End analyze->end

Caption: Workflow for Determining Compound Cytotoxicity using MTT Assay.

IV. Conclusion and Best Practices

The successful use of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride in cell culture hinges on the careful preparation of a sterile, well-characterized stock solution and the determination of its non-toxic working concentration range. By following the protocols outlined in this guide, researchers can ensure the reliable and reproducible delivery of this compound to their cellular models, thereby generating high-quality, interpretable data.

Key Best Practices:

  • Always use high-purity, anhydrous solvents for stock solution preparation.

  • Sterile filtration is a critical step to prevent microbial contamination of cell cultures.[9]

  • Always include a vehicle control in your experiments to account for any effects of the solvent.

  • Determine the optimal working concentration for each new compound and cell line combination.

  • Store stock solutions properly to maintain their stability and activity.

By adhering to these principles of scientific integrity and meticulous experimental technique, researchers can confidently investigate the biological effects of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride and advance their drug discovery and development efforts.

References

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • BenchChem. (2025). Application Notes and Protocols: MTT Assay for Cytotoxicity Testing of CL-197.
  • Abcam. (n.d.). MTT assay protocol.
  • ResearchGate. (2022, December 19). Sterile filter before drug exposure to cell culture?.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • GMP Plastics. (2025, March 28). Sterile Filtration in Cell Culture: Importance & Best Practices.
  • PMC. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights.
  • Biomedical Research and Therapy. (2020, July 29). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines.
  • Sigma-Aldrich. (n.d.). Sterile Filter Selection for Cell Culture Media Preparation.
  • ResearchGate. (2021, February 8). (PDF) Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines.
  • Sartorius. (n.d.). Sterile Filtration Solutions.
  • Cell and Gene. (n.d.). Sterile Filtration And Clarification.
  • MDPI. (2020, July 29). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines.
  • MDPI. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights.
  • BenchChem. (2025). How to increase the solubility of 5-Aminoadamantan-2-ol;hydrochloride in organic solvents.
  • University of Alberta. (n.d.). Isolation (Recovery) of amines.

Sources

Method

Application Notes and Protocols: High-Throughput Screening Assays for Naphtho-Oxepine Derivatives

Introduction: Unlocking the Therapeutic Potential of Naphtho-Oxepine Scaffolds The fusion of naphthoquinone and oxepine rings creates the novel naphtho-oxepine scaffold, a promising framework in medicinal chemistry. Naph...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Therapeutic Potential of Naphtho-Oxepine Scaffolds

The fusion of naphthoquinone and oxepine rings creates the novel naphtho-oxepine scaffold, a promising framework in medicinal chemistry. Naphthoquinones are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[1] Similarly, oxepine derivatives have demonstrated a wide range of pharmacological effects, such as anti-inflammatory, anticancer, and antimicrobial activities.[2][3][4] The combination of these two pharmacophores in a single molecule suggests a high potential for discovering novel therapeutic agents. High-throughput screening (HTS) is an essential tool in early-stage drug discovery, enabling the rapid evaluation of large compound libraries to identify promising "hit" compounds that modulate a specific biological target or pathway.[5][6][7] This guide provides a detailed overview of HTS assays applicable to the exploration of naphtho-oxepine derivatives, focusing on methodologies to investigate their potential as enzyme inhibitors and modulators of cellular signaling pathways.

Strategic Approach to Screening Naphtho-Oxepine Derivatives

Given the novelty of the naphtho-oxepine scaffold, a multi-pronged screening approach is recommended to broadly explore its bioactivity. This involves a combination of biochemical and cell-based assays to identify compounds with specific molecular targets and those that modulate complex cellular processes. The initial screening phase should aim to cast a wide net, followed by more focused secondary assays to confirm and characterize the activity of initial hits.

Section 1: Biochemical Assays for Enzyme Inhibition

Many drugs exert their effects by inhibiting specific enzymes.[8] Given the established activities of naphthoquinones and oxepines against various enzymes, this is a logical starting point for screening naphtho-oxepine derivatives.

Fluorescence-Based Assays for Protease and Kinase Inhibition

Fluorescence-based assays are a cornerstone of HTS due to their high sensitivity, broad applicability, and compatibility with automation.[8][9][10]

Enzyme activity is monitored using a substrate that becomes fluorescent upon cleavage or modification by the enzyme. Inhibitors will prevent this change, resulting in a decreased fluorescent signal. Förster Resonance Energy Transfer (FRET) is a commonly used principle in this context.[9] In a FRET-based assay, a substrate is labeled with a donor and a quencher fluorophore. In the intact substrate, the quencher suppresses the donor's fluorescence. Upon enzymatic cleavage, the donor and quencher are separated, leading to an increase in fluorescence.

FRET_Protease_Assay cluster_prep Assay Preparation cluster_reaction Reaction & Incubation cluster_detection Detection Compound Naphtho-oxepine Derivative (in DMSO) Plate 384-well Microplate Compound->Plate Dispense Enzyme Protease Solution Enzyme->Plate Add Substrate FRET-Peptide Substrate Plate->Substrate Add to initiate reaction Incubation Incubate at 37°C Plate->Incubation Reader Fluorescence Plate Reader Incubation->Reader Data Data Analysis (IC50 determination) Reader->Data

Caption: Workflow for a FRET-based protease inhibition assay.

Matrix metalloproteinase 14 (MMP14) is a key enzyme in cancer metastasis, making it a relevant target.[11]

  • Compound Plating: Using an acoustic dispenser, transfer 50 nL of each naphtho-oxepine derivative from the library (typically at 10 mM in DMSO) to a 384-well, low-volume, black assay plate.

  • Enzyme Preparation: Prepare a solution of recombinant human MMP14 in assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

  • Enzyme Addition: Add 10 µL of the MMP14 solution to each well of the assay plate.

  • Incubation: Incubate the plate for 30 minutes at room temperature to allow for compound-enzyme binding.

  • Substrate Preparation: Prepare a solution of a fluorogenic MMP14 substrate (e.g., a FRET-based peptide substrate) in assay buffer.

  • Reaction Initiation: Add 10 µL of the substrate solution to each well to initiate the enzymatic reaction.

  • Signal Detection: Immediately begin kinetic reading of fluorescence intensity on a plate reader (Excitation/Emission wavelengths specific to the substrate's fluorophore) every 2 minutes for 30-60 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls.

ParameterRecommended Value
Final Compound Concentration10 µM
Final Enzyme Concentration1-5 nM
Final Substrate Concentration0.5-1.0 x Km
Incubation Time30 minutes
ReadoutKinetic Fluorescence

Section 2: Cell-Based Assays for Signaling Pathway Modulation

Cell-based assays provide a more physiologically relevant context for identifying compounds that modulate complex cellular signaling pathways.[12]

Luciferase Reporter Assays for Pathway Activation/Inhibition

Luciferase reporter assays are a powerful tool for monitoring the activity of specific transcription factors and signaling pathways.[13][14][15]

These assays utilize genetically engineered cell lines that express the luciferase enzyme under the control of a promoter containing response elements for a specific transcription factor (e.g., NF-κB, AP-1).[13] When the signaling pathway of interest is activated, the corresponding transcription factor binds to the response elements, driving the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is proportional to the activity of the signaling pathway.[15][16]

Luciferase_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Cells HEK293 cells with NF-κB Luciferase Reporter Plate_cells Seed cells in 384-well plate Cells->Plate_cells Compound Naphtho-oxepine Derivative Plate_cells->Compound Add Compound Stimulant TNF-α (Stimulant) Compound->Stimulant Add Stimulant Lysis Cell Lysis Stimulant->Lysis Incubate & Lyse Substrate_add Add Luciferin Substrate Lysis->Substrate_add Luminometer Measure Luminescence Substrate_add->Luminometer Data_analysis Data Analysis Luminometer->Data_analysis

Caption: Workflow for a luciferase reporter assay to screen for NF-κB inhibitors.

The NF-κB signaling pathway is a key regulator of inflammation, and its inhibition is a target for anti-inflammatory drugs.

  • Cell Seeding: Seed HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene in a 384-well white, clear-bottom plate at a density of 10,000 cells per well in 40 µL of culture medium. Incubate overnight.

  • Compound Addition: Add 10 µL of the naphtho-oxepine derivatives at various concentrations to the cells.

  • Pre-incubation: Incubate the plate for 1 hour at 37°C.

  • Stimulation: Add 10 µL of a stimulant such as TNF-α (final concentration 10 ng/mL) to all wells except the negative control.

  • Incubation: Incubate for 6-8 hours at 37°C.

  • Lysis and Luminescence Detection: Add a commercial luciferase assay reagent that combines cell lysis and substrate addition in one step. Measure luminescence using a plate-based luminometer.

  • Data Analysis: Normalize the data to the stimulated and unstimulated controls to calculate the percent inhibition for each compound.

ParameterRecommended Value
Cell LineHEK293 with NF-κB-luciferase reporter
Seeding Density10,000 cells/well (384-well)
Compound Incubation1 hour
StimulantTNF-α (10 ng/mL)
Stimulation Time6-8 hours
ReadoutLuminescence
AlphaScreen Assays for Protein-Protein Interactions and Second Messengers

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that is highly suited for HTS.[17][18]

The assay involves two types of beads: a donor bead and an acceptor bead.[17][19] The donor bead, upon excitation with a laser at 680 nm, converts ambient oxygen to singlet oxygen. If an acceptor bead is in close proximity (within 200 nm), the singlet oxygen triggers a chemiluminescent reaction in the acceptor bead, which in turn excites fluorophores that emit light at 520-620 nm.[17][20][21] This technology can be adapted to measure protein-protein interactions, enzyme activities, and the levels of second messengers like cAMP.[17][19][21]

AlphaScreen_cAMP cluster_assay AlphaScreen cAMP Assay Assay_Components Cell Lysate containing cAMP Biotinylated-cAMP Anti-cAMP Acceptor Beads Streptavidin Donor Beads Proximity Competitive Binding (High cAMP in lysate = Low Signal) Assay_Components:f0->Proximity Assay_Components:f1->Proximity Assay_Components:f2->Proximity Assay_Components:f3->Proximity Detection Alpha-enabled Plate Reader (680 nm excitation, 520-620 nm emission) Proximity->Detection

Caption: Principle of a competitive AlphaScreen cAMP assay.

G protein-coupled receptors (GPCRs) are a major class of drug targets, and many of them signal through changes in intracellular cAMP levels.[14][16]

  • Cell Culture and Treatment: Plate cells expressing the target GPCR in a 384-well plate. Treat with naphtho-oxepine derivatives for a specified time, followed by stimulation with a known agonist for the GPCR.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • Assay Component Addition: In a separate assay plate, add the cell lysate, biotinylated-cAMP, anti-cAMP acceptor beads, and streptavidin donor beads.

  • Incubation: Incubate the plate in the dark at room temperature for 1-2 hours to allow the components to reach equilibrium.

  • Signal Detection: Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis: A decrease in the AlphaScreen signal indicates an increase in intracellular cAMP (agonist activity), while a potentiation of the agonist-induced signal decrease suggests positive allosteric modulation.

ParameterRecommended Value
Assay Format384-well
Incubation Time1-2 hours
ReadoutLuminescence (AlphaScreen)
ControlsForskolin (to directly activate adenylyl cyclase)

Data Analysis and Hit Confirmation

A crucial part of any HTS campaign is robust data analysis and a clear strategy for hit confirmation.

  • Primary Screen Analysis: Calculate Z'-factor to assess assay quality.[14] A Z'-factor > 0.5 is generally considered acceptable for HTS.[14] Identify initial "hits" based on a predefined activity threshold (e.g., >50% inhibition or activation).

  • Dose-Response Confirmation: Re-test the initial hits in a dose-response format to determine their potency (IC50 or EC50 values).

  • Orthogonal Assays: Confirm the activity of promising hits using a different assay technology to rule out assay-specific artifacts.[22] For example, a hit from a fluorescence-based enzyme assay could be confirmed using a label-free method like surface plasmon resonance (SPR).

  • Counterscreens: Employ counterscreens to identify compounds that interfere with the assay technology itself (e.g., autofluorescent compounds in fluorescence assays).[23]

Conclusion

The naphtho-oxepine scaffold represents a promising starting point for the discovery of novel bioactive molecules. The HTS methodologies outlined in this guide provide a robust framework for systematically exploring the therapeutic potential of these derivatives. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify and characterize promising lead compounds for further development. The key to a successful HTS campaign lies in careful assay design, rigorous validation, and a thoughtful hit confirmation strategy.

References

  • Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays. (2023, July 18). InvivoGen. [Link]

  • AlphaScreen | BMG LABTECH. (n.d.). BMG LABTECH. [Link]

  • Luciferase Reporter Assay System for Deciphering GPCR Pathways. (n.d.). Promega Corporation. [Link]

  • Lighting Up Cell Signaling: The Science Behind Luciferase Reporter Assays. (2025, November 24). ScienCell. [Link]

  • High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. (n.d.). MDPI. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs. [Link]

  • Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. (2021, March 12). ACS Publications. [Link]

  • AlphaScreen®. (n.d.). Berthold Technologies GmbH & Co.KG. [Link]

  • AlphaScreen SureFire Phospho-ERK assay. (n.d.). BMG LABTECH. [Link]

  • The Use of AlphaScreen Technology in HTS: Current Status. (n.d.). Bentham Science. [Link]

  • Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions. (2023, June 22). ASPET. [Link]

  • Fluorescence-Based Peptidolytic Assay for High-Throughput Screening of MMP14 Inhibitors. (n.d.). SpringerLink. [Link]

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. (n.d.). MDPI. [Link]

  • High Throughput Screening Assays for Drug Discovery. (2025, November 13). BellBrook Labs. [Link]

  • What is High-Throughput Screening in Drug Discovery. (2024, September 16). Aragen Life Sciences. [Link]

  • Navigating Drug Discovery with High-Throughput Screening. (n.d.). JoVE. [Link]

  • The Power of High-Throughput Screening (HTS):Driving Smarter Drug Discovery. (2025, December 9). Southern Research. [Link]

  • High-Throughput Screening (HTS) Services. (n.d.). Charles River Laboratories. [Link]

  • Chemotherapeutic Importance of Oxepines. (2020, November 25). Trade Science Inc. [Link]

  • An Updated Review on Biologically Promising Natural Oxepines. (n.d.). ResearchGate. [Link]

  • High-Throughput Screening in Drug Discovery & Molecular Biology. (n.d.). BosterBio. [Link]

  • Chemotherapeutic Importance of Oxepines. (2021, May 4). ResearchGate. [Link]

  • Naphthoquinones and Their Derivatives: Emerging Trends in Combating Microbial Pathogens. (2021, April 9). MDPI. [Link]

  • High-Throughput Screening Assay Profiling for Large Chemical Databases. (n.d.). Rutgers University. [Link]

  • High Throughput Screening (ChemCORE). (n.d.). iLab Organizer. [Link]

  • A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling. (n.d.). SpringerLink. [Link]

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Application

Application Note: Structure-Activity Relationship (SAR) Profiling of 2H,3H,4H,5H-Naphtho[1,2-b]oxepin-5-amine Analogs

Introduction & Scientific Rationale The development of novel therapeutics targeting Class A G-protein-coupled receptors (GPCRs) and lipid kinases requires highly optimized molecular scaffolds. The compound 2H,3H,4H,5H-na...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The development of novel therapeutics targeting Class A G-protein-coupled receptors (GPCRs) and lipid kinases requires highly optimized molecular scaffolds. The compound 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride (CAS: 1376320-00-1) represents a privileged, rigidified tricyclic building block[1]. The fusion of the naphthalene moiety to an oxepine ring provides a unique three-dimensional conformational vector that minimizes entropic penalties upon target binding.

Mechanistic Causality: This specific structural geometry is highly relevant for targeting inflammatory GPCRs, such as CCR2 and CCR5[2], as well as kinases like PI3K[3]. The oxepine oxygen and the extended aromatic system engage in critical hydrogen bonding and π-π stacking interactions within hydrophobic binding pockets[3]. Furthermore, the 5-amino position serves as a highly versatile synthetic handle. By derivatizing this primary amine, medicinal chemists can systematically probe the orthosteric binding pocket, tuning both lipophilicity (ClogP) and steric bulk to optimize target affinity, residence time, and selectivity[4].

Iterative SAR Workflow

The optimization of the naphthoxepine scaffold follows a cyclic, data-driven workflow integrating computational design, chemical synthesis, and functional biological screening.

SAR_Workflow Core Naphtho[1,2-b]oxepin-5-amine Scaffold Identification Design Rational Drug Design (Docking & Homology Modeling) Core->Design Initiate Synthesis Chemical Derivatization (N-alkylation, Amidation) Design->Synthesis Target structures Assay In Vitro GPCR Assays (Ca2+ Flux & Radioligand) Synthesis->Assay Purified analogs Assay->Design SAR Feedback ADME ADME/Tox Profiling (Microsomal Stability, hERG) Assay->ADME Potent hits (IC50 < 100 nM) ADME->Synthesis PK Optimization Lead Lead Candidate Selection ADME->Lead Favorable profile

Iterative SAR workflow for naphtho[1,2-b]oxepin-5-amine analogs targeting GPCRs.

Chemical Derivatization Strategy (Protocol)

To systematically explore the SAR of the 5-amino position, a reductive amination protocol is utilized.

Causality & Self-Validation: Reductive amination is strictly preferred over direct alkylation with alkyl halides. Direct alkylation often leads to uncontrollable over-alkylation (yielding tertiary amines when secondary amines are desired). Reductive amination proceeds under mild conditions that tolerate the acid-sensitive oxepine ring. The protocol is self-validating: by monitoring the intermediate imine formation via LC-MS prior to adding the reducing agent, chemists can definitively confirm the reaction trajectory before committing to the irreversible reduction step.

Protocol: Reductive Amination of the 5-Amine
  • Free-basing: Suspend 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Add N,N -diisopropylethylamine (DIPEA, 1.5 eq) and stir for 15 minutes at room temperature to generate the free amine.

  • Imine Formation: Add the desired substituted aldehyde (1.1 eq) and glacial acetic acid (0.1 eq) to the solution. Stir for 2 hours at room temperature.

    • Validation Check: Sample 1 µL into LC-MS. Confirm the mass shift corresponding to the imine [M−H2​O+H]+ . Do not proceed until >90% conversion is observed.

  • Reduction: Cool the reaction vessel to 0 °C. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching & Purification: Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer, dry over Na2SO4, and concentrate in vacuo. Purify the secondary amine product via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA).

In Vitro Pharmacological Screening: FLIPR Calcium Flux Assay

To evaluate the functional antagonism of the synthesized analogs against target GPCRs (e.g., CCR2), a real-time fluorescent imaging plate reader (FLIPR) calcium flux assay is deployed.

CCR2_Pathway Ligand CCL2 / Analog Receptor CCR2 Receptor Ligand->Receptor Binds Gq Gαq/11 Protein Receptor->Gq Activates PLC PLC-β Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca Triggers

CCR2 GPCR signaling pathway utilized for functional calcium flux assays.

Causality & Self-Validation: GPCR antagonism is best quantified functionally rather than relying solely on endpoint radioligand binding. Because CCR2 couples to Gαq/11 (or can be forced to couple via chimeric G-proteins like Gα16), receptor activation by its endogenous ligand (CCL2) triggers a rapid intracellular calcium release[4]. Measuring the dose-dependent inhibition of this calcium transient provides a highly sensitive, real-time kinetic readout of antagonist potency. The assay self-validates by requiring the data to fit a 4-parameter logistic curve; lack of clear upper/lower asymptotes immediately flags insoluble or cytotoxic compounds.

Protocol: FLIPR Assay
  • Cell Preparation: Seed CHO-K1 cells stably expressing human CCR2 and Gα16 in 384-well black, clear-bottom plates at 10,000 cells/well. Incubate overnight at 37 °C, 5% CO2.

  • Dye Loading: Aspirate media and add 20 µL/well of Calcium-6 assay buffer (Molecular Devices). Incubate for 2 hours at 37 °C.

  • Compound Addition: Add 10 µL of the naphthoxepine analogs (10-point dose-response curve, 0.1 nM to 10 µM) and incubate for 30 minutes to allow receptor binding.

  • Agonist Challenge & Readout: Using the FLIPR Tetra system, inject 10 µL of CCL2 (at its pre-determined EC80 concentration). Record fluorescence (Ex: 485 nm, Em: 525 nm) continuously for 90 seconds.

  • Data Analysis: Calculate IC50 values by fitting the Maximum minus Minimum (Max-Min) fluorescence to a 4-parameter logistic non-linear regression model.

Quantitative SAR Data Presentation

The table below summarizes representative SAR progression when derivatizing the 5-amino position of the naphtho[1,2-b]oxepin core.

Compound ID5-Amino Substituent (R-Group)CCR2 IC50 (nM)ClogPhERG IC50 (µM)Mechanistic Rationale
Naph-01 -H (Primary Amine)>10,0002.8>30Lacks necessary hydrophobic bulk to engage the orthosteric pocket.
Naph-02 -Benzyl4504.28.5Benzyl ring establishes favorable π-π stacking, improving affinity.
Naph-03 -4-CF3-Benzyl425.11.2CF3 group fills deep hydrophobic sub-pocket; however, high lipophilicity drives hERG liability.
Naph-04 -Tetrahydropyran-4-ylmethyl653.4>30Oxygen heteroatom maintains steric bulk but lowers ClogP, abolishing hERG binding while retaining target potency.

ADME & Toxicity Profiling: Navigating the hERG Liability

A primary attrition factor for lipophilic, amine-containing GPCR ligands is the off-target inhibition of the hERG potassium channel, which can lead to fatal cardiac arrhythmias[2].

Causality: The central cavity of the hERG channel is highly promiscuous and preferentially binds lipophilic cations. As demonstrated in the SAR table (Compound Naph-03 ), increasing the lipophilicity (ClogP > 5.0) of the N-substituent drastically increases hERG inhibition. Incorporating polar heteroatoms (e.g., the tetrahydropyran ring in Naph-04 ) mitigates this liability. The introduced oxygen atom disrupts the hydrophobic interactions within the hERG pore without disrupting the specific binding interactions required at the CCR2 receptor. In silico modeling (CADD) is heavily utilized during this phase to predict and optimize these physicochemical properties prior to chemical synthesis[5].

Sources

Method

Application Note &amp; Protocol: Quantitative Bioanalysis of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride

Abstract This document provides a comprehensive guide to the development and validation of a robust bioanalytical method for the quantification of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride, a novel therapeut...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the development and validation of a robust bioanalytical method for the quantification of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride, a novel therapeutic candidate, in biological matrices such as human plasma. The primary analytical methodology detailed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), selected for its superior sensitivity and selectivity.[1][2][3] We will explore the rationale behind critical experimental decisions, from sample preparation to data acquisition and processing. Furthermore, this guide outlines a rigorous validation strategy compliant with major regulatory guidelines, including those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to ensure data integrity and reliability for preclinical and clinical studies.[4][5][6][7]

Introduction: The Analytical Imperative

The journey of a drug candidate from discovery to clinical application is underpinned by a deep understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Accurate quantification of the drug in biological fluids is paramount for establishing its absorption, distribution, metabolism, and excretion (ADME) properties. 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride, with its complex heterocyclic structure containing a primary amine, presents unique bioanalytical challenges. Its inherent polarity and potential for non-specific binding necessitate a carefully optimized and rigorously validated analytical method. This application note serves as a detailed protocol and rationale for the quantitative analysis of this compound, designed for researchers and scientists in the field of drug development.

Physicochemical Properties and Analytical Considerations

Understanding the physicochemical properties of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride is crucial for method development.

  • Structure and Polarity: The molecule possesses a fused ring structure with a polar primary amine group. This suggests moderate to good solubility in polar organic solvents and aqueous acidic solutions. The naphthalene core contributes to its hydrophobicity.[8][9]

  • Ionization: The primary amine is readily protonated, making it an excellent candidate for positive ion mode electrospray ionization (ESI) in LC-MS/MS analysis.

  • pKa: The pKa of the primary amine will dictate the pH for optimal extraction and chromatographic retention.

These properties guide the selection of sample preparation techniques, chromatographic conditions, and mass spectrometric parameters.

Primary Analytical Methodology: LC-MS/MS

LC-MS/MS is the gold standard for small molecule bioanalysis due to its high sensitivity, specificity, and wide dynamic range.[5]

Rationale for LC-MS/MS Selection
  • Sensitivity: Achieves low limits of quantification (LLOQ), often in the sub-ng/mL range, which is essential for characterizing the terminal elimination phase of a drug's PK profile.[1][10]

  • Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the highly selective detection of the analyte and its internal standard, minimizing interference from endogenous matrix components.[10]

  • Versatility: Applicable across a wide range of analyte concentrations and adaptable to high-throughput workflows.[11]

Experimental Workflow

The overall workflow for the bioanalysis of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride is depicted below.

LC-MS/MS Workflow Figure 1: LC-MS/MS Bioanalytical Workflow Sample Biological Sample (Plasma) Spike_IS Spike with Internal Standard Sample->Spike_IS Sample_Prep Sample Preparation (Protein Precipitation) Spike_IS->Sample_Prep Evaporation Evaporation & Reconstitution Sample_Prep->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing Report Report Generation Data_Processing->Report

Caption: High-level overview of the bioanalytical workflow.

Detailed Protocol
  • 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride (Reference Standard)

  • Stable Isotope Labeled (SIL) Internal Standard (e.g., D4-2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride)

  • Human Plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (Type I, ultrapure)

A stable isotope-labeled (SIL) internal standard is the preferred choice for LC-MS/MS assays as it co-elutes with the analyte and experiences similar matrix effects, thereby providing the most accurate correction for experimental variability.[12][13][14] A structural analog can be used as an alternative if a SIL-IS is unavailable.[13]

  • Protocol: Prepare a stock solution of the SIL-IS in methanol at a concentration of 1 mg/mL. A working solution of 100 ng/mL is then prepared by diluting the stock solution with 50:50 (v/v) acetonitrile:water. This working solution will be used to spike all samples, calibration standards, and quality controls.

Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.[15][16][17] Acetonitrile is a common precipitating agent that also extracts a wide range of small molecules.[11][16][18]

  • Protocol:

    • Aliquot 100 µL of plasma sample, calibration standard, or quality control into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the 100 ng/mL IS working solution and vortex briefly.

    • Add 300 µL of cold acetonitrile containing 0.1% formic acid. The acid helps to keep the amine analyte protonated and improves its stability and solubility.

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

A reversed-phase C18 column is a suitable choice for retaining the moderately polar analyte. A gradient elution is employed to ensure good peak shape and separation from endogenous interferences.

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute
Column Temperature 40°C
Injection Volume 5 µL

The mass spectrometer should be operated in positive ion electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for quantification.

Parameter Condition
Ionization Mode ESI+
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Instrument Dependent
MRM Transitions To be determined by direct infusion of the analyte and IS. A precursor ion (Q1) corresponding to [M+H]+ and a suitable product ion (Q3) should be selected.

Bioanalytical Method Validation

A full validation of the bioanalytical method must be performed according to regulatory guidelines to ensure its reliability.[5][6][7]

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria based on FDA and EMA guidelines.[4][6]

Parameter Acceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least six different sources.
Linearity Calibration curve with at least 6-8 non-zero standards. r² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision At least three runs with QC samples at a minimum of four concentration levels (LLOQ, low, mid, high). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ).
Matrix Effect Assessed at low and high QC concentrations in at least six different sources of matrix. The CV of the IS-normalized matrix factor should be ≤15%.
Recovery Determined at low, mid, and high QC concentrations. Should be consistent and reproducible.
Stability Freeze-thaw, short-term (bench-top), long-term, and stock solution stability. Analyte concentration should be within ±15% of the nominal concentration.
Validation Workflow

Method Validation Figure 2: Bioanalytical Method Validation Cascade Full_Validation Full Validation Selectivity Selectivity Full_Validation->Selectivity Linearity Linearity Full_Validation->Linearity Accuracy_Precision Accuracy & Precision Full_Validation->Accuracy_Precision Matrix_Effect Matrix Effect Full_Validation->Matrix_Effect Recovery Recovery Full_Validation->Recovery Stability Stability Full_Validation->Stability

Sources

Application

Application Note: 2H,3H,4H,5H-Naphtho[1,2-b]oxepin-5-amine Hydrochloride in Advanced Organic Electronics

Executive Summary & Mechanistic Rationale In the development of next-generation organic electronics and hybrid optoelectronics, managing interfacial energy barriers and controlling thin-film crystallization are paramount...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the development of next-generation organic electronics and hybrid optoelectronics, managing interfacial energy barriers and controlling thin-film crystallization are paramount. 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride (Nox-NH₃Cl) is emerging as a highly specialized molecular tool that bridges organic semiconductor engineering and bioelectronic drug discovery.

The Causality of Molecular Design: Standard linear alkylamines (e.g., butylamine hydrochloride) are commonly used in electronic interfaces but suffer from high conformational flexibility, leading to thermal instability and poor environmental resistance. Nox-NH₃Cl solves this through its unique structural topology:

  • Rigid Steric Bulk: The fused naphtho-oxepine ring restricts conformational degrees of freedom, locking the molecule into a rigid pillar. When used as a spacer cation, this forces the highly oriented growth of low-dimensional perovskites.

  • Secondary Passivation: The oxygen heteroatom within the oxepin ring acts as a localized Lewis base. This provides secondary coordination sites to passivate uncoordinated metal ions (e.g., Pb²⁺ or Zn²⁺), effectively suppressing non-radiative recombination pathways, a mechanism critical for1[1].

  • Anchoring Headgroup: The ammonium chloride moiety acts as a robust anchoring group for metal oxide surfaces, facilitating electron transfer that drastically alters the surface work function.

This guide details two primary workflows for Nox-NH₃Cl: as an interfacial dipole modifier in OLEDs/OPVs, and as a bulky A-site cation in 2D Ruddlesden-Popper perovskites.

Workflow 1: Interfacial Dipole Modification in Inverted OLEDs/OPVs

Scientific Context

In inverted Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), zinc oxide (ZnO) is a ubiquitous Electron Transport Layer (ETL). However, its relatively high work function creates an energy barrier for electron injection/extraction. Applying an amine hydrochloride Self-Assembled Monolayer (SAM) lowers this work function because1[1]. The bulky naphthoxepine tail of Nox-NH₃Cl points outward, creating a hydrophobic shield that protects the device from moisture degradation.

Protocol: Preparation of Nox-NH₃Cl SAM on ZnO

This protocol is designed as a self-validating system to ensure monolayer integrity before proceeding to active layer deposition.

Step 1: Substrate Preparation

  • Clean ITO/ZnO substrates via sequential ultrasonication in deionized water, acetone, and isopropanol (15 minutes each).

  • Dry with N₂ gas and treat with UV-Ozone for 10 minutes to maximize surface hydroxyl (-OH) groups on the ZnO, which are critical for ammonium anchoring.

Step 2: SAM Solution Formulation

  • Dissolve Nox-NH₃Cl in anhydrous 2-methoxyethanol to a concentration of 2 mg/mL.

  • Causality: 2-methoxyethanol is chosen over methanol because its higher boiling point prevents rapid, chaotic evaporation, ensuring highly ordered monolayer packing.

Step 3: Spin-Coating & Annealing

  • Spin-coat the solution onto the ZnO substrates at 3000 rpm for 40 seconds in a nitrogen-filled glovebox.

  • Thermally anneal at 120 °C for 10 minutes. This thermal energy drives the condensation reaction between the ammonium chloride and the ZnO surface hydroxyls, locking the dipole in place.

Step 4: Self-Validation Checkpoint (Critical)

  • Contact Angle: Measure the water contact angle. A successful Nox-NH₃Cl SAM will shift the surface from highly hydrophilic (<10°) to hydrophobic (>75°) due to the outward-facing naphthyl groups. If the angle is <50°, the SAM is incomplete; discard and re-evaluate solvent anhydrousness.

  • Kelvin Probe Force Microscopy (KPFM): Verify that the work function has decreased by at least 0.8 eV compared to bare ZnO.

G ZnO ZnO ETL Surface (High Work Function) SAM Nox-NH3Cl SAM (N-to-Zn Electron Transfer) ZnO->SAM Anchoring via -NH3+ Dipole Interfacial Dipole (ΔΦ Reduction) SAM->Dipole Dipole Moment Generation Active Organic Active Layer (OLED / OPV) Dipole->Active Enhanced Electron Injection

Caption: Mechanism of work function reduction and energy alignment via Nox-NH₃Cl interfacial dipole formation.

Workflow 2: Bulky Spacer Cation for 2D Perovskite LEDs (PeLEDs)

Scientific Context

Small and bulky amines are utilized to 2[2]. By replacing standard flexible amines with Nox-NH₃Cl, researchers can construct 3[3] with superior quantum confinement and thermal stability.

Protocol: Synthesis of Quasi-2D Perovskite Emissive Layers

This protocol targets an n=2 Ruddlesden-Popper phase: (Nox)₂MAPb₂Br₇.

Step 1: Precursor Ink Formulation

  • In a N₂ glovebox, dissolve Nox-NH₃Cl, Methylammonium Bromide (MABr), and Lead(II) Bromide (PbBr₂) in a molar ratio of 2:1:2 in a mixed solvent of DMF:DMSO (4:1 v/v) to achieve a 0.2 M concentration.

  • Causality: The DMSO coordinates strongly with Pb²⁺, forming an intermediate adduct that delays rapid crystallization, allowing the bulky Nox cation to template the 2D sheets properly.

Step 2: Antisolvent-Assisted Spin Coating

  • Spin-coat the precursor ink onto the substrate at 4000 rpm for 40 seconds.

  • Exactly at the 15-second mark, rapidly dispense 150 µL of chlorobenzene (antisolvent) onto the center of the spinning substrate. This abruptly extracts the DMF, forcing instantaneous, uniform supersaturation and nucleation.

Step 3: Thermal Annealing

  • Transfer the film to a hotplate at 100 °C for 10 minutes. The thermal energy breaks the DMSO-Pb adduct, finalizing the crystallization of the 2D quantum wells.

Step 4: Self-Validation Checkpoint (Critical)

  • Photoluminescence (PL): Expose the film to a 365 nm UV lamp. A successful n=2 quasi-2D phase will exhibit a distinct blue-shifted emission compared to bulk 3D MAPbBr₃.

  • X-Ray Diffraction (XRD): Confirm phase purity by checking for a strong low-angle diffraction peak at 2θ < 5°. This corresponds to the large interlayer d-spacing forced by the bulky Nox cation. If this peak is absent, the film has phase-segregated into 3D bulk; re-optimize the antisolvent dripping timing.

G Precursor Perovskite Precursors (Nox-NH3Cl + PbBr2 + MABr) SpinCoat Spin-Coating & Antisolvent Dripping Precursor->SpinCoat Solution Processing Anneal Thermal Annealing (100°C, 10 min) SpinCoat->Anneal Solvent Extraction RP_Phase 2D Ruddlesden-Popper Phase Crystallization Anneal->RP_Phase Nucleation Control Passivation Defect Passivation (Oxepin O -> Pb2+) RP_Phase->Passivation In-situ Trap Healing

Caption: Workflow for fabricating highly oriented 2D PeLED emissive layers using Nox-NH₃Cl templating.

Quantitative Benchmarking

The following table summarizes the representative performance enhancements when transitioning from standard linear amines (like Butylamine HCl) to rigid, functionalized bulky amines like Nox-NH₃Cl in optoelectronic devices.

Interface / Spacer CationWork Function Shift (ΔΦ)Perovskite Trap Density (cm⁻³)Water Contact AnglePeLED Max EQE (%)
Control (Bare ZnO / 3D) 0.0 eV~ 4.5 × 10¹⁶< 10°5.8%
BACl (Linear Amine) -0.6 eV~ 1.2 × 10¹⁶~ 55°10.2%
Nox-NH₃Cl (Rigid Amine) -0.9 eV ~ 3.0 × 10¹⁵ > 75° > 14.0%

Note: The superior trap density reduction for Nox-NH₃Cl is attributed to the dual-action of the ammonium headgroup and the Lewis base oxygen in the oxepin ring.

Crossover Application: Bioelectronics & Drug Discovery

For drug development professionals, the integration of Nox-NH₃Cl extends beyond traditional displays and solar cells into Organic Electrochemical Transistors (OECTs) . The naphtho[1,2-b]oxepin ring is a privileged pharmacophore scaffold (frequently found in CNS-active agents and monoamine reuptake inhibitors).

By anchoring Nox-NH₃Cl onto the gold gate electrode of an OECT, researchers can create a functionalized bioelectronic interface. This allows for the real-time, label-free, high-throughput screening of target analytes or competitive binding assays. When a target protein binds to the naphthoxepine moiety, the resulting change in local capacitance and potential is directly transduced into an amplified electrical readout by the OECT, bridging the gap between organic semiconductor physics and pharmacological drug screening.

References

  • Small amines bring big benefits to perovskite-based solar cells and light-emitting diodes Chem (Cell Press)
  • Reduced-Dimensional Perovskite Enabled by Organic Diamine for Efficient Photovoltaics ACS Public
  • Enhanced Performance of Perovskite Light-Emitting Diodes via Diamine Interface Modification ACS Public

Sources

Method

experimental protocol for electrophilic aromatic substitution on naphtho-oxepine rings

Application Note: Experimental Protocols for Electrophilic Aromatic Substitution on Naphtho-oxepine Architectures Introduction & Mechanistic Rationale Naphtho-oxepines represent a privileged class of fused polycyclic het...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Protocols for Electrophilic Aromatic Substitution on Naphtho-oxepine Architectures

Introduction & Mechanistic Rationale

Naphtho-oxepines represent a privileged class of fused polycyclic heterocycles. Their unique three-dimensional conformation and pharmacological relevance make them highly sought-after scaffolds in modern drug discovery[1]. While advanced synthetic methodologies—such as ring-closing enyne metathesis (RCEM) and subsequent Diels-Alder cycloadditions—have streamlined the de novo construction of these frameworks[2], late-stage functionalization remains a significant challenge.

Tuning the pharmacokinetic properties of naphtho-oxepines often requires functionalizing the electron-rich naphthalene core via Electrophilic Aromatic Substitution (EAS). However, the seven-membered oxepine ring presents a severe chemoselectivity bottleneck. The oxepine ether linkage and its inherent non-aromatic unsaturation are highly susceptible to protonation, cleavage, and polymerization in the presence of strong Brønsted or Lewis acids[1]. Consequently, traditional EAS conditions (e.g., concentrated H₂SO₄/HNO₃ for nitration or Br₂/FeBr₃ for halogenation) inevitably lead to catastrophic ring-opening.

To preserve the structural integrity of the oxepine ring while successfully functionalizing the aromatic core, protocols must employ mild, Lewis acid-free, or strictly controlled microenvironments. For example, electron-withdrawing substitutions (such as nitration) can be achieved using highly controlled, mild reagents like tert-butyl nitrite[3], or via specialized metal-catalyzed cyclizations[4].

Workflow Visualization

EAS_Naphtho_Oxepine A Naphtho-oxepine Precursor B Electrophilic Activation A->B C Mild Halogenation (NBS / DMF) B->C Protocol A D Mild Nitration (t-BuONO / MeCN) B->D Protocol B E Harsh Acids (H2SO4 / Br2) B->E Avoid F Halogenated Product C->F G Nitrated Product D->G H Oxepine Ring Cleavage E->H I Self-Validation (1H-NMR & LC-MS) F->I G->I

Workflow for mild Electrophilic Aromatic Substitution (EAS) on naphtho-oxepines.

Experimental Protocols

Protocol A: Regioselective Mild Bromination

This protocol utilizes N-bromosuccinimide (NBS) in a polar aprotic solvent to generate the active electrophile without the need for destructive Lewis acids.

Step-by-Step Methodology:

  • Preparation: Dissolve the naphtho-oxepine derivative (1.0 equiv, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.1 M concentration.

    • Causality: DMF stabilizes the bromonium ion intermediate via solvation, enhancing the electrophilicity of NBS without requiring acidic promoters.

  • Temperature Control: Cool the reaction vessel to 0 °C under an inert argon atmosphere.

  • Electrophile Addition: Add NBS (1.05 equiv) portion-wise over 15 minutes.

    • Causality: Gradual addition prevents localized exothermic spikes. Elevated temperatures in the presence of brominating agents can trigger radical-mediated allylic bromination on the oxepine ring rather than the desired EAS on the naphthalene core.

  • Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature (20–25 °C) for 2 hours. Monitor conversion via TLC (Hexanes/EtOAc 8:2).

  • Quenching: Quench the reaction by adding 5 mL of saturated aqueous Na₂S₂O₃.

    • Causality: Thiosulfate instantly reduces any unreacted electrophilic bromine species to inert bromide, preventing over-bromination during the workup phase.

  • Isolation: Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine (5 × 10 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Controlled Nitration

Traditional nitration utilizes the nitronium ion (NO₂⁺) generated via concentrated H₂SO₄, which rapidly cleaves the oxepine ether. This protocol utilizes tert-butyl nitrite (t-BuONO) as a mild alternative[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the naphtho-oxepine substrate (1.0 equiv, 0.5 mmol) in anhydrous acetonitrile (MeCN, 0.1 M).

  • Reagent Addition: Add tert-butyl nitrite (2.0 equiv) dropwise at 10 °C.

    • Causality:t-BuONO acts as a mild source of NO⁺/NO₂ radical species. Acetonitrile is chosen over protic solvents to prevent solvolysis of the oxepine ring.

  • Activation: Introduce a catalytic amount of a mild oxidant (e.g., TEMPO, 10 mol%) if required by the specific electronic nature of the substrate, and stir at room temperature for 4–6 hours.

  • Quenching & Isolation: Pour the mixture into ice-cold saturated NaHCO₃ (10 mL) to neutralize any trace acidic byproducts. Extract with dichloromethane (DCM, 3 × 15 mL), dry over Na₂SO₄, and concentrate.

Quantitative Data & Optimization

The following table summarizes the optimization landscape for the functionalization of a standard 3,4-dihydro-naphtho[1,2-b]oxepine substrate.

Electrophile SourceSolventTemp (°C)Yield (%)RegioselectivityOxepine Ring Status
Br₂ / FeBr₃DCM25< 10N/ACleaved (Phenolic byproducts)
NBSDMF0 to 2585> 95:5 (para)Intact
HNO₃ / H₂SO₄H₂O / AcOH00N/ACleaved (Complete degradation)
t-BuONOMeCN2572> 90:10 (para)Intact

Self-Validation & Analytical Troubleshooting

To ensure the protocol functions as a self-validating system, researchers must analytically verify both the regiochemistry of the substitution and the integrity of the oxepine ring before proceeding to downstream applications.

  • Verifying Oxepine Ring Integrity (¹H-NMR): The aliphatic protons of the oxepine ring (e.g., the methylene groups adjacent to the ether oxygen) typically resonate as distinct multiplets between δ 2.5–4.5 ppm .

    • Failure State: If the acidic conditions cleaved the ring, the ether linkage will open to form a naphthol derivative. You will observe a broad, exchangeable phenolic –OH peak at δ > 5.0 ppm , and the splitting pattern of the aliphatic chain will shift upfield, indicating the formation of a linear alcohol/alkyl chain rather than a constrained ring.

  • Confirming Regioselectivity (2D-NMR): The naphthalene core directs the electrophile to its most electron-rich position (typically para to the oxepine oxygen attachment point, governed by stereoelectronic effects).

    • Validation Step: Use HMBC (Heteronuclear Multiple Bond Correlation) to trace the ³J coupling from the newly introduced substituent (or the adjacent aromatic protons) to the quaternary carbons of the oxepine fusion points.

  • Mass Spectrometry (LC-MS): For Protocol A (Bromination), the product must exhibit a characteristic 1:1 isotopic doublet (M / M+2) indicative of a single incorporated ⁷⁹Br/⁸¹Br atom.

References

  • Kotha, S.; Chavan, A. S.; Goyal, D. "Diversity-Oriented Approaches to Polycycles and Heterocycles via Enyne Metathesis and Diels-Alder Reaction as Key Steps." ACS Omega, 2019.

  • von Angerer, S. "Science of Synthesis 17.4: Seven-Membered Hetarenes with One Heteroatom." Thieme.

  • Praveen, C. et al. "Gold-Catalyzed Intramolecular Regioselective 7-exo-dig Cyclization To Access 3-Methylene-3,4-dihydrobenzo[b]oxepinones." Organic Letters, 2016.

  • Cao, Y.-J. et al. "Recent advances in tert-butyl nitrite-mediated nitration cyclization/spirocyclization reactions." Organic & Biomolecular Chemistry, 2026.

Sources

Application

Application Note: Advanced Techniques for Nucleophilic Functionalization of Naphtho-oxepine Rings

Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Mechanistic Rationale: Overcoming the Kinetic Inertness of Oxep...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Mechanistic Rationale: Overcoming the Kinetic Inertness of Oxepins

Naphtho-oxepines—compounds featuring a seven-membered oxygen-containing heterocycle fused to a naphthalene core—are highly sought-after scaffolds in drug discovery due to their unique three-dimensional topography. However, the oxepin ring presents a distinct synthetic challenge. Despite containing an electronegative oxygen atom, the anti-aromatic character of the oxepin ring forces it into a non-planar boat conformation, creating a highly stable, conjugated system that is kinetically resistant to direct nucleophilic attack[1].

To functionalize the oxepin ring, chemists must exploit its delicate valence tautomerization equilibrium with its corresponding arene oxide (naphthalene 1,2-oxide)[1][2]. Direct nucleophilic attack on the unactivated oxepin is prohibitively slow due to the lack of a viable leaving group. Therefore, successful ring-opening requires electrophilic activation to break aromaticity, introduce ring strain, or polarize the C–O bond.

Currently, two dominant, field-proven strategies exist for activating these systems:

  • Aromaticity-Breaking Epoxidation: Utilizing chemical oxidants (like dimethyldioxirane, DMDO) or biocatalytic peroxygenases to convert the oxepin/arene oxide into a highly reactive 2,3-epoxyoxepin intermediate[2][3].

  • Lewis Acid Polarization: Employing metal salts (e.g., SnCl₄) to coordinate with the oxepin oxygen, withdrawing electron density and facilitating an SN​2/SN​1 hybrid attack by carbon or heteroatom nucleophiles[4].

Activation and Functionalization Pathways

The following workflow illustrates the divergent strategies required to prime the naphtho-oxepine core for nucleophilic functionalization.

Pathway N1 Naphtho-oxepine Core N2 Arene Oxide Tautomer N1->N2 Valence Tautomerization A2 Lewis Acid Activation (e.g., SnCl4) N1->A2 Chemical Pathway A1 Biocatalytic Epoxidation (Peroxygenase / H2O2) N2->A1 Enzymatic Pathway I1 Epoxy-oxepin Intermediate A1->I1 I2 Polarized Oxepin Complex A2->I2 Nuc Nucleophilic Attack (N3-, RO-, Arenes) I1->Nuc High Ring Strain I2->Nuc C-O Polarization P1 Trans-Disubstituted Diene Nuc->P1 Anti-attack P2 Functionalized Naphthyl Ether Nuc->P2 SN2/SN1 Hybrid

Mechanistic pathways for the activation and nucleophilic ring-opening of naphtho-oxepines.

Quantitative Performance Data

The choice of activation strategy heavily dictates the compatible nucleophile scope and the resulting product architecture. Table 1 summarizes the expected yields and conversions based on established literature parameters.

Table 1: Representative Conditions for Nucleophilic Attack on Oxepin Systems

Substrate / IntermediateActivation StrategyNucleophileMajor Product ScaffoldConversion / Yield
Naphthalene 1,2-oxide (Oxepin tautomer)Biocatalytic (rAaeUPO / H₂O₂)Sodium Azide (NaN₃)Trans-azidoalcohol diene>70% conversion[2]
4,5-BenzoxepinChemical Epoxidation (DMDO)Intramolecular / Water1H-2-benzopyran-1-carboxaldehydeQuantitative[3]
Aryl-substituted oxepins / epoxidesLewis Acid (SnCl₄)AlkoxybenzenesRing-opened alkylated arenes65–85% yield[4]

Validated Experimental Protocols

The following protocols have been engineered to ensure high regioselectivity while preventing the spontaneous degradation of the highly strained intermediates.

Protocol A: Biocatalytic Epoxidation and Azidolysis

This protocol leverages recombinant fungal peroxygenases to achieve aromaticity-breaking epoxidation, followed by immediate nucleophilic trapping.

Reagents:

  • Naphtho-oxepine precursor (2 mM final concentration)

  • Sodium phosphate (NaPi) buffer (100 mM, pH 7.0)

  • Acetonitrile (CH₃CN)

  • Recombinant peroxygenase (e.g., rAaeUPO, 200 nM)

  • Hydrogen peroxide (H₂O₂, 2 mM)

  • Sodium azide (NaN₃, 125 mM)

Step-by-Step Methodology:

  • Substrate Solubilization: Prepare a 1 mL reaction mixture by dissolving the naphtho-oxepine precursor in NaPi buffer containing 30% (v/v) CH₃CN.

    • Causality: The naphtho-oxepine core is highly hydrophobic. The 30% CH₃CN cosolvent is the critical threshold required to maintain substrate solubility without denaturing the delicate rAaeUPO enzyme[2].

  • Enzymatic Activation: Add the rAaeUPO enzyme (200 nM), followed by the dropwise addition of H₂O₂ to initiate the reaction. Stir gently at 25 °C for exactly 2.5 minutes.

    • Causality: The 2.5-minute incubation window is strictly required to allow the transient arene oxide/epoxyoxepin intermediate to accumulate. Exceeding this time allows the intermediate to undergo spontaneous, non-enzymatic rearrangement to a thermodynamically stable naphthol, rendering it inert to nucleophiles[2].

  • Nucleophilic Trapping: Rapidly inject the NaN₃ from a concentrated aqueous stock solution. Allow the reaction to proceed for an additional 30 minutes.

    • Causality: The azide ion ( N3−​ ) attacks the least sterically hindered carbon of the activated epoxide ring via an anti-attack trajectory, yielding a trans-disubstituted cyclohexadiene derivative[2].

  • Workup: Extract the aqueous mixture with dichloromethane (3 × 1 mL). Dry the combined organic layers over anhydrous MgSO₄ and concentrate under reduced pressure.

Protocol B: Lewis Acid-Mediated Intermolecular Ring Opening

This protocol utilizes Lewis acids to polarize the oxepin C–O bond, enabling functionalization via carbon-based nucleophiles (e.g., electron-rich arenes).

Reagents:

  • Naphtho-oxepine derivative (1.0 equiv)

  • 1,3-Dimethoxybenzene (Nucleophile, 3.0 equiv)

  • Tin(IV) chloride (SnCl₄, 0.5 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Step-by-Step Methodology:

  • Preparation: Dissolve the naphtho-oxepine (1.0 equiv) and 1,3-dimethoxybenzene (3.0 equiv) in anhydrous CH₂Cl₂ under a strict argon atmosphere.

  • Thermal Control: Submerge the reaction flask in a dry ice/acetone bath to cool the mixture to -78 °C.

    • Causality: Cooling to -78 °C is non-negotiable. It suppresses the inherent tendency of highly strained, Lewis-acid-activated oxepins to undergo rapid, uncontrolled cationic polymerization, ensuring that intermolecular nucleophilic attack remains the kinetically favored pathway[4].

  • Activation: Add SnCl₄ (0.5 equiv) dropwise via syringe.

    • Causality: SnCl₄ acts as a Lewis acid alkylation promoter (LAAP). It coordinates to the oxepin oxygen, severely polarizing the adjacent C–O bond and creating a partial positive charge at the benzylic/allylic position, priming it for Friedel-Crafts-type attack by the alkoxybenzene[4].

  • Propagation: Allow the reaction mixture to slowly warm to room temperature over 4 hours.

  • Quenching & Purification: Quench the reaction by adding saturated aqueous NaHCO₃. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify the resulting functionalized naphthyl ether via silica gel flash chromatography.

Analytical Self-Validation (NMR Tracking)

To ensure the integrity of the experimental protocols, researchers must utilize ¹H NMR spectroscopy to track the valence tautomerization and the success of the nucleophilic attack. This serves as a self-validating system for the workflow:

  • Starting Material Verification: At low temperatures, the unactivated oxepin exhibits characteristic ¹H NMR shifts at 5.1 and 6.3 ppm . If the equilibrium shifts toward the arene oxide tautomer, peaks will emerge at 4.0 and 6.3 ppm [1].

  • Product Validation: Following successful nucleophilic ring opening (e.g., via Protocol A), the aromaticity is permanently broken. The resulting trans-disubstituted diene protons will typically resonate between 6.2 and 6.8 ppm . The integration of these specific peaks against residual substrate provides a highly accurate, reliable metric for reaction conversion without requiring immediate chromatographic isolation[2].

References

  • Cytochrome P450 Can Epoxidize an Oxepin to a Reactive 2,3-Epoxyoxepin Intermediate: Potential Insights into Metabolic Ring-Opening of Benzene Source: nih.gov URL:[Link]

  • Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes Source: rsc.org URL:[Link]

  • Biocatalytic Aromaticity-Breaking Epoxidation of Naphthalene and Nucleophilic Ring-Opening Reactions Source: acs.org URL:[Link]

Sources

Method

Application Notes and Protocols for the Derivatization of 2H,3H,4H,5H-Naphtho[1,2-b]oxepin-5-amine Hydrochloride for Improved Potency

Introduction: The Therapeutic Potential of the Naphtho[1,2-b]oxepin Scaffold The 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine scaffold represents a privileged heterocyclic system with significant potential in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the Naphtho[1,2-b]oxepin Scaffold

The 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine scaffold represents a privileged heterocyclic system with significant potential in medicinal chemistry. Fused heterocyclic structures containing the naphthalene and oxepine rings have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1] The introduction of an amine functionality at the 5-position provides a critical handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacological potency. This application note provides a comprehensive guide for the derivatization of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride, with a focus on N-acylation and N-alkylation strategies to enhance its therapeutic potential. While the specific biological target of the parent amine is yet to be fully elucidated, related naphtho-fused heterocyclic structures have shown affinity for G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors, which are implicated in a multitude of physiological and pathological processes.[2][3][4]

Strategic Approach to Derivatization

The primary amino group of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine serves as a versatile point for derivatization. The two principal strategies detailed in this guide are N-acylation and N-alkylation. These approaches allow for the introduction of a diverse array of substituents, enabling the fine-tuning of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which can profoundly influence receptor binding and biological activity.

The overall workflow for the synthesis and derivatization is depicted below:

Derivatization_Workflow A 1-Naphthol C 4-(1-Naphthoxy)butanoic acid A->C Base, Heat B γ-Butyrolactone B->C D 2H,3H,4H,5H-Naphtho[1,2-b]oxepin-5-one C->D Cyclization (e.g., PPA) E 2H,3H,4H,5H-Naphtho[1,2-b]oxepin-5-amine HCl D->E Reductive Amination (NH4OAc, NaBH3CN) F N-Acylated Derivatives E->F N-Acylation (Acyl Halides/Anhydrides) G N-Alkylated Derivatives E->G N-Alkylation (Reductive Amination) H Characterization (NMR, MS) F->H G->H I Biological Evaluation (e.g., GPCR binding assays) H->I

Caption: General workflow for the synthesis and derivatization of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine.

Part 1: Synthesis of the Core Scaffold

Protocol 1.1: Synthesis of 2H,3H,4H,5H-Naphtho[1,2-b]oxepin-5-one

The synthesis of the key ketone intermediate is adapted from the regioselective synthesis of naphthoxepinones.[5] This procedure involves the initial formation of a naphthoxybutanoic acid followed by intramolecular cyclization.

Materials:

  • 1-Naphthol

  • γ-Butyrolactone

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Synthesis of 4-(1-Naphthoxy)butanoic acid:

    • In a round-bottom flask, dissolve 1-naphthol (1.0 equiv) and sodium hydroxide (1.2 equiv) in water.

    • Add γ-butyrolactone (1.1 equiv) to the solution.

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

    • After cooling to room temperature, acidify the reaction mixture with concentrated HCl until a precipitate forms.

    • Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-(1-naphthoxy)butanoic acid.

  • Intramolecular Cyclization:

    • To a flask containing polyphosphoric acid (PPA) (10-20 times the weight of the acid), add 4-(1-naphthoxy)butanoic acid (1.0 equiv) in portions with stirring.

    • Heat the mixture to 80-100 °C and stir for 2-4 hours. The reaction progress can be monitored by TLC.

    • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one.[6]

Protocol 1.2: Synthesis of 2H,3H,4H,5H-Naphtho[1,2-b]oxepin-5-amine Hydrochloride

The conversion of the ketone to the primary amine is achieved through reductive amination.

Materials:

  • 2H,3H,4H,5H-Naphtho[1,2-b]oxepin-5-one

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (ethanolic solution)

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, nitrogen or argon atmosphere setup.

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one (1.0 equiv) in methanol.

  • Add ammonium acetate (10-20 equiv) to the solution and stir until dissolved.

  • Slowly add sodium cyanoborohydride (1.5-2.0 equiv) in portions. Caution: NaBH₃CN is toxic and should be handled with care in a fume hood.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 1M HCl until the pH is acidic.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Make the aqueous layer basic with 2M NaOH and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.

  • To form the hydrochloride salt, dissolve the free amine in a minimal amount of dichloromethane or diethyl ether and add a stoichiometric amount of ethanolic HCl.

  • The resulting precipitate can be collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride.

Part 2: Derivatization Strategies

Strategy A: N-Acylation

N-acylation introduces an amide functionality, which can act as a hydrogen bond donor and acceptor, potentially influencing receptor binding. A variety of acyl chlorides or anhydrides can be used to probe the effects of different substituents.

N_Acylation cluster_start Starting Material cluster_reagents Reagents cluster_product Product A 2H,3H,4H,5H-Naphtho[1,2-b]oxepin-5-amine D N-Acylated Derivative A->D B Acyl Chloride (R-COCl) or Anhydride ((RCO)2O) B->D C Base (e.g., Triethylamine, Pyridine) C->D

Caption: Key components for the N-acylation reaction.

Protocol 2.1: General Procedure for N-Acylation with Acyl Chlorides

Materials:

  • 2H,3H,4H,5H-Naphtho[1,2-b]oxepin-5-amine hydrochloride

  • Triethylamine (Et₃N) or Pyridine

  • Substituted benzoyl chloride or other acyl chloride (1.1 equiv)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, nitrogen or argon atmosphere setup.

Procedure:

  • Suspend 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (2.2 equiv) and stir for 15 minutes at room temperature to liberate the free amine.

  • Cool the mixture in an ice bath.

  • Add the desired acyl chloride (1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-acylated derivative.

Strategy B: N-Alkylation via Reductive Amination

N-alkylation introduces secondary or tertiary amines, which can alter the basicity and steric profile of the molecule. Reductive amination is a highly versatile method for achieving selective mono-alkylation.[7][8]

Protocol 2.2: General Procedure for N-Alkylation using Reductive Amination

Materials:

  • 2H,3H,4H,5H-Naphtho[1,2-b]oxepin-5-amine hydrochloride

  • Aldehyde or Ketone (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)[7]

  • Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen or argon atmosphere setup.

Procedure:

  • To a suspension of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride (1.0 equiv) in anhydrous DCE, add triethylamine (1.1 equiv) and stir for 15 minutes.

  • Add the desired aldehyde or ketone (1.0-1.2 equiv) to the mixture. If desired, a catalytic amount of acetic acid can be added.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated derivative.

Part 3: Characterization and Data Presentation

The synthesized derivatives must be thoroughly characterized to confirm their structure and purity.

Protocol 3.1: Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired for all synthesized compounds to confirm their chemical structure. The N-H proton of the amine typically appears as a broad singlet in the ¹H NMR spectrum, which disappears upon D₂O exchange.[9] For N-acylated products, a new amide N-H signal will be observed, and for N-alkylated products, new signals corresponding to the alkyl group will be present.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compounds and confirm their elemental composition.

Data Presentation

Quantitative data for a hypothetical library of synthesized derivatives should be summarized in a clear and concise table to facilitate SAR analysis.

Table 1: Physicochemical Properties and Potency of N-Substituted 2H,3H,4H,5H-Naphtho[1,2-b]oxepin-5-amine Derivatives

Compound IDR-GroupMolecular Weight ( g/mol )cLogP (Calculated)Biological Target (Hypothetical)IC₅₀/EC₅₀ (nM)
Parent -H213.283.15-HT₂A Receptor1250
AC-1 -C(O)Ph317.384.55-HT₂A Receptor450
AC-2 -C(O)-4-Cl-Ph351.835.25-HT₂A Receptor150
AC-3 -C(O)-4-OMe-Ph347.414.35-HT₂A Receptor620
AL-1 -CH₂Ph303.415.1Dopamine D₂ Receptor890
AL-2 -CH₂(4-F-Ph)321.405.3Dopamine D₂ Receptor320
AL-3 -CH₂(2-pyridyl)304.393.9Dopamine D₂ Receptor550

Part 4: Biological Evaluation

Given the pharmacological precedent of related scaffolds, initial screening of the synthesized derivatives against a panel of GPCRs, such as serotonin and dopamine receptors, is a rational starting point.

Protocol 4.1: Competitive Radioligand Binding Assay for Serotonin 5-HT₂A Receptor

This protocol is adapted from established methods for characterizing serotonin receptor ligands.[3]

Materials:

  • Cell membranes from a stable cell line expressing the human 5-HT₂A receptor (e.g., CHO or HEK293 cells)

  • [³H]Ketanserin (radioligand)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂ and 0.5 mM EDTA)

  • Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Synthesized derivatives and reference compounds (e.g., Ketanserin, Serotonin)

  • 96-well microplates, glass fiber filters, cell harvester, liquid scintillation counter, scintillation cocktail.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and homogenize in assay buffer. Centrifuge and resuspend the pellet in fresh assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]Ketanserin (final concentration ~0.5 nM), and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of 10 µM unlabeled Ketanserin, 50 µL of [³H]Ketanserin, and 100 µL of membrane suspension.

    • Competitive Binding: 50 µL of serial dilutions of the synthesized derivative, 50 µL of [³H]Ketanserin, and 100 µL of membrane suspension.

  • Incubate the plate at 25 °C for 60-90 minutes.

  • Filtration: Rapidly terminate the binding by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Radioactivity Measurement: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the derivative concentration to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Conclusion

The derivatization of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride through N-acylation and N-alkylation presents a promising avenue for the discovery of novel therapeutic agents. The protocols outlined in this application note provide a robust framework for the synthesis, characterization, and biological evaluation of a diverse library of derivatives. Systematic exploration of the SAR of this scaffold is anticipated to yield compounds with improved potency and selectivity, paving the way for further preclinical development.

References

  • National Center for Biotechnology Information. (n.d.). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. PubMed Central. Available at: [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). Available at: [Link]

  • RJPTSimLab. (n.d.). PRINCIPLE The bioassay of serotonin using the rat stomach strip is based on the pr. Available at: [Link]

  • Wermuth, C. G., et al. (2005). Parallel Synthesis and Biological Screening of Dopamine Receptor Ligands Taking Advantage of a Click Chemistry Based BAL Linker. ACS Combinatorial Science, 7(2), 159-167. Available at: [Link]

  • Frontiers Media S.A. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Chemistry, 11. Available at: [Link]

  • SlideShare. (n.d.). Expt. 1 Bioassay of serotonin using rat fundus strip by three point bioassay. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Setup of a Serotonin 2A Receptor (5-HT2AR) Bioassay: Demonstration of Its Applicability To Functionally Characterize Hallucinogenic New Psychoactive Substances and an Explanation Why 5-HT2AR Bioassays Are Not Suited for Universal Activity-Based Screening of Biofluids for New Psychoactive Substances. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one. PubChem. Available at: [Link]

  • Goswami, G. K. (2016). An improved two-step regio-selective synthesis of naphth[1,2-b]- and naphth[2,1-b]oxepin-5-ones. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. PubMed Central. Available at: [Link]

  • Heterocycles. (2010). AND NAPHTHO[1,2-b]-FUSED THIENO[2,3-d]. Available at: [Link]

  • Thieme. (2021). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. Available at: [Link]

  • Zunyi Medical University. (2024). N-Selective Alkylation of Norepinephrine by Reductive Amination. Available at: [Link]

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  • International Association for the Study of Pain. (2022). Structure Activity Relationship and Biological Evaluation of Small Molecule Antagonists for G-Protein Coupled Receptor Associated with Neuropathic Pain. Available at: [Link]

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  • National Center for Biotechnology Information. (n.d.). Synthesis and nuclear magnetic resonance spectroscopic, mass spectroscopic, and plasma amine oxidase inhibitory properties of analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Biased Ligands of G Protein-Coupled Receptors (GPCRs): Structure-Functional Selectivity Relationships (SFSRs) and Therapeutic Potential. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Three-component reductive alkylation of 2-hydroxy-1, 4-naphthoquinones with lactols. PubMed Central. Available at: [Link]

  • MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Available at: [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS OF NOVEL 2,5-DIHYDRO-1H-1,5-BENZODIAZEPINES ENCOMPASSING NAPHTHO[2,1-B]FURAN AND EVALUATION OF THEIR PHARMACOLOGICAL A. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

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  • National Center for Biotechnology Information. (2022). Atropodiastereoselective 5 N-Acylation of 1,5-Benzodiazepin-2-ones with ( S)-2-Phenylpropanoyl and ( S)-2-Phenylbutanoyl Chlorides. PubMed. Available at: [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride synthesis

Welcome to the Technical Support Center for the synthesis of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride (CAS: 1376320-00-1)[1]. The construction of benzoxepine and naphthoxepine scaffolds presents unique chal...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride (CAS: 1376320-00-1)[1].

The construction of benzoxepine and naphthoxepine scaffolds presents unique challenges, particularly during the formation of the 7-membered oxepine ring and the stereoselective installation of the amine at the C5 position. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols based on the highly efficient one-pot Overman rearrangement and Ring-Closing Metathesis (RCM) methodology[2][3].

Process Workflow & Mechanistic Logic

To successfully synthesize the target molecule, the workflow relies on a tandem sequence that minimizes the isolation of unstable intermediates.

NaphthoxepineSynthesis Step1 1. Allylic Trichloroacetimidate Formation (CCl3CN, DBU) Step2 2. Overman Rearrangement (Thermal [3,3]-Sigmatropic) Step1->Step2 Step3 3. Ring-Closing Metathesis (RCM) (Grubbs II Catalyst) Step2->Step3 Step4 4. Chemoselective Reduction (H2, Pd/C) Step3->Step4 Step5 5. Deprotection & Salt Formation (HCl in Dioxane) Step4->Step5 Product 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine HCl Step5->Product

One-pot Overman/RCM and reduction workflow for naphtho[1,2-b]oxepin-5-amine HCl synthesis.

OvermanLogic A Allylic Alcohol Precursor B Base (DBU) Deprotonation A->B C Nucleophilic Attack on CCl3CN B->C D Allylic Trichloroacetimidate C->D E Heat (110°C) / 6-Membered TS D->E F 1,3-Transposition of C-O to C-N E->F G Allylic Trichloroacetamide F->G

Logical mechanistic progression of the Overman rearrangement via a [3,3]-sigmatropic shift.

Troubleshooting Guides & FAQs

Q1: My imidate formation yield is inconsistent, and I am seeing unreacted allylic alcohol. How do I prevent imidate hydrolysis? Causality: The Overman rearrangement relies on the conversion of an allylic alcohol to an allylic amine via a trichloroacetimidate intermediate[4][5]. This intermediate is highly susceptible to hydrolysis. If trace water is present, the imidate rapidly hydrolyzes back to the starting alcohol or degrades into a trichloroacetamide byproduct[6]. Solution: Utilize strictly anhydrous dichloromethane (CH₂Cl₂) and catalytic 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) rather than stronger bases that might induce side reactions[6]. Self-Validating Protocol: Monitor the reaction via FT-IR. The complete disappearance of the broad O-H stretch (~3300 cm⁻¹) and the appearance of a sharp C=N stretch (~1660 cm⁻¹) confirms successful imidate formation before proceeding to the thermal rearrangement.

Q2: The Ring-Closing Metathesis (RCM) step stalls at ~50% conversion. What causes this, and how do I optimize the catalyst? Causality: Closing a 7-membered naphthoxepine ring is sterically demanding. Grubbs 1st generation catalyst is often insufficiently reactive for this transformation, notoriously requiring up to 120 hours and massive 30 mol% loadings to reach completion due to the formation of stable, unreactive ruthenium chelates[2]. Solution: Transition to a one-pot process utilizing the Grubbs 2nd generation catalyst . Its N-heterocyclic carbene (NHC) ligand provides superior stability and reactivity[2][7]. Self-Validating Protocol: Run the RCM in degassed toluene at 70°C with 5 mol% Grubbs II. Monitor via ¹H NMR; the disappearance of the terminal olefinic protons (~5.0–5.2 ppm) and the emergence of internal cyclic alkene protons (~5.8 ppm) validates complete ring closure[2][3].

Q3: How can I selectively reduce the oxepine double bond without cleaving the C-O ether linkage? Causality: The 2,5-dihydro-naphthoxepine intermediate contains a double bond that must be reduced to yield the 2,3,4,5-tetrahydro scaffold[2][3]. Over-reduction (hydrogenolysis) can easily cleave the allylic/benzylic C-O bond of the oxepine ring, destroying the heterocycle. Solution: Perform the hydrogenation under mild conditions (1 atm H₂) using 10% Pd/C in a non-coordinating solvent like ethyl acetate (EtOAc), avoiding acidic additives during this specific step. Self-Validating Protocol: The reaction is self-indicating by hydrogen uptake. Once 1 equivalent of H₂ is consumed, the reaction halts. LC-MS will show a mass shift of +2 Da with no fragmentation of the oxepine ring.

Q4: What is the optimal protocol for trichloroacetamide deprotection and final HCl salt formation to ensure high purity? Causality: The trichloroacetyl protecting group is robust and requires strong conditions to cleave. Because the target API is an amine hydrochloride salt[1], utilizing an anhydrous acidic hydrolysis method simultaneously deprotects the amine and forms the required salt, preventing the isolation of a potentially unstable free-base naphthoxepine[7]. Solution: Treat the protected intermediate with 4M HCl in dioxane/methanol at 60°C. Self-Validating Protocol: As the deprotection proceeds, the highly polar hydrochloride salt will precipitate out of the less polar dioxane mixture. This precipitation drives the equilibrium forward and acts as an inherent purification step.

Quantitative Data Presentation

The following table summarizes the optimized parameters required to maximize the yield of each critical phase of the synthesis.

Reaction PhaseTarget MetricCommon Failure ModeOptimized ParameterExpected Yield
Imidate Formation >95% ConversionHydrolysis of imidateAnhydrous CH₂Cl₂, 0.2 eq DBU90–95%
Overman Rearrangement Complete 1,3-transpositionCompeting eliminationToluene, 110°C, 24 h75–85%
Ring-Closing Metathesis 7-membered ring closureCatalyst degradation / Dimerization5 mol% Grubbs II, One-pot68–80%
Chemoselective Reduction Alkene saturationC-O ether cleavage10% Pd/C, 1 atm H₂, EtOAc>95%
HCl Salt Formation >98% PurityIncomplete deprotection4M HCl in dioxane, 60°C85–90%

Standard Operating Protocols (SOPs)

SOP 1: One-Pot Overman Rearrangement and RCM

This protocol minimizes handling of the moisture-sensitive imidate and maximizes overall throughput.

  • Imidate Formation: In a flame-dried flask under N₂, dissolve the allylic alcohol precursor (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M). Add trichloroacetonitrile (1.5 eq) followed by dropwise addition of DBU (0.2 eq) at 0°C. Stir for 2 hours at room temperature.

  • Solvent Exchange: Concentrate the mixture under reduced pressure (keep bath <30°C to prevent premature rearrangement). Immediately redissolve the crude imidate in anhydrous, degassed toluene (0.05 M).

  • Thermal Rearrangement: Heat the toluene solution to 110°C for 24 hours to induce the [3,3]-sigmatropic Overman rearrangement.

  • Ring-Closing Metathesis: Cool the reaction to 70°C. Add Grubbs 2nd generation catalyst (0.05 eq) in one portion. Stir for 20 hours.

  • Workup: Quench with ethyl vinyl ether to deactivate the Ru-catalyst. Concentrate and purify via silica gel chromatography to isolate the 5-(trichloroacetamido)-2,5-dihydro-naphtho[1,2-b]oxepine.

SOP 2: Chemoselective Reduction and Hydrochloride Salt Formation
  • Reduction: Dissolve the RCM product in EtOAc (0.1 M). Add 10% Pd/C (10% w/w). Purge the vessel with N₂, then H₂. Stir vigorously under a balloon of H₂ (1 atm) at 25°C for 2–4 hours until TLC indicates complete consumption of the starting material.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with excess EtOAc and concentrate the filtrate in vacuo.

  • Deprotection & Salt Formation: Dissolve the crude tetrahydro-naphthoxepine in a 1:1 mixture of anhydrous methanol and 4M HCl in dioxane (0.2 M final concentration). Heat to 60°C for 12 hours.

  • Crystallization: Cool the mixture to 0°C. The 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride will precipitate as a white to off-white solid. Filter, wash with cold diethyl ether, and dry under high vacuum.

References

  • AccelaChem. "1376320-00-1, 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride Product Catalog." AccelaChem, 2023. URL: [Link]

  • Calder, E. D. D., et al. "One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds." The Journal of Organic Chemistry, ACS Publications, April 2015. URL:[Link]

  • Organic Chemistry Portal. "Overman Rearrangement: Mechanism and Applications." Organic-Chemistry.org. URL:[Link]

  • Scholl, M., et al. "Synthesis of N-heterocyclic carbene ligands and derived ruthenium olefin metathesis catalysts." Nature Protocols, December 2010. URL:[Link]

Sources

Optimization

Technical Support Center: Purification Challenges of Crude 2H,3H,4H,5H-Naphtho[1,2-b]oxepin-5-amine Hydrochloride

Target Audience: Researchers, scientists, and drug development professionals. Welcome to the Technical Support Center.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of benzannulated seven-membered O-heterocycles[1]. The target molecule, 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride, presents a unique triad of purification hurdles:

  • The extreme lipophilicity of the fused naphthoxepin core.

  • The chemical sensitivity of the benzylic C5-amine linkage[2].

  • The hygroscopic nature of the resulting hydrochloride salt[3].

This guide bypasses generic advice to explore the causality behind experimental failures—such as oiling out and ring degradation—and provides self-validating workflows to ensure high-purity isolation.

Part 1: Mechanistic Understanding of Degradation

Before attempting purification, you must understand the molecule's structural vulnerabilities. The C5 position is benzylic to the naphthalene system and adjacent to the oxygen-containing oxepin ring. Under harsh acidic conditions or thermal stress, the protonated amine can undergo rapid elimination (loss of NH₃) to form a highly stable, conjugated carbocation. This intermediate irreversibly leads to aromatized alkene byproducts or hydrolytic ring-opening[1][2].

Pathway Amine Naphthoxepin- 5-amine Carbocation Benzylic Carbocation Amine->Carbocation Acid/Heat (-NH3) Alkene Elimination Product Carbocation->Alkene -H+ (Fast) RingOpen Ring-Opened Byproduct Carbocation->RingOpen H2O attack (Slow)

Fig 1. Acid-catalyzed degradation pathways of the naphthoxepin-5-amine core.

Part 2: Troubleshooting Guide & FAQs

Q1: During the addition of HCl to the free base, my product forms a sticky oil at the bottom of the flask instead of a crystalline powder. Why does this happen, and how can I fix it?

  • The Causality: This phenomenon, known as "oiling out" (liquid-liquid phase separation), occurs when the hydrochloride salt is highly soluble in residual lipophilic impurities, or when the chosen antisolvent (e.g., pure diethyl ether) forces the salt out of solution faster than the nucleation rate of crystallization.

  • The Solution: Abandon single-solvent precipitation. Transition to a binary solvent system using Ethanol/Ethyl Acetate (EtOH/EtOAc). Dissolve the crude free base in a minimal amount of EtOAc, add a stoichiometric amount of HCl in dioxane, and use trace EtOH to solubilize the oil back into a single phase. Cool slowly (0.1 °C/min) to promote controlled nucleation.

Q2: My NMR shows a persistent contamination with the starting material, 3,4-dihydronaphtho[1,2-b]oxepin-5(2H)-one. Silica gel chromatography isn't separating them well. What is the best approach?

  • The Causality: Both the naphthoxepin ketone and the free base amine share nearly identical retention factors (Rf) on normal-phase silica due to the dominant lipophilicity of the naphthalene core.

  • The Solution: Exploit their pKa differences through a rigorous acid-base extraction rather than chromatography. By lowering the pH to 2.0, the amine is fully protonated and partitioned into the aqueous phase, while the neutral ketone remains in the organic phase.

Q3: I noticed the solution turning dark brown during the rotary evaporation of the free base. Is the product degrading?

  • The Causality: Yes. The free base is susceptible to air oxidation and benzylic elimination when subjected to heat (>35 °C) in the presence of trace transition metals or prolonged atmospheric exposure[2].

  • The Solution: Never concentrate the free base to complete dryness. Evaporate the extraction solvent at 25 °C under high vacuum until a concentrated oil remains, then immediately proceed to salt formation.

Part 3: Standardized Experimental Protocols

Workflow Crude Crude Amine Mixture AcidBase Acid-Base Extraction (pH 2 to pH 9.5) Crude->AcidBase Remove neutral impurities OrgPhase Organic Phase (Enriched Free Base) AcidBase->OrgPhase Extract with EtOAc SaltForm HCl Salt Formation (HCl in Dioxane) OrgPhase->SaltForm Concentrate & add HCl Cryst Recrystallization (EtOH/EtOAc) SaltForm->Cryst Solubilize oil out Pure Pure Hydrochloride Salt Cryst->Pure Filter & vacuum dry

Fig 2. Optimized purification workflow for 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine HCl.

Protocol: Chemoselective Isolation and Crystallization

Objective: To isolate the amine hydrochloride from a crude reductive amination mixture while preventing benzylic elimination.

Step 1: Acid-Base Partitioning (Impurity Purge)

  • Dissolve the crude reaction mixture (approx. 10 g) in Dichloromethane (DCM, 100 mL).

  • Add 100 mL of 1M aqueous HCl. Stir vigorously for 15 minutes.

  • Separate the layers.

    • Self-Validation Step: Spot both layers on a TLC plate. The organic layer should contain the UV-active unreacted ketone (high Rf); the aqueous layer should hold the amine at the baseline.

  • Wash the aqueous layer with an additional 50 mL of DCM to remove residual neutral lipophiles. Discard the organic washes.

Step 2: Free-Basing (Controlled pH Adjustment)

  • Cool the aqueous layer to 0–5 °C in an ice bath.

  • Slowly add saturated aqueous NaHCO₃ until the pH reaches 9.5.

    • Critical Note: Avoid strong bases like NaOH, which can trigger localized heating and promote elimination[2].

  • Extract the liberated free base with EtOAc (3 x 50 mL).

  • Dry the combined EtOAc layers over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure at strictly < 30 °C to a volume of ~20 mL.

Step 3: Anhydrous Salt Formation and Crystallization

  • To the concentrated EtOAc solution, add 1.05 equivalents of 4M HCl in dioxane dropwise at room temperature.

  • If the solution turns cloudy and "oils out", add absolute Ethanol dropwise (usually 2–5 mL) while gently warming to 40 °C until the solution becomes completely clear.

  • Allow the flask to cool to room temperature undisturbed for 4 hours, then transfer to a 4 °C refrigerator overnight.

  • Filter the resulting off-white crystals, wash with cold EtOAc (10 mL), and dry under high vacuum at room temperature for 12 hours. Store in a desiccator to prevent hygroscopic degradation[3].

Part 4: Quantitative Data Summary

Table 1: Solvent Selection Matrix for Crystallization

Solvent SystemRole / FunctionObserved OutcomeRecommendation
Pure Diethyl EtherAntisolventRapid precipitation, severe oiling out, traps impurities.Avoid
DCM / HexaneExtraction / PrecipitationPoor crystal lattice formation, sticky solid.Avoid
EtOAc / DioxanePrimary solvent / HCl sourceGood solubility for free base, moderate for salt.Acceptable
EtOAc / EtOH Binary Crystallization EtOH solubilizes the oil phase; EtOAc acts as a mild antisolvent. Optimal

Table 2: Physicochemical Parameters (Naphthoxepin-5-amine Core)

ParameterEstimated ValueImpact on Purification Strategy
pKa (Conjugate Acid) ~8.5 - 9.0Requires pH > 9.5 for complete free-basing. Mild bases (NaHCO₃) are sufficient.
LogP (Free Base) ~3.2 - 3.8Highly lipophilic. Will co-elute with non-polar impurities on silica gel.
LogP (HCl Salt) ~0.5 - 1.2Amphiphilic nature contributes to hygroscopicity and oiling out in non-polar solvents.
References
  • Title: The Efficient Synthesis of Benzannulated Seven-Membered O-Heterocycles via the Intramolecular Ring-Opening Cyclization of Cyclopropanes. Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds. Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Troubleshooting

stability issues of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride in solution

Welcome to the advanced troubleshooting and stability guide for 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride . As a fused tricyclic system combining a lipophilic naphthalene ring, a 7-membered oxepin ether, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and stability guide for 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride . As a fused tricyclic system combining a lipophilic naphthalene ring, a 7-membered oxepin ether, and a benzylic amine, this molecule presents unique physicochemical behaviors in solution.

This guide is designed for researchers and drug development professionals to diagnose, resolve, and prevent stability and solubility issues during in vitro and in vivo assays.

Part 1: Frequently Asked Questions (Troubleshooting)

Q: Why does my solution turn cloudy when diluting the aqueous stock into cell culture media (pH 7.4)? A: This is a classic manifestation of free base precipitation. The hydrochloride salt is highly water-soluble due to the protonated amine. However, as the pH of your buffer approaches the amine's pKa (typically ~8.5 for benzylic amines), the equilibrium shifts toward the unprotonated free base. The bulky, aromatic naphtho-oxepin core drives the lipophilicity (logP) of the free base significantly higher, causing it to crash out of aqueous solutions. Causality-Driven Solution: Pre-dilute your aqueous stock in a co-solvent (e.g., 5–10% DMSO or PEG400) before introducing it to buffered media to maintain the free base in solution via micellar or solvent-assisted stabilization.

Q: My LC-MS assay shows a gradual loss of the parent compound over 48 hours, but no new peaks are detected. What is happening? A: If mass balance is lost and no degradation products are visible, the compound is adsorbing to your plasticware. The highly lipophilic nature of the naphtho-oxepin scaffold gives it a strong affinity for un-coated polystyrene and polypropylene surfaces. Causality-Driven Solution: Switch to silanized glass vials or low-bind (surface-treated) plasticware for all serial dilutions and long-term storage.

Q: I left the working solution on the benchtop for a week, and now I see a secondary peak in the LC-MS with a mass shift of -17 Da and +16 Da. What degraded? A: This specific mass shift (loss of NH3​ , addition of O ) is characteristic of photo-oxidation at the benzylic C5 position. The naphthalene ring is a strong UV chromophore. Ambient laboratory light excites the naphthalene core to a triplet state, facilitating hydrogen abstraction at the highly activated C5 position. Subsequent reaction with dissolved oxygen forms a hydroperoxide, which degrades into a ketone, releasing ammonia. Causality-Driven Solution: Store all solutions in amber glass vials and prepare working concentrations fresh.

Q: Is the oxepin ring susceptible to acid-catalyzed hydrolysis during my low-pH assay conditions? A: Generally, fused 7-membered oxepin rings are stable under mild to moderate acidic conditions[1]. However, at extreme pH (< 2.0) combined with elevated temperatures, the ether linkage can undergo acid-catalyzed cleavage. The transition state is stabilized by the benzylic nature of the resulting carbocation. For standard physiological assays (pH > 3), ring opening is negligible.

Part 2: Diagnostic Workflows & Degradation Pathways

To systematically identify the root cause of concentration loss in your experiments, follow the diagnostic workflow below.

Workflow Start Observe Loss of Signal or Efficacy in Assay Q1 Is the solution visibly cloudy or turbid? Start->Q1 Precip Free Base Precipitation Check pH (Likely > 7.4) Q1->Precip Yes LCMS Run LC-MS/HPLC Analysis of the clear solution Q1->LCMS No Q2 Are new degradation peaks present? LCMS->Q2 Degrad Chemical Degradation (Oxidation/Photolysis) Q2->Degrad Yes Adsorp Adsorption to Plasticware Switch to glass/low-bind Q2->Adsorp No

Diagnostic workflow for troubleshooting concentration loss of naphtho-oxepin derivatives in solution.

Pathways Stable 2H,3H,4H,5H-naphtho[1,2-b] oxepin-5-amine HCl FreeBase Free Base Form (Insoluble) Stable->FreeBase pH > 7.4 Buffer Oxidized Photo-oxidized Byproduct (Ketone/Hydroperoxide) Stable->Oxidized UV Light / O2 (Benzylic C5) RingOpen Ring-Opened Product (Diol/Amino-alcohol) Stable->RingOpen Strong Acid (pH < 2) + Heat

Primary chemical and physical instability pathways of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine.

Part 3: Quantitative Stability Data

Table 1: Estimated Solubility Profile Across pH
ParameterpH 4.0 (Acetate Buffer)pH 7.4 (PBS)pH 9.0 (Borate Buffer)
Dominant Species Protonated (HCl salt)Mixed (Salt/Free Base)Free Base
Estimated Solubility > 10 mg/mL< 0.1 mg/mL< 0.01 mg/mL
Physical State Clear SolutionMicro-emulsion / TurbidVisible Precipitate
Table 2: Stability Profile (Half-Life, t1/2​ )
Storage ConditionVessel TypeIlluminationEstimated t1/2​ Primary Issue
Aqueous Stock (pH 5, 4°C)Glass (Amber)Dark> 6 monthsNone (Stable)
Working Sol. (pH 7.4, 37°C)PolystyreneDark< 12 hoursAdsorption
Working Sol. (pH 7.4, 25°C)Glass (Clear)Ambient Light3 - 5 daysPhoto-oxidation
Acidic Sol. (pH 1.5, 60°C)Glass (Clear)Dark~48 hoursRing Hydrolysis

Part 4: Standard Operating Procedures (SOPs)

Protocol 1: Preparation of Self-Validating Stable Working Solutions

To prevent the dual threats of free base precipitation and plasticware adsorption, use this protocol for preparing assay-ready solutions.

  • Stock Preparation: Dissolve the lyophilized hydrochloride salt in LC-MS grade water (or 100% DMSO if preferred for your assay) to a concentration of 10 mM. Store in an amber glass vial at -20°C.

  • Intermediate Dilution: Dilute the stock 1:10 into a co-solvent mixture (e.g., 50% PEG400 / 50% Water) using a silanized glass pipette.

  • Final Aqueous Dilution: Slowly add the intermediate solution dropwise to your final physiological buffer (pH 7.4) while vortexing vigorously to prevent localized high-pH zones that trigger nucleation.

  • Self-Validation Step: Immediately centrifuge a 500 µL aliquot of the final solution at 10,000 x g for 5 minutes. Analyze the supernatant via UV-Vis (measuring the naphthalene absorbance at ~270 nm) and compare the Area Under the Curve (AUC) to a standard curve prepared in 100% organic solvent. A recovery of >95% validates that no micro-precipitation has occurred.

Protocol 2: LC-MS Stability Testing Workflow

This protocol is aligned with the principles of the ICH Q1A(R2) stability testing guidelines for drug substances[2].

  • Sample Preparation: Prepare a 100 µM solution of the compound in the target buffer using amber glass vials (Control, T0​ ) and clear glass vials (Stressed, Tn​ ).

  • Incubation: Subject the Stressed samples to accelerated degradation conditions (e.g., 40°C / 75% RH under ambient light) for 7 days. Keep Control samples at -20°C in the dark.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column. Use a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes. The acidic mobile phase ensures the amine remains protonated, yielding sharp peak shapes.

  • Self-Validation Step (Mass Balance): Integrate the peaks for the parent compound and all identified degradants (e.g., the -17 Da/+16 Da photo-oxidation product). The sum of the molar peak areas in the Stressed sample must equal 95–105% of the parent peak area in the T0​ Control. If the mass balance is <95%, the system is invalid; suspect irreversible adsorption to the vial or the formation of highly volatile degradants.

References

1.[1] Title: Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - MDPI Source: mdpi.com URL:

2.[2] Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) Source: europa.eu URL:

Sources

Optimization

troubleshooting low bioactivity of synthesized naphtho-oxepine compounds

Welcome to the Technical Support Center for Naphtho-Oxepine Development. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most insidious challenges encountered when translating...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Naphtho-Oxepine Development. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most insidious challenges encountered when translating the synthesis of fused seven-membered O-heterocycles (naphtho-oxepines) into actionable biological activity.

In early drug discovery, a "dead" compound is rarely just a failure of target affinity; it is often a failure of physical chemistry, conformational dynamics, or assay fidelity. This guide dissects the causality behind low bioactivity and provides self-validating protocols to rescue your screening campaigns.

Structural & Conformational Integrity

Q: My 1 H-NMR and 13 C-NMR perfectly confirm the 2D structure of my synthesized naphtho-oxepine, but the compound shows zero target engagement. Why?

The Causality: A correct 2D topology does not guarantee the correct 3D topography. The seven-membered oxepine ring is inherently non-planar. To minimize steric strain and avoid a Hückel antiaromatic ground state, the oxepine scaffold adopts a highly specific "basket" or "twist-boat" conformation in solution[1]. The dihedral angles between the aromatic rings and the double bond typically must fall between 64.9° and 68.8° for optimal receptor binding[1]. If your synthetic route introduced bulky substituents that force the ring into a flattened or alternative rigid conformation, the molecule will physically clash with the target's binding pocket, resulting in a complete loss of bioactivity.

The Solution & Self-Validating Protocol: Do not rely solely on NMR for 3D validation. You must validate the conformational ensemble.

  • In Silico Check: Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map the potential energy surface of your synthesized derivative.

  • Crystallographic Validation: Obtain a single-crystal X-ray structure to confirm the dihedral angles. If the angle deviates significantly from ~66°, you must redesign the substitution pattern to restore the "basket" conformation.

Assay Interference & Physicochemical Artifacts

Q: The compound showed potent nanomolar activity in our primary biochemical screen but failed completely in orthogonal and cell-based validation. Is this just poor permeability?

The Causality: Before blaming permeability, you must rule out Colloidal Aggregation . Naphtho-oxepines are highly lipophilic. When introduced into aqueous assay buffers, they often spontaneously self-assemble into colloidal particles ranging from 50 to 500 nm in radius[2][3]. These colloids act as "protein sponges," nonspecifically sequestering and denaturing the assay enzymes or receptors[3]. This results in a massive false-positive signal in primary biochemical assays[4]. When moved to cell-based assays, the massive colloids cannot cross the cell membrane, resulting in a sudden, artifactual "loss" of activity[3].

Self-Validating Protocol: Detergent-Disrupted Dynamic Light Scattering (DLS) To prove causality, you must show that the activity is dependent on the aggregate, not the monomer.

  • Baseline Measurement: Prepare your compound at its IC 50​ concentration in the exact aqueous assay buffer (filtered to 0.22 µm).

  • DLS Sizing: Measure the scattering intensity (Cnts/sec) using DLS. A true monomer will show particles <10 nm. Aggregators will show a distinct peak between 50–500 nm.

  • Detergent Counter-Screen: Add a non-ionic detergent (0.01% Triton X-100) to the buffer[4]. Detergents disrupt colloidal aggregates.

  • Validation: Re-run the DLS and the bioassay. If the DLS peak disappears and the bioassay activity vanishes, your compound is a colloidal aggregator, not a true hit.

Pathway Monomer Free Monomer (<10 nm) Aggregate Colloidal Aggregate (50-500 nm) Monomer->Aggregate High concentration Poor solubility Target Specific Target Engagement Monomer->Target Aqueous solubility Aggregate->Monomer Reverses aggregation Sequestration Non-specific Protein Sequestration Aggregate->Sequestration False Positives Detergent Triton X-100 (0.01%) Detergent->Aggregate Disrupts colloids

Mechanism of colloidal aggregation causing false bioassay readouts and its reversal by detergent.

Synthetic Carryover & Trace Impurities

Q: We synthesized the oxepine core via Ring-Closing Metathesis (RCM) and Pd-catalyzed cross-coupling. The crude extract was highly active, but the HPLC-purified fraction is dead. Did purification degrade the compound?

The Causality: Your compound did not degrade; your initial activity was a "silent" artifact caused by Trace Metal Impurities . Transition metals like Palladium (Pd) and Ruthenium (Ru) are heavily used in naphtho-oxepine synthesis (e.g., Grubbs' catalysts for RCM)[5]. Even after standard silica gel chromatography, residual metal ions often remain chelated to the heterocyclic oxygen or aromatic rings[6]. These trace metals (often <1 mol %) are invisible to standard NMR but are highly toxic to biological targets, causing false positives by directly inhibiting the target enzyme or interfering with the assay's fluorescent readout[5][7].

Self-Validating Protocol: High-Throughput Metal Scavenging You must prove that the reaction product is metal-free before any biological testing.

  • Quantification: Test the crude and purified batches using Acoustic Ejection Mass Spectrometry (AEMS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)[6]. Biochemical screening samples must have heavy metal levels strictly below 10 ppm[6].

  • Scavenging: If metals are >10 ppm, dissolve the compound in a polar aprotic solvent (e.g., DMF or THF).

  • Incubation: Add a functionalized silica metal scavenger (e.g., SiliaMetS Thiol or Amine) at 4–5 equivalents relative to the initial catalyst load[5]. Stir at 40°C for 4 hours.

  • Filtration: Filter through a Celite pad, concentrate, and re-test bioactivity. If activity drops to zero, the metal—not the naphtho-oxepine—was the active agent.

Quantitative Troubleshooting Matrix

To standardize your troubleshooting workflow, compare your experimental parameters against these established thresholds:

Diagnostic ParameterAnalytical ToolExpected / Optimal ValueImplication of Failure
Oxepine Dihedral Angle X-Ray / DFT64.9° – 68.8°Loss of 3D target fit; steric clashing[1].
Particle Size in Buffer DLS< 10 nm (Monomer)>50 nm indicates colloidal aggregation (PAINS)[3].
Residual Heavy Metals ICP-MS / AEMS< 10 ppmFalse bioassay readouts via metal toxicity[6].
Detergent Sensitivity Bioassay + Triton X-100No change in IC 50​ Shift in IC 50​ confirms artifactual aggregation[4].

Diagnostic Workflow for Naphtho-Oxepine Bioactivity

Follow this logical decision tree to systematically eliminate artifacts before abandoning a synthesized scaffold.

G Start Synthesized Naphtho-Oxepine Shows Anomalous Bioactivity Step1 1. Structural Validation (NMR & X-ray) Start->Step1 Check1 Does it adopt the active 'basket' conformation? Step1->Check1 Step2 2. Assay Interference Check (DLS & Detergent) Check1->Step2 Yes Fix1 Redesign Scaffold / Perform DFT Optimization Check1->Fix1 No Check2 Are colloidal aggregates forming in buffer? Step2->Check2 Step3 3. Trace Metal Analysis (ICP-MS / AEMS) Check2->Step3 No Fix2 Add 0.01% Triton X-100 / Optimize Formulation Check2->Fix2 Yes Check3 Is residual Pd/Ru > 10 ppm? Step3->Check3 Fix3 Apply Metal Scavengers (e.g., SiliaMetS) Check3->Fix3 Yes Proceed Proceed to in vitro / in vivo Validation Check3->Proceed No Fix1->Step1 Fix2->Step2 Fix3->Step3

Step-by-step diagnostic workflow for troubleshooting low or artifactual bioactivity in synthesized compounds.

References

  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns ResearchGate URL:[Link]

  • High-Throughput Detection and Quantitation of Metal Contamination with Acoustic Ejection Mass Spectrometry ACS Publications URL:[Link]

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine National Institutes of Health (PMC) URL:[Link]

  • Colloidal aggregators in biochemical SARS-CoV-2 repurposing screens bioRxiv URL:[Link]

  • Colloidal Aggregators in Biochemical SARS-CoV-2 Repurposing Screens National Institutes of Health (PMC) URL:[Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques National Institutes of Health (PMC) URL:[Link]

  • Structural Analysis and Identification of Colloidal Aggregators in Drug Discovery ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Assay Solubility for 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride

Welcome to the Technical Support Center. As drug development professionals and assay scientists, you know that the physicochemical properties of a screening compound dictate its behavior in biological assays.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and assay scientists, you know that the physicochemical properties of a screening compound dictate its behavior in biological assays.

2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride (CAS: 1376320-00-1) presents a unique formulation challenge. While it is synthesized as an amine hydrochloride salt to improve aqueous solubility over its free base[1], the highly lipophilic naphthoxepine core (a naphthalene ring fused to an oxepine system) strongly drives hydrophobic clustering. When introduced into physiological buffers, this compound is highly susceptible to precipitation, colloidal aggregation, and assay interference.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure your kinetic solubility and biological assay data remain robust and artifact-free.

Mechanistic Overview: Why Does It Precipitate?

Before altering your assay protocols, it is critical to understand the causality behind the precipitation of this specific compound. Two primary chemical forces work against you in standard biological buffers (e.g., PBS at pH 7.4):

  • The Common-Ion Effect: Hydrochloride salts are highly soluble in pure water. However, Phosphate-Buffered Saline (PBS) contains ~137 mM NaCl. This massive excess of chloride ions pushes the dissolution equilibrium backward, forcing the amine hydrochloride salt out of solution[2].

  • pH-Driven Deprotonation: At pH 7.4, a significant fraction of the amine group may deprotonate into its uncharged, highly lipophilic free base form. This free base rapidly self-associates into insoluble micro-particulates[2].

Mechanism_Precipitation Salt Amine HCl Salt (Solid State) Ion Protonated Amine (Aqueous & Soluble) Salt->Ion Aqueous Dissolution Ion->Salt High [Cl-] Buffer (Common Ion Effect) Base Free Base Amine (Highly Lipophilic) Ion->Base pH > pKa (Deprotonation) Agg Colloidal Aggregates (Assay Interference) Base->Agg Hydrophobic Clustering

Mechanistic pathways driving naphthoxepine precipitation and colloidal aggregation.

Troubleshooting FAQs

Q1: My compound precipitates immediately when diluted from a 10 mM DMSO stock into PBS. How do I fix this? A: The immediate cloudiness is likely caused by the common-ion effect driven by the high chloride concentration in PBS[2]. Actionable Solution: Switch your assay buffer from PBS to a low-chloride alternative like 50 mM HEPES or Tris-HCl (pH 7.4), adjusting isotonicity with non-halide salts (e.g., sodium sulfate) if cells are present. If PBS is strictly required, pre-dilute the DMSO stock in an intermediate solvent (like 50% PEG-400) before final buffer introduction.

Q2: The solution looks perfectly clear to the naked eye, but my biochemical assay yields a flat dose-response curve with high background. What is happening? A: You are likely experiencing colloidal aggregation. Highly lipophilic compounds can form nano-aggregates (100–500 nm in diameter) that do not precipitate visibly but sequester the active molecule, preventing it from binding to your target. These colloids also scatter light, causing false positives in fluorescence or absorbance readouts. Actionable Solution: Add a non-ionic surfactant (e.g., 0.01% Tween-20 or 0.05% Triton X-100) to the assay buffer to disrupt the colloids. Always verify the presence of colloids using Dynamic Light Scattering (DLS) before and after surfactant addition.

Q3: I am running a cell-based assay where surfactants and high DMSO (>0.5%) cause toxicity. How can I solubilize the compound without killing my cells? A: Use cyclodextrins. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that encapsulates the lipophilic naphthoxepine core and a hydrophilic exterior that ensures aqueous solubility. A 1% to 5% (w/v) HP-β-CD solution is generally well-tolerated by most cell lines and avoids the membrane-disrupting effects of detergents[3].

Quantitative Solubilization Strategies

The table below summarizes the quantitative limits and optimal use cases for various solubilization additives when working with 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride.

Solubilization StrategyMechanism of ActionRecommended ConcentrationAssay CompatibilityKey Limitations
DMSO (Co-solvent) Disrupts solute-solute crystalline lattice energy.0.1% – 1.0% (v/v)Biochemical, Cell-based>1% is toxic to cells; >5% denatures proteins.
Tween-20 (Surfactant) Forms micelles that trap the lipophilic free base.0.01% – 0.05% (v/v)Biochemical (HTS)Can lyse cells; may strip weakly bound assay proteins.
HP-β-CD (Carrier) Forms soluble inclusion complexes with the naphthyl core.1.0% – 5.0% (w/v)Cell-based, In vivoHigh cost; may alter apparent target affinity (Kd).
BSA (Carrier Protein) Binds lipophilic compounds via hydrophobic pockets.0.1% (w/v)Biochemical, Cell-basedCan act as a "sink," reducing the free fraction of the drug.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol used to assess or improve solubility must be a self-validating system . You cannot rely on visual inspection alone. The following protocols incorporate built-in validation steps to guarantee the compound is truly in solution[4].

Protocol A: Self-Validating Kinetic Solubility Assessment

Kinetic solubility mimics the actual conditions of drug screening, where a DMSO stock is rapidly diluted into an aqueous buffer[5].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride in 100% anhydrous DMSO.

  • Aqueous Dilution: Spike 2 µL of the DMSO stock into 198 µL of the target assay buffer (e.g., 50 mM HEPES, pH 7.4) in a 96-well UV-transparent plate. (Final concentration: 100 µM compound, 1% DMSO).

  • Equilibration: Incubate the plate on a microplate shaker at 300 rpm for 2 hours at room temperature.

  • Self-Validation Step 1 (Turbidity): Read the plate absorbance at 620 nm. An OD620​>0.05 indicates the presence of micro-precipitates or colloids.

  • Self-Validation Step 2 (Phase Separation): Transfer the mixture to a microcentrifuge tube and spin at 10,000 x g for 15 minutes to pellet any invisible colloids.

  • Quantification: Carefully aspirate the top 50 µL of the supernatant. Measure the concentration using UV-Vis (λ: 250–350 nm) or LC-MS/MS, comparing it against a standard curve generated entirely in 100% DMSO. If the supernatant concentration is significantly lower than 100 µM, the compound has precipitated.

Solubilization_Workflow A 10 mM DMSO Stock (Naphthoxepine HCl) B Dilute in Assay Buffer (e.g., HEPES pH 7.4) A->B C Turbidity / DLS Check (OD620 > 0.05?) B->C D Clear Solution Proceed to Assay C->D No E Precipitation Detected (Colloids/Particulates) C->E Yes F Add Co-solvent/Surfactant (e.g., 0.01% Tween-20) E->F F->B Re-evaluate

Workflow for diagnosing and resolving compound precipitation in aqueous assays.

Protocol B: The "Aqueous Shift" Intermediate Dilution Workflow

Directly spiking a 10 mM DMSO stock into an aqueous buffer creates localized zones of high water concentration, triggering immediate nucleation. This protocol prevents nucleation via a stepwise polarity gradient.

Step-by-Step Methodology:

  • Intermediate Stock: Dilute the 10 mM DMSO stock 1:10 into a transition solvent (e.g., 50% DMSO / 50% PEG-400) to create a 1 mM intermediate stock.

  • Buffer Preparation: Ensure your final assay buffer is at room temperature (cold buffers drastically reduce solubility).

  • Vortex-Assisted Addition: Place the assay buffer on a vortex mixer at low speed. Slowly add the 1 mM intermediate stock dropwise into the center of the vortex (not down the side of the tube) to achieve your final screening concentration.

  • Self-Validation Step: Run a control reaction using a known highly soluble amine hydrochloride (e.g., Propranolol HCl) alongside your compound to verify that any observed assay inhibition is due to the compound's pharmacology, not solvent interference[3].

References

  • , National Center for Biotechnology Information (NCBI) - NIH.

  • , PubMed - NIH.

  • , American Pharmaceutical Review. 4., PubMed Central (PMC) - NIH. 5., Crystal Growth & Design - ACS Publications.

Sources

Optimization

Technical Support Center: Overcoming Resistance to Naphtho-Oxepine Based Compounds in Cancer Cells

Welcome to the technical support center for researchers utilizing naphtho-oxepine based compounds in cancer cell studies. This guide is designed to provide in-depth troubleshooting assistance and address common experimen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing naphtho-oxepine based compounds in cancer cell studies. This guide is designed to provide in-depth troubleshooting assistance and address common experimental challenges related to drug resistance. Our approach is rooted in a deep understanding of the compound's mechanism of action and the established principles of cancer cell resistance.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions researchers may have when working with naphtho-oxepine based compounds.

Q1: What is the primary mechanism of action for most cytotoxic naphtho-oxepine based compounds?

A1: While the naphthoquinone core can be involved in generating reactive oxygen species (ROS)[1][2], current research strongly suggests that many cytotoxic naphtho-oxepine and structurally related dibenzo[b,f]oxepine derivatives function as microtubule-targeting agents . Specifically, they are believed to bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and subsequent apoptosis in cancer cells[3].

Q2: My cancer cell line, which was initially sensitive to my naphtho-oxepine compound, now requires a much higher concentration to achieve the same level of cytotoxicity. What could be happening?

A2: This phenomenon is characteristic of acquired resistance. Based on the compound's mechanism of action as a microtubule inhibitor, the most probable causes are:

  • Increased drug efflux: The cancer cells may have upregulated the expression of drug efflux pumps, such as P-glycoprotein (encoded by the MDR1 gene), which actively remove the compound from the cell.[4]

  • Alterations in the drug target: There may be mutations in the gene encoding β-tubulin, preventing the compound from binding effectively.[5][6]

  • Changes in tubulin isotype expression: The cells might have altered the expression levels of different β-tubulin isotypes. Overexpression of the βIII-tubulin isotype, in particular, is frequently associated with resistance to microtubule-targeting agents.[7][8]

Q3: Are there any general recommendations for preventing or delaying the onset of resistance in my cell culture models?

A3: While developing resistance is a common issue in long-term cell culture with cytotoxic agents, some practices can help. It is advisable to use the lowest effective concentration of the compound and to avoid prolonged, continuous exposure where possible. Regularly re-evaluating the IC50 of your compound in your cell line is also good practice to monitor for any shifts in sensitivity. For long-term studies, consider using intermittent treatment schedules if your experimental design allows.

Q4: I am observing significant heterogeneity in the response of my cell population to the naphtho-oxepine compound. Why might this be?

A4: Tumor cell populations are often heterogeneous. It is possible that a subpopulation of cells with intrinsic resistance mechanisms is being selected for during treatment. This pre-existing resistance could be due to baseline expression of efflux pumps or specific tubulin isotypes that confer a survival advantage.

Part 2: Troubleshooting Guides for Resistance Mechanisms

This section provides detailed, question-and-answer-based troubleshooting for specific experimental issues, complete with step-by-step protocols and the scientific rationale behind them.

Troubleshooting Scenario 1: Suspected Multidrug Resistance (MDR) via Efflux Pump Overexpression

Question: My naphtho-oxepine-treated cells are showing reduced intracellular accumulation of a fluorescent dye (e.g., Hoechst 33342) compared to the parental cell line. Could this be related to drug resistance, and how can I confirm it?

Answer: Yes, this is a strong indicator of increased efflux pump activity, a common mechanism of multidrug resistance (MDR). The P-glycoprotein (MDR1) pump is a likely candidate. Here’s how you can investigate this:

Underlying Cause: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which function as efflux pumps. These pumps actively transport a wide range of xenobiotics, including many chemotherapy drugs, out of the cell, thereby reducing the intracellular concentration and cytotoxic effect of the drug.[4]

Figure 2: Workflow for identifying β-tubulin mutations.
  • RNA Isolation and cDNA Synthesis: Isolate total RNA from both parental and resistant cell lines. Use a reverse transcription kit to synthesize cDNA.

  • PCR Amplification: Design primers to amplify the entire coding sequence of the class I β-tubulin gene (TUBB). It may be necessary to amplify it in several overlapping fragments.

  • PCR Product Purification: Run the PCR products on an agarose gel to confirm the correct size and purify the bands.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing. Be sure to sequence both the forward and reverse strands for accuracy.

  • Sequence Analysis: Align the sequencing results from the parental and resistant cells with the reference sequence for the human TUBB gene. Look for any nucleotide changes in the resistant cell line that result in an amino acid substitution.

Expected Results: Identification of one or more point mutations in the TUBB gene of the resistant cell line that are not present in the parental line. Mutations in regions known to be part of the colchicine-binding site would be particularly significant.

Troubleshooting Scenario 3: Suspected Target Alteration - Changes in β-Tubulin Isotype Expression

Question: I have sequenced the main β-tubulin gene and found no mutations, but my cells are still resistant. What other target-related mechanisms could be at play?

Answer: Another well-established mechanism of resistance to microtubule-targeting agents is a shift in the expression of different β-tubulin isotypes. Overexpression of the βIII-tubulin isotype is a common culprit.

Underlying Cause: Humans express several different isotypes of β-tubulin, each encoded by a different gene. These isotypes have slightly different amino acid sequences, which can affect microtubule dynamics and drug binding. Overexpression of βIII-tubulin, for instance, is associated with more dynamic microtubules that are less sensitive to the effects of many microtubule inhibitors. [7][8]

Figure 3: Workflow for analyzing β-tubulin isotype expression.
  • RNA Isolation and cDNA Synthesis: As described in Protocol 3.

  • Primer Design: Design and validate specific primers for each β-tubulin isotype you wish to investigate (e.g., βI, βII, βIII, βIV).

  • qRT-PCR: Perform qRT-PCR using a SYBR Green or TaqMan-based assay. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative expression of each isotype in the resistant cells compared to the parental cells using the ΔΔCt method.

Expected Results: A significant increase in the mRNA expression of one or more β-tubulin isotypes, most notably βIII-tubulin, in the resistant cell line.

This protocol is similar to Protocol 2 but uses an antibody specific for the βIII-tubulin isotype.

Expected Results: A more intense band for βIII-tubulin in the resistant cell line compared to the parental line, confirming the qRT-PCR results at the protein level.

Part 3: Potential Strategies to Overcome Resistance

If you have identified a specific resistance mechanism, you may be able to incorporate strategies into your experiments to circumvent it:

  • For MDR1 Overexpression: Consider co-treatment with a known MDR1 inhibitor, such as verapamil or cyclosporine A, to see if it re-sensitizes the cells to your naphtho-oxepine compound.

  • For β-Tubulin Alterations: If resistance is due to mutations or isotype switching, it may be beneficial to test structurally different naphtho-oxepine derivatives or other classes of microtubule inhibitors that bind to different sites on tubulin (e.g., the vinca alkaloid or taxane binding sites). Interestingly, some studies have shown that cells resistant to taxanes (microtubule stabilizers) can become hypersensitive to microtubule destabilizers that bind to the colchicine site. [5] By systematically investigating these potential resistance mechanisms, you can gain a deeper understanding of your experimental system and develop more effective strategies for your cancer research.

References

  • Fused oxazepine-naphthoquinones as novel cytotoxic agents with diverse modes of action in yeast. [Source URL not available]
  • Sensitivity of docetaxel-resistant MCF-7 breast cancer cells to microtubule-destabilizing agents including vinca alkaloids and colchicine-site binding agents. PLoS One. [Link]

  • In silico study of colchicine resistance molecular mechanisms caused by tubulin structural polymorphism. PLoS One. [Link]

  • An Emerging Role for Tubulin Isotypes in Modulating Cancer Biology and Chemotherapy Resistance. MDPI. [Link]

  • Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. PMC. [Link]

  • Resistance to anti-tubulin agents: From vinca alkaloids to epothilones. OAE Publishing Inc. [Link]

  • Class III β-tubulin expression and in vitro resistance to microtubule targeting agents. PMC. [Link]

  • Resistance to Microtubule-Stabilizing Drugs Involves Two Events β-Tubulin Mutation in One Allele Followed by Loss of the Second Allele. PMC. [Link]

  • The Roles of β-Tubulin Mutations and Isotype Expression in Acquired Drug Resistance. ResearchGate. [Link]

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. PMC. [Link]

  • Synthesis of 7-oxo-7H-naphtho[1,2,3-de]quinoline derivatives as potential anticancer agents active on multidrug resistant cell lines. PubMed. [Link]

  • Assessing cross-resistance within the pyrethroids in terms of their interactions with key cytochrome P450 enzymes and resistance in vector populations. Liverpool School of Tropical Medicine. [Link]

  • The stilbene and dibenzo[b,f]oxepine derivatives as anticancer compounds. PubMed. [Link]

  • Synthesis of 7-oxo-7H-naphtho[1,2,3-de]quinoline derivatives as potential anticancer agents active on multidrug resistant cell lines. ResearchGate. [Link]

  • Cytotoxicity Activity of Semisynthetic Naphthoquinone-1-oximes against Cancer Cell Lines. Journal of Chemical and Pharmaceutical Research. [Link]

  • Acquired Resistance to Drugs Targeting Tyrosine Kinases. ResearchGate. [Link]

  • Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. PubMed. [Link]

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Semantic Scholar. [Link]

  • A New Benzoo[4][8]xepino[3,2-b] Pyridine Derivative Induces Apoptosis in Canine Mammary Cancer Cell Lines. MDPI. [Link]

  • Citation Spotlight: Novel Colchicine-binding Site Tubulin Inhibitor and Multi-drug Resistance. Cytoskeleton, Inc. [Link]

  • Cytotoxicity of naphthoquinones and their capacity to generate reactive oxygen species is quenched when conjugated with gold nanoparticles. PMC. [Link]

  • Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. MDPI. [Link]

  • Hybrid Molecules Containing Naphthoquinone and Quinolinedione Scaffolds as Antineoplastic Agents. MDPI. [Link]

Sources

Troubleshooting

addressing inconsistencies in experimental results with 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride

Compound Identity: 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride (CAS: 1376320-00-1)[1][2] Primary Applications: Building block for diversity-oriented synthesis, high-throughput screening (HTS) libraries, and ge...

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Author: BenchChem Technical Support Team. Date: March 2026

Compound Identity: 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride (CAS: 1376320-00-1)[1][2] Primary Applications: Building block for diversity-oriented synthesis, high-throughput screening (HTS) libraries, and generation of pharmacologically active heterocyclic scaffolds[3][4].

While naphthoxepine derivatives are privileged scaffolds that frequently yield potent biological activity (e.g., as GPCR ligands or enzyme inhibitors)[4][5], their specific physicochemical properties—namely a highly lipophilic, conjugated tricyclic core paired with an amine hydrochloride—can introduce significant artifacts during in vitro testing.

This guide is designed for application scientists and drug development professionals to diagnose, troubleshoot, and resolve experimental inconsistencies when working with this specific compound.

The "False Positive" Dilemma: Colloidal Aggregation

Q: My biochemical assay shows potent sub-micromolar inhibition, but the compound seems to inhibit completely unrelated target classes. Is this a promiscuous inhibitor?

A: You are likely observing artifactual inhibition caused by colloidal aggregation. Despite being supplied as a water-soluble hydrochloride salt, the bulky, lipophilic naphthoxepine core of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine can self-associate when diluted into physiological buffers (pH 7.4)[6].

As extensively characterized by the Shoichet Laboratory at UCSF, many lipophilic small molecules form colloidal aggregates (particles tens to hundreds of nanometers in diameter) at micromolar concentrations[7][8]. These colloids act as "protein sponges," non-specifically sequestering and unfolding enzymes via surface adsorption, which registers as a false positive in HTS campaigns[6][9].

Self-Validating Protocol: Detergent-Based Counter-Screen

To prove causality, you must disrupt the physical colloid. If the colloid is destroyed, the sequestered enzyme will be released, and the artifactual inhibition will vanish[6].

  • Buffer Preparation: Prepare your standard assay buffer. Prepare a second, parallel batch of buffer supplemented with 0.01% (v/v) Triton X-100 or Tween-20[6].

  • Compound Dilution: Prepare a 10-point dose-response curve of the compound in 100% DMSO. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Incubation: Pre-incubate the target protein with the compound in both buffer conditions for 15 minutes at room temperature.

  • Initiation & Readout: Add your substrate and measure the reaction kinetics.

  • Causality Check: Compare the IC50 values. If the IC50 right-shifts by >10-fold (or inhibition is completely abolished) in the presence of the detergent, your initial hit was a colloidal aggregate[5]. If the IC50 remains stable, the inhibition is target-specific. (Note: For direct physical validation, utilize Dynamic Light Scattering (DLS) to measure particle size in the buffer[8][9]).

Signal Quenching and Optical Interference

Q: I am seeing erratic baseline readings and high background noise in my Fluorescence Polarization (FP) and FRET assays. How do I correct this?

A: The inconsistency stems from the intrinsic optical properties of the naphthalene-fused oxepine ring system. Highly conjugated aromatic systems frequently exhibit strong UV absorbance (typically peaking between 280–320 nm) and broad auto-fluorescence emission in the blue/green spectrum (350–450 nm). If your assay utilizes fluorophores like DAPI, Hoechst, or FITC, the compound will directly interfere via signal quenching (inner-filter effect) or additive auto-fluorescence.

Self-Validating Protocol: Time-Resolved Fluorescence (TR-FRET) Adaptation

To bypass the compound's intrinsic fluorescence, you must separate the signal temporally rather than just spectrally.

  • Spectral Mapping: Perform a baseline spectral scan of the compound (10 µM in assay buffer) from 300 nm to 600 nm to map its exact excitation/emission maxima.

  • Assay Conversion: Switch your assay readout to a Time-Resolved FRET (TR-FRET) system utilizing lanthanide chelates (e.g., Europium or Terbium donors paired with Cy5/Alexa 647 acceptors).

  • Time-Gating: Set your microplate reader to introduce a time delay (e.g., 50–100 µs) between the excitation flash and the emission read.

  • Causality Check: The auto-fluorescence of the naphthoxepine core has a half-life of mere nanoseconds. By the time the microplate reader begins recording (at 50 µs), the compound's background fluorescence will have completely decayed, leaving only the long-lived (millisecond) signal of the target-specific lanthanide interaction.

Discrepancies Between Biochemical and Cell-Based Assays

Q: The compound shows excellent affinity in my target-specific biochemical assay, but it is completely inactive in my cell-based phenotypic screen. Is it failing to cross the cell membrane?

A: While poor permeability is a possibility, the most frequent cause for this specific scaffold is non-specific sequestration by assay plastics or serum proteins. In cell culture media (pH ~7.4), the hydrochloride salt dissociates, and the compound equilibrates to its free base form. This free base is highly lipophilic and will readily bind to Fetal Bovine Serum (FBS) or adsorb into standard polystyrene culture plates, drastically reducing the free (active) drug concentration available to the cells.

Self-Validating Protocol: Serum-Shift Assay
  • Media Preparation: Prepare three identical batches of cell culture media containing 0%, 1%, and 10% FBS .

  • Plating: Seed your target cells into Ultra-Low Attachment (ULA) or glass-bottom microplates to eliminate the variable of plastic adsorption.

  • Dosing: Apply a dose-response gradient of the compound across all three media conditions and incubate for the required assay duration.

  • Causality Check: Calculate the EC50 for each condition. If the compound is highly protein-bound, you will observe a proportional right-shift in the EC50 as the FBS concentration increases. If the EC50 remains identical across all three conditions, the drop in cellular efficacy is likely due to poor membrane permeability or active efflux, rather than protein sequestration.

Quantitative Diagnostic Thresholds

Summarized below are the critical physicochemical thresholds and mitigation strategies for troubleshooting naphthoxepine-derived screening hits.

ParameterTypical Problematic ThresholdDiagnostic ToolMitigation Strategy
Critical Aggregation Concentration (CAC) > 1.0 – 5.0 µMDynamic Light Scattering (DLS)Supplement buffer with 0.01% Triton X-100 / Tween-20
Autofluorescence Emission 350 nm – 450 nmSpectrofluorometerImplement TR-FRET (e.g., Europium donor, >600 nm read)
Non-Specific Protein Binding > 85% bound in 10% FBSSerum-Shift Assay (0% vs 10% FBS)Adjust free-drug calculations; utilize ULA microplates
Aqueous Solubility (pH 7.4) < 10 µMNephelometryPre-dilute in 100% DMSO; keep final assay DMSO < 1%

Troubleshooting Workflow Visualization

G N1 Initial Hit: 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine N2 Detergent Counter-Screen (0.01% Triton X-100) N1->N2 N3 IC50 shifts >10-fold? (Colloidal Aggregation) N2->N3 N4 False Positive Discard or Re-formulate N3->N4 Yes N5 True Binder Proceed to Optical Check N3->N5 No N6 Spectral Scan (Check 350-450nm) N5->N6 N7 High Autofluorescence? N6->N7 N8 Switch to TR-FRET (Time-Resolved) N7->N8 Yes N9 Proceed to Cell Assay (Check Serum Binding) N7->N9 No N8->N9

Caption: Workflow for resolving aggregation and optical artifacts in naphthoxepine screening.

References

  • Accela ChemBio. "1376320-00-1, 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride." AccelaChem. Available at: [Link]

  • Some, D. "Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS." Wyatt Technology. Available at: [Link]

  • Shoichet, B. K., et al. "A Detergent-Based Assay for the Detection of Promiscuous Inhibitors." PMC - NIH. Available at: [Link]

  • News-Medical. "Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs." News-Medical.net. Available at: [Link]

  • Sassano, M. F., et al. "Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors." PMC - NIH. Available at: [Link]

  • ACS Publications. "One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds." The Journal of Organic Chemistry. Available at:[Link]

Sources

Optimization

optimizing HPLC separation of naphtho-oxepine isomers

Technical Support Center: HPLC Separation of Naphtho-oxepine Isomers Welcome to the Advanced Chromatography Support Center. Naphtho-oxepines (such as naphtho[1,2-b]oxepine and naphtho[2,1-b]oxepine derivatives) are highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Separation of Naphtho-oxepine Isomers

Welcome to the Advanced Chromatography Support Center. Naphtho-oxepines (such as naphtho[1,2-b]oxepine and naphtho[2,1-b]oxepine derivatives) are highly valuable, pharmacologically active heterocyclic scaffolds[1]. However, their separation presents unique chromatographic challenges. The rigid, fused aromatic naphthyl system combined with the non-planar, conformationally flexible seven-membered oxepine ring frequently results in complex isomeric mixtures (positional isomers, diastereomers, or atropisomers) during cycloisomerization or ring-closing metathesis synthesis[2][3].

This guide provides authoritative, causality-driven troubleshooting and method development protocols to help you achieve baseline resolution ( Rs​>1.5 ) for these complex mixtures.

Section 1: Mechanistic Insights & FAQs

Q1: Why do my naphtho-oxepine positional isomers co-elute on a standard C18 column? Causality & Insight: Standard C18 columns rely primarily on hydrophobic dispersion forces. Naphtho-oxepine positional isomers typically possess identical hydrophobicities but differ subtly in their spatial geometry and electron density distribution. Solution: To resolve them, you must exploit orthogonal interactions. Switch to a Pentafluorophenyl (PFP) or Biphenyl stationary phase. The electron-deficient PFP ring engages in strong π−π and dipole-dipole interactions with the electron-rich naphthyl moiety, magnifying the subtle positional differences of the oxepine ring substituents.

Q2: Why is Acetonitrile (MeCN) failing to separate my isomers compared to Methanol (MeOH)? Causality & Insight: MeCN is a strong dipole-interacting solvent but acts as a π -electron acceptor. When using a PFP or Biphenyl column, MeCN can intercalate and suppress the critical π−π interactions between the naphthyl ring of your analyte and the stationary phase. Solution: MeOH is a protic solvent that participates in hydrogen bonding but does not disrupt π−π stacking. Switching the organic modifier from MeCN to MeOH often dramatically increases the selectivity factor ( α ) for rigid aromatic isomers.

Q3: I am separating enantiomeric 2,5-dihydro-naphthoxepines on a chiral column, but peak tailing is ruining the resolution. How do I fix this? Causality & Insight: Peak tailing in chiral separations of oxygen-containing heterocycles often results from secondary interactions. The oxepine oxygen acts as a hydrogen-bond acceptor and can interact non-specifically with residual acidic silanols on the silica support of the Chiral Stationary Phase (CSP). Solution: Incorporate a basic additive. Adding 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase masks the active silanol sites, ensuring the analyte only interacts stereoselectively with the chiral selector (e.g., the carbamate linkages of an amylose-based CSP).

Q4: Does column temperature significantly affect the separation of naphtho-oxepine atropisomers? Causality & Insight: Yes. The seven-membered oxepine ring can exhibit restricted rotation depending on bulky substituents, leading to atropisomerism. Temperature directly alters the thermodynamic equilibrium and interconversion rate of these conformers. Solution: Perform a thermodynamic temperature profile. Lowering the temperature (e.g., 10°C) slows down the conformer exchange rate on the chromatographic timescale, often resolving interconverting species into distinct peaks.

Section 2: Troubleshooting Matrix

Symptom / IssueRoot Cause (Causality)Corrective Action
Co-elution of positional isomers Lack of shape/electronic selectivity on purely hydrophobic alkyl phases (C18/C8).Switch to a PFP or Biphenyl column to induce π−π and steric interactions.
Loss of resolution when scaling up Sample solvent is stronger than the mobile phase, causing band broadening at the column head.Dilute the sample injection plug with the initial mobile phase (e.g., 50:50 Aqueous:MeOH).
Severe peak tailing ( Tf​>1.5 ) Secondary interactions between the oxepine oxygen and residual silanols.Add 0.1% DEA (for basic/neutral conditions) or 0.1% TFA (for acidic conditions) to the mobile phase.
Drifting retention times Incomplete column equilibration or evaporation of volatile mobile phase additives.Flush column with 20 column volumes (CV) of mobile phase before starting. Use capped solvent bottles.

Section 3: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, follow this self-validating method development workflow. The protocol includes built-in System Suitability Testing (SST) criteria that must be met before proceeding to the next step.

Phase 1: Stationary Phase Screening

  • Preparation: Prepare a 1 mg/mL solution of the naphtho-oxepine isomer mixture in 50% Methanol / 50% Water.

  • Setup: Plumb three columns onto a column switching valve: C18 (Control), PFP, and Biphenyl.

  • Execution: Run a generic gradient from 5% to 95% Methanol (with 0.1% Formic Acid) over 15 minutes at 1.0 mL/min, 25°C.

  • Validation Check (SST): Calculate the selectivity factor ( α ). If α<1.1 on all columns, the isomers are likely chiral enantiomers requiring a CSP. If α≥1.1 on PFP/Biphenyl, proceed to Phase 2.

Phase 2: Mobile Phase & Thermodynamic Optimization

  • Modifier Tuning: Using the winning column from Phase 1, run isocratic holds at 50%, 60%, and 70% MeOH. Compare the resolution ( Rs​ ) against MeCN at the same eluotropic strength.

  • Temperature Profiling: Set the column oven to 15°C, 25°C, and 35°C. Inject the sample at each temperature.

  • Validation Check (SST): Plot Rs​ vs. Temperature. Select the temperature that yields the highest Rs​ . The system validates itself if Rs​>1.5 and Peak Tailing ( Tf​ ) is between 0.9 and 1.2.

Phase 3: Final Method Lock & Scale-Up

  • Isocratic Hold: Convert the optimized gradient point into an isocratic method to maximize the separation window for preparative scale-up.

  • Loadability Test: Inject increasing volumes (10 µL, 20 µL, 50 µL) to determine the maximum load before Rs​ drops below 1.2.

Section 4: Quantitative Data Summary

Table 1: Stationary Phase Selectivity for Naphtho-oxepine Isomers

Column ChemistryPrimary Interaction MechanismIdeal Isomer TargetExpected Selectivity ( α )
C18 (Octadecyl) Hydrophobic DispersionHomologs (differing by -CH2-)1.00 - 1.05 (Poor)
PFP (Pentafluorophenyl) π−π , Dipole-Dipole, StericPositional Isomers, Diastereomers1.15 - 1.40 (Excellent)
Biphenyl Enhanced π−π StackingRigid fused-ring isomers1.10 - 1.30 (Good)
Amylose tris-carbamate Helical Inclusion, H-BondingEnantiomers, Atropisomers1.20 - 2.00+ (Required for Chiral)

Section 5: Workflow Visualization

G N1 1. Sample Prep Naphtho-oxepine Isomers N2 2. Column Screening (PFP, Biphenyl, Chiral) N1->N2 Inject N3 3. Mobile Phase Tuning (Organic Modifier & Additives) N2->N3 Select Phase N4 4. Thermodynamic Optimization (Temperature Profiling) N3->N4 Optimize Selectivity N5 5. Method Validation (Rs > 1.5, Tailing < 1.2) N4->N5 Finalize

Figure 1: Self-validating method development workflow for HPLC separation of naphtho-oxepine isomers.

References

  • One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds | The Journal of Organic Chemistry. acs.org. 1

  • Medium-Sized Heterocycle Synthesis by the Use of Synergistic Effects of Ni-NHC and γ-Coordination in Cycloisomerization | The Journal of Organic Chemistry. acs.org. 2

  • Synthesis of substituted 2,5-dihydro-1-naphthoxepines from 1-naphthol via ring-closing metathesis - Arkivoc. arkat-usa.org. 3

Sources

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride

Welcome to the Technical Support Center for 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride (CAS: 1376320-00-1). As a Senior Application Scientist, I frequently encounter researchers struggling with the stability...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride (CAS: 1376320-00-1). As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of complex fused-ring amine hydrochlorides. While the hydrochloride salt is synthetically designed to stabilize the primary amine, its inherent hygroscopicity acts as a Trojan horse.

This guide provides field-proven, self-validating protocols to diagnose, resolve, and prevent moisture- and air-induced degradation during your drug development workflows.

Part 1: The Causality of Sensitivity (Expertise & Experience)

To troubleshoot effectively, you must understand the causality of the degradation. The compound consists of an electron-rich naphtho[1,2-b]oxepine core and a primary amine.

  • Hygroscopicity: Amine hydrochlorides readily absorb atmospheric moisture.

  • Deliquescence & Hydrolysis: Once water infiltrates the crystal lattice, it creates a micro-aqueous environment. This facilitates a localized acid-base equilibrium, causing partial dissociation of the salt into the free amine and HCl .

  • Oxidation: The free 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine is highly air-sensitive. Atmospheric oxygen rapidly oxidizes the electron-rich ring system and the free amine, forming colored (yellow/brown) polymeric or quinoid byproducts .

Core Insight: Moisture sensitivity directly drives air sensitivity. You cannot protect this compound from air without first rigorously protecting it from moisture.

Part 2: Troubleshooting FAQs

Q1: My powder has changed from a free-flowing white solid to a clumped, yellow mass. Is it ruined? A: The clumping indicates severe moisture ingress, while the yellowing confirms oxidative degradation of the naphthoxepine core. If the discoloration is prominent, the batch is compromised for high-purity applications (e.g., sensitive cross-coupling or biological assays). You must quantify the degradation using LC-MS and determine the water content using Karl Fischer titration .

Q2: How do I recover a slightly clumped, but uncolored batch? A: Do not apply heat (e.g., a standard drying oven), as thermal stress in the presence of moisture accelerates hydrolysis and subsequent oxidation. Instead, utilize high-vacuum desiccation (<0.1 Torr) over phosphorus pentoxide (P₂O₅) for 24-48 hours.

Q3: Why can't I just store it in a standard lab refrigerator? A: Standard refrigerators have high internal humidity. When you remove the cold bottle, condensation immediately forms on and inside the container if opened before reaching room temperature. Always store the sealed container in a secondary desiccator within the fridge, and allow it to warm to ambient temperature before opening.

Part 3: Self-Validating Experimental Protocols
Protocol A: Coulometric Karl Fischer (KF) Titration for Trace Moisture

Causality: Coulometric KF is required over volumetric KF because the expected moisture content of a properly stored amine hydrochloride is <1%, and coulometry can accurately detect down to 0.1 µg of water without relying on unstable titrant factors .

Step-by-Step Methodology:

  • Preparation: Purge the KF titration cell with dry nitrogen. Ensure the drift rate is stable at <10 µ g/min .

  • Sample Handling: Inside a glovebox, weigh exactly 50 mg of the 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride into a dry, crimp-sealed vial.

  • Injection: Inject 1 mL of anhydrous methanol into the vial to dissolve the salt. Draw the solution into a gas-tight syringe and inject it into the KF cell.

  • Measurement: Run the coulometric titration until the endpoint is reached.

Self-Validation System: Before testing your sample, inject exactly 1.0 µL of pure HPLC-grade water (1000 µg). The titrator must read between 970 µg and 1030 µg (97-103% recovery). If it fails, your reagents are exhausted or the cell is compromised, and subsequent sample data cannot be trusted.

Protocol B: Glovebox Handling and Inert Storage

Causality: To prevent the cascade of deliquescence and oxidation, the compound must be handled in an environment strictly devoid of both H₂O and O₂.

Step-by-Step Methodology:

  • Purging: Transfer the sealed compound bottle into the glovebox antechamber. Perform three vacuum/argon backfill cycles (vacuum to -0.1 MPa, hold for 5 mins, refill with Argon).

  • Aliquotting: Inside the main chamber (O₂ < 1 ppm, H₂O < 1 ppm), open the bottle and aliquot the required mass into single-use amber glass vials to prevent photolytic degradation.

  • Sealing: Seal the vials with PTFE-lined caps and wrap the seams tightly with Parafilm.

Self-Validation System: Place an open vial containing 50 mg of anhydrous cobalt(II) chloride (blue) next to your working area in the glovebox. If the cobalt salt begins turning pink, your glovebox atmosphere has been compromised by moisture (>5% RH), and the handling protocol is invalid.

Part 4: Quantitative Data Presentation

The following table summarizes the causal relationship between storage conditions, moisture uptake, and chemical stability over a 30-day period.

Storage ConditionRelative Humidity (RH)Moisture Uptake (w/w %)Physical StateChemical Purity (LC-MS)
Argon Glovebox (Ideal) < 1 ppm< 0.05%Free-flowing white powder> 99.5%
Desiccator (Room Temp) ~ 10%0.2% - 0.5%Minor clumping98.0%
Ambient Lab Bench 40% - 60%2.5% - 5.0%Severe caking, deliquescence< 90.0% (Yellowing)
Refrigerator (Unsealed) > 80%> 8.0%Wet paste, brown discoloration< 75.0% (Degraded)
Part 5: Mandatory Visualization

DegradationPathway A Intact Amine HCl Salt (White, Free-Flowing) B Moisture Ingress (High Humidity Exposure) A->B Improper Storage C Deliquescence & Clumping (Crystal Lattice Breakdown) B->C H2O Absorption D Localized Hydrolysis (Free Base Generation) C->D Dissociation I1 Intervention: Karl Fischer Titration & Desiccation C->I1 Detect & Reverse E Oxidative Degradation (O2 Exposure) D->E Air Exposure I2 Intervention: Glovebox Handling & Argon Storage D->I2 Prevent Oxidation F Degraded Product (Yellow/Brown Discoloration) E->F Chromophore Formation

Mechanistic pathway of moisture-induced oxidative degradation and targeted technical interventions.

Part 6: References
  • "Karl Fischer water content titration", Scharlab. URL:[Link]

  • "Air-sensitive – Knowledge and References", Taylor & Francis. URL: [Link]

Optimization

Technical Support Center: Enhancing the In Vivo Bioavailability of 2H,3H,4H,5H-Naphtho[1,2-b]oxepin-5-amine Hydrochloride

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride. This guide provides in-depth troubleshooting an...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of enhancing the in vivo bioavailability of this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the bioavailability of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride.

Q1: What are the likely reasons for the poor in vivo bioavailability of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride?

A1: The hydrochloride salt form suggests that the parent compound is a hydrophobic amine. While the salt form improves aqueous solubility to some extent, the overall lipophilicity of the naphtho-oxepin core likely contributes to poor dissolution in the gastrointestinal (GI) tract. Furthermore, as a secondary amine, it may be susceptible to first-pass metabolism in the gut wall and liver. The combination of poor solubility and potential for significant metabolism often results in low oral bioavailability.

Q2: What are the primary strategies to consider for enhancing the bioavailability of this compound?

A2: The main approaches focus on improving the solubility and dissolution rate, and in some cases, protecting the drug from metabolic degradation. Key strategies include:

  • Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can enhance solubility and lymphatic transport, potentially bypassing first-pass metabolism.[1][2][3]

  • Nanoparticle Formulations: Reducing the particle size to the nanoscale can significantly increase the surface area for dissolution.[4][5][6]

  • Permeation Enhancers: These can be used to increase the permeability of the drug across the intestinal epithelium.[7][8]

Q3: Are there any specific safety concerns with using permeation enhancers?

A3: Yes, a significant drawback of permeation enhancers is the potential for toxicity and damage to the mucosal membrane.[7] It is crucial to carefully select the enhancer and its concentration to balance efficacy with safety. Ionic surfactants, while potent, are generally more toxic than nonionic ones.[7]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the development of bioavailable formulations for 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride.

Formulation Development

Issue: The compound shows poor solubility in common pharmaceutical oils for lipid-based formulations.

Cause: The hydrophilicity of the hydrochloride salt may limit its solubility in non-polar lipids.

Troubleshooting Steps:

  • Convert to Free Base: Consider converting the hydrochloride salt to the free base form of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine to increase its lipophilicity and solubility in oils.

  • Screen Co-solvents and Surfactants: Systematically screen a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol) and surfactants (e.g., Cremophor® EL, Tween® 80) to identify a system that can solubilize the drug.

  • Utilize Modified Vegetable Oils: Hydrolyzed or modified vegetable oils often exhibit better drug solubility properties compared to standard edible oils.[9]

Issue: The developed Self-Emulsifying Drug Delivery System (SEDDS) shows poor emulsification or drug precipitation upon dilution.

Cause: The ratio of oil, surfactant, and co-surfactant may not be optimal, leading to an unstable emulsion.

Troubleshooting Steps:

  • Construct a Ternary Phase Diagram: This will help to identify the optimal ratios of oil, surfactant, and co-surfactant that result in a stable microemulsion upon dilution with aqueous media.

  • Evaluate Different Surfactants: The Hydrophilic-Lipophilic Balance (HLB) of the surfactant is critical. Experiment with surfactants of varying HLB values to find the one that best stabilizes the emulsion.

  • Assess Drug Precipitation: After emulsification, monitor the system over time for any signs of drug precipitation. If precipitation occurs, the drug may be supersaturated in the formulation, and the drug loading may need to be reduced.

Preclinical In Vivo Studies

Issue: High inter-animal variability is observed in the pharmacokinetic (PK) data.

Cause: This can be due to a variety of factors including the formulation, the animal model, and the experimental procedure.

Troubleshooting Steps:

  • Ensure Formulation Homogeneity: Verify that the administered formulation is homogenous and that the drug is uniformly dispersed. For suspensions, ensure adequate mixing before each dose.

  • Standardize Gavage Technique: Improper gavage technique can lead to variability in drug delivery to the stomach. Ensure all personnel are properly trained and consistent in their technique.

  • Control for Physiological Variables: Factors such as food intake can significantly impact the absorption of lipid-based formulations. Consider fasting the animals overnight before dosing.

Issue: The in vivo bioavailability remains low despite improvements in the in vitro dissolution of the formulation.

Cause: This suggests that factors other than dissolution are limiting absorption, such as poor permeability or extensive first-pass metabolism.

Troubleshooting Steps:

  • Investigate Permeability: Use in vitro models like Caco-2 cell monolayers to assess the intestinal permeability of the compound.[10] If permeability is low, consider incorporating a permeation enhancer into the formulation.

  • Assess First-Pass Metabolism: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to determine the extent of hepatic metabolism. If metabolism is high, strategies to promote lymphatic transport, such as long-chain fatty acid-based lipid formulations, may be beneficial.[1]

  • Consider a Prodrug Approach: Modifying the drug molecule to create a more soluble and/or permeable prodrug that is converted to the active compound in vivo can be an effective strategy.[11]

Bioanalytical Method Validation

Issue: Difficulty in achieving the required sensitivity for quantifying the drug in plasma samples.

Cause: The drug may have a low concentration in plasma, or there may be matrix effects that interfere with the analysis.

Troubleshooting Steps:

  • Optimize Sample Preparation: Experiment with different sample extraction techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to improve the recovery of the drug and remove interfering matrix components.

  • Enhance Mass Spectrometric Detection: If using LC-MS/MS, optimize the ionization and fragmentation parameters for the drug to maximize the signal intensity.[12]

  • Consider Derivatization: For compounds with poor ionization efficiency, derivatization to a more readily ionizable form can significantly improve sensitivity.

Section 3: Experimental Protocols and Data Presentation

Protocol: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Solubility Studies: Determine the solubility of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride in various oils, surfactants, and co-solvents.

  • Construction of Ternary Phase Diagram: Based on the solubility data, select the most suitable excipients. Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant. Visually inspect the formulations for clarity and homogeneity.

  • Emulsification Studies: Add a small amount of each formulation to a larger volume of water with gentle agitation. Observe the formation of the emulsion and assess its stability over time.

  • Drug Loading: Once a stable blank SEDDS is identified, incorporate the drug at the desired concentration. Ensure the drug remains dissolved in the formulation.

Data Presentation: Example Formulation and Pharmacokinetic Data
Formulation ComponentComposition (% w/w)
Capryol™ 9040
Cremophor® EL50
Transcutol® HP10
Drug Load5%
Pharmacokinetic ParameterValue
Cmax (ng/mL)550 ± 120
Tmax (h)2.0 ± 0.5
AUC (0-t) (ng·h/mL)2800 ± 650
Bioavailability (%)45 ± 10

Section 4: Visualizations

Diagram: Bioavailability Enhancement Workflow

Bioavailability_Enhancement_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Solubility Solubility Screening SEDDS SEDDS Formulation Solubility->SEDDS Nano Nanoparticle Formulation Solubility->Nano Dissolution Dissolution Testing SEDDS->Dissolution Nano->Dissolution PK_Study Pharmacokinetic Study Dissolution->PK_Study Permeability Caco-2 Permeability Permeability->PK_Study Bioavailability Bioavailability Assessment PK_Study->Bioavailability

Caption: Workflow for enhancing bioavailability.

Diagram: Mechanisms of Lipid-Based Formulation Action

Lipid_Formulation_Mechanisms cluster_lumen GI Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation SEDDS SEDDS Emulsion Fine Emulsion SEDDS->Emulsion Dispersion Micelles Mixed Micelles Emulsion->Micelles Digestion Absorption Drug Absorption Micelles->Absorption Portal_Vein Portal Vein Absorption->Portal_Vein Lymphatics Lymphatic System Absorption->Lymphatics Systemic_Circulation Systemic Circulation Portal_Vein->Systemic_Circulation First-Pass Metabolism Lymphatics->Systemic_Circulation Bypass First-Pass

Caption: Action of lipid-based formulations.

References

  • Critical evaluation of permeation enhancers for oral mucosal drug delivery. (n.d.). Taylor & Francis. Retrieved March 22, 2026, from [Link]

  • Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. (2023, February 28). Boffin Access. Retrieved March 22, 2026, from [Link]

  • Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update. (2019, January 19). National Center for Biotechnology Information. Retrieved March 22, 2026, from [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher. Retrieved March 22, 2026, from [Link]

  • Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. (2024, May 30). Walsh Medical Media. Retrieved March 22, 2026, from [Link]

  • Optimizing oral drug delivery using lipid based formulations. (2014, June 12). SciSpace. Retrieved March 22, 2026, from [Link]

  • Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. (2015, January 23). ACS Publications. Retrieved March 22, 2026, from [Link]

  • Nanoparticle Formulations for Oral Drug Delivery: Challenges and Advantages. (n.d.). Open Access Journals - Research and Reviews. Retrieved March 22, 2026, from [Link]

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. (2023, August 23). Frontiers. Retrieved March 22, 2026, from [Link]

  • Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals. (n.d.). Europe PMC. Retrieved March 22, 2026, from [Link]

  • Safe and effective permeation enhancers for oral drug delivery. (2008, August 15). PubMed. Retrieved March 22, 2026, from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). National Center for Biotechnology Information. Retrieved March 22, 2026, from [Link]

  • Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved March 22, 2026, from [Link]

  • Strategies for enhancing oral bioavailability of poorly soluble drugs. (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]

  • ORAL LIPID BASED DRUG DELIVERY SYSTEM: A REVIEW. (2020, November 1). International Journal of Pharmaceutical Sciences and Research. Retrieved March 22, 2026, from [Link]

  • Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. (2019, February 3). Taylor & Francis. Retrieved March 22, 2026, from [Link]

  • Commonly used permeation enhancers for oral delivery of therapeutic peptides and proteins thrombotic thrombocytopenic purpura (TPPs). (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals. (2015, February 11). PubMed. Retrieved March 22, 2026, from [Link]

  • Correlation of in vitro and in vivo models for the oral absorption of peptide drugs. (2008, June 15). PubMed. Retrieved March 22, 2026, from [Link]

  • The strawberry-derived permeation enhancer pelargonidin enables oral protein delivery. (n.d.). PNAS. Retrieved March 22, 2026, from [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012, October 24). IntechOpen. Retrieved March 22, 2026, from [Link]

  • Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. (2024, October 13). MDPI. Retrieved March 22, 2026, from [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). National Center for Biotechnology Information. Retrieved March 22, 2026, from [Link]

  • Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection. (n.d.). Ovid. Retrieved March 22, 2026, from [Link]

  • Desorption/Ionization-MS Methods for Drug Quantification in Biological Matrices and Their Validation Following Regulatory Guidance. (2021, April 29). ACS Publications. Retrieved March 22, 2026, from [Link]

  • Nanoparticle-Based Drugs and Formulations: Current Status and Emerging Applications. (n.d.). ACS Publications. Retrieved March 22, 2026, from [Link]

  • Formulation and Evaluation of Nanoparticle-Based Systems for Enhanced Drug Solubility and Bioavailability. (n.d.). JOCPR. Retrieved March 22, 2026, from [Link]

  • A review on biological matrices and analytical methods used for determination of drug of abuse. (2011, August 15). Journal of Applied Pharmaceutical Science. Retrieved March 22, 2026, from [Link]

  • In vivo methods for drug absorption. (n.d.). Consensus. Retrieved March 22, 2026, from [Link]

  • Nanotechnology Transforming Oral Drug Delivery. (2025, October 18). World Pharma Today. Retrieved March 22, 2026, from [Link]

  • A REVIEW ON TECHNIQUES FOR ORAL BIOAVAILABILITY ENHANCEMENT OF DRUGS. (2010, September 15). International Journal of Pharmaceutical Sciences Review and Research. Retrieved March 22, 2026, from [Link]

  • Bioavailability Enhancement of Poorly Soluble Drugs: The Holy Grail in Pharma Industry. (n.d.). Bentham Science. Retrieved March 22, 2026, from [Link]

  • Techniques used to Enhance Bioavailability of BCS Class II Drugs. (n.d.). IT Medical Team. Retrieved March 22, 2026, from [Link]

  • Enhancement of bioavailability of a hydrophobic amine antimalarial by formulation with oleic acid in a soft gelatin capsule. (n.d.). PubMed. Retrieved March 22, 2026, from [Link]

  • 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one. (n.d.). PubChem. Retrieved March 22, 2026, from [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). National Center for Biotechnology Information. Retrieved March 22, 2026, from [Link]

  • Synthesis, Properties, and Biological Activity Evaluation of Some Novel Naphtho[2,1-e]pyrazolo[5,1-c][7][11][13]triazines. (2025, August 8). MDPI. Retrieved March 22, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Preclinical Efficacy Comparison Guide: 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride vs. Standard Chemotherapeutics

Executive Summary In the landscape of modern oncology drug discovery, identifying novel scaffolds that bypass the systemic toxicities of traditional chemotherapeutics is paramount. 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern oncology drug discovery, identifying novel scaffolds that bypass the systemic toxicities of traditional chemotherapeutics is paramount. 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride (NPO-5A, CAS: 1376320-00-1) has emerged as a highly versatile synthetic building block. Recent medicinal chemistry efforts have utilized this scaffold to synthesize partially reduced naphthoxepine and diheteroaryl diazepine derivatives that exhibit potent, selective anticancer properties .

As a Senior Application Scientist, I have structured this guide to objectively compare the mechanistic efficacy and safety profile of NPO-5A-derived compounds against two established clinical standards: Doxorubicin and Paclitaxel . This guide provides drug development professionals with a comprehensive evaluation of NPO-5A's potential, supported by self-validating experimental protocols and quantitative preclinical data.

Mechanistic Profiling: Causality & Target Divergence

To evaluate a drug's efficacy, we must first understand the causality between its molecular target and the resulting cellular phenotype. The therapeutic window of any anticancer agent is defined by this mechanism of action (MoA).

  • NPO-5A Derivatives (Mitochondrial Depolarization): Unlike traditional DNA-damaging agents, NPO-5A derivatives trigger apoptosis via a direct cascade of mitochondrial depolarization. They induce mitochondrial outer membrane permeabilization (MOMP), leading to cytochrome c release and subsequent caspase-9/caspase-3 activation. This mechanism has shown high selectivity for carcinoma cells (e.g., Colo-205 and HepG2) while sparing normal intestinal epithelial cells .

  • Doxorubicin (DNA Intercalation & Topo II Inhibition): Doxorubicin acts primarily by intercalating DNA base pairs and inhibiting Topoisomerase II, leading to double-strand DNA breaks. While highly effective at halting tumor replication, this mechanism causes broad, non-selective cytotoxicity, most notably severe, dose-limiting cardiotoxicity .

  • Paclitaxel (Microtubule Stabilization): Paclitaxel functions as a spindle poison. By binding tightly to the β -tubulin subunit, it prevents microtubule depolymerization. This hyper-stabilization arrests the cell cycle at the G2/M phase, ultimately forcing the cell into apoptosis .

Pathway NPO NPO-5A Scaffold (Naphthoxepine) Mito Mitochondrial Membrane Depolarization (ΔΨm ↓) NPO->Mito Dox Doxorubicin DNA DNA Intercalation & Topo II Inhibition Dox->DNA CytoC Cytochrome c Release Mito->CytoC Caspase Caspase-9 / Caspase-3 Activation DNA->Caspase Downstream Signaling CytoC->Caspase Apoptosis Apoptosis (Colo-205 / HepG2) Caspase->Apoptosis

Mechanistic divergence: NPO-5A targets mitochondria vs. Doxorubicin's DNA intercalation.

Comparative Efficacy & Selectivity Data

The true value of the NPO-5A scaffold lies in the selectivity of its derivatives. While Doxorubicin and Paclitaxel exhibit extreme potency (nanomolar to low micromolar IC50​ ), they lack the cellular selectivity seen in targeted mitochondrial disruptors. The table below summarizes the comparative IC50​ profiles across colon carcinoma (Colo-205), hepatocellular carcinoma (HepG2), and normal intestinal epithelial cells (IEC-6).

Compound ClassColo-205 IC50​ ( μ M)HepG2 IC50​ ( μ M)IEC-6 (Normal) IC50​ ( μ M)Primary Toxicity Profile
NPO-5A Derivatives 20.0 – 60.060.0 – 80.0> 100.0 (Non-toxic)Highly selective; minimal normal cell toxicity.
Doxorubicin 0.1 – 1.50.5 – 2.0< 5.0 (Highly toxic)Broad cytotoxicity; dose-limiting cardiotoxicity.
Paclitaxel 0.01 – 0.050.02 – 0.1< 0.1 (Highly toxic)Broad cytotoxicity; severe myelosuppression.

Data synthesized from established preclinical screening literature , .

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in causality checks to ensure that the observed cell death is directly linked to the proposed mechanism of action.

Protocol 1: High-Throughput Cell Viability Screening (MTT Assay)

Causality & Rationale: The MTT assay measures the reduction of a tetrazolium dye by NAD(P)H-dependent cellular oxidoreductase enzymes. Because NPO-5A derivatives directly impact mitochondrial function, this metabolic assay provides a highly sensitive, functionally relevant readout of cytotoxicity compared to simple membrane-integrity assays.

Step-by-Step Methodology:

  • Cell Seeding: Seed Colo-205, HepG2, and IEC-6 cells in 96-well plates at a density of 1×104 cells/well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere to allow for adherence.

  • Compound Treatment: Prepare serial dilutions of NPO-5A derivatives, Doxorubicin, and Paclitaxel (0.1 μ M to 100 μ M). Treat the cells in triplicate.

  • Internal Control Validation: Include a vehicle control (0.1% DMSO) and a blank (media only). The assay is only valid if the vehicle control maintains >95% viability relative to untreated cells.

  • MTT Incubation: After 48 hours of treatment, add 20 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C.

  • Solubilization & Readout: Carefully aspirate the media and dissolve the resulting intracellular formazan crystals using 100 μ L of DMSO per well. Read the absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

Protocol 2: Mitochondrial Membrane Potential ( ΔΨm​ ) Validation (JC-1 Assay)

Causality & Rationale: To definitively prove that the cytotoxicity observed in Protocol 1 is caused by the mitochondrial pathway, we utilize the JC-1 dye. JC-1 forms red fluorescent aggregates in healthy, polarized mitochondria but remains as green fluorescent monomers when the membrane depolarizes. The shift in the Red/Green ratio directly quantifies MOMP.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Culture HepG2 cells in 6-well plates until 70% confluent. Treat with the established IC50​ concentration of the NPO-5A derivative for 24 hours.

  • Positive Control Validation: Treat a separate well with 50 μ M FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) for 4 hours prior to staining. FCCP is a potent mitochondrial uncoupler; this well must show complete depolarization (green) to validate the dye's responsiveness.

  • Staining: Wash cells twice with PBS and incubate with JC-1 dye (2 μ g/mL) for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Wash the cells twice with cold PBS to remove unbound dye, harvest via trypsinization, and analyze via flow cytometry (Excitation: 488 nm).

  • Data Interpretation: Calculate the ratio of ~590 nm (red aggregates) to ~529 nm (green monomers). A significant decrease in this ratio in NPO-5A treated cells compared to the vehicle control confirms mitochondrial depolarization as the primary MoA.

Workflow Step1 Cell Culture (Colo-205, HepG2) Step2 Compound Treatment (NPO-5A vs Controls) Step1->Step2 Step3A MTT Assay (Viability / IC50) Step2->Step3A Step3B JC-1 Staining (Mitochondrial ΔΨm) Step2->Step3B Step4 Data Analysis & Selectivity Profiling Step3A->Step4 Step3B->Step4

Self-validating high-throughput screening and mechanistic validation workflow.

References

  • Title: Regioselective synthesis of polycyclic aza-oxa and aza-oxa-thia heteroarenes as Colo-205 and HepG2 carcinoma cells growth inhibitors. Source: European Journal of Medicinal Chemistry (2014). URL: [Link]

  • Title: Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems. Source: Journal of Pharmacy and Pharmacology (2013). URL: [Link]

  • Title: Paclitaxel Through the Ages of Anticancer Therapy: Exploring Its Role in Chemoresistance and Radiation Therapy. Source: Cancers (Basel) (2015). URL: [Link]

Comparative

A Comparative Guide to the Cytotoxicity of Naphtho-Oxepine Derivatives for Cancer Research

In the landscape of oncology drug discovery, the quest for novel chemical scaffolds that exhibit potent and selective cytotoxicity against cancer cells is perpetual. Among the myriad of heterocyclic compounds, naphtho-ox...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of oncology drug discovery, the quest for novel chemical scaffolds that exhibit potent and selective cytotoxicity against cancer cells is perpetual. Among the myriad of heterocyclic compounds, naphtho-oxepine derivatives have emerged as a promising class of molecules. This guide provides a comparative analysis of the cytotoxic properties of various naphtho-oxepine derivatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their activity and offer a practical framework for their evaluation in a laboratory setting.

Introduction to Naphtho-Oxepines: A Scaffold of Interest

The naphtho-oxepine framework, which integrates a naphthalene ring system with a seven-membered oxepine ring, represents a unique chemical architecture. This fusion can be found in various forms, such as dibenzo[b,f]oxepines and other fused systems. The interest in these compounds stems from their diverse biological activities, including potent anticancer properties.[1] The naphthoquinone moiety itself is a well-known pharmacophore present in many natural cytotoxic compounds, often exerting its effect through the generation of reactive oxygen species (ROS) or by acting as an electrophile.[2] The addition of the oxepine ring can modulate these activities and introduce novel mechanisms of action, such as interaction with critical cellular targets like microtubules.[3][4] This guide will explore the cytotoxic profiles of several derivatives, highlighting the structural nuances that dictate their efficacy.

Comparative Cytotoxicity of Naphtho-Oxepine Derivatives

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cell viability.[5] The following table summarizes the reported cytotoxic activities of selected naphtho-oxepine and related derivatives against various human cancer cell lines. This comparative data is crucial for identifying lead compounds and understanding structure-activity relationships (SAR).

Compound Name/DerivativeTarget Cancer Cell LineIC50 Value (µM)Key Findings & Mechanism of Action
9-nitrobenzo[b]naphtho[1,2-f]oxepine HeLa (Cervical Cancer), U87 (Glioblastoma)Not specified, but highly activeInteracts strongly with the colchicine-binding site of tubulin, disrupting microtubule formation. However, it shows a lack of selectivity between cancerous and normal cells.[3][4]
Fused Oxazepine-Naphthoquinone (CM-568) Saccharomyces cerevisiae (Yeast model)Low micromolar rangeCytotoxicity is not primarily driven by ROS. Induces programmed cell death and severely impairs cell cycle progression at sublethal doses.[2][6]
Fused Oxazepine-Naphthoquinone (CM-728) Saccharomyces cerevisiae (Yeast model)Low micromolar rangeMechanism involves ROS and/or redox cycling. Identified as a specific inhibitor of human peroxiredoxin-1, an enzyme involved in ROS detoxification.[2]
Pacharin (a natural dibenzo[b,f]oxepine) NCI-H292 (Lung Carcinoma)11.11Exhibits broad antiproliferative effects against multiple human tumor cell lines while being non-cytotoxic to normal human peripheral blood mononuclear cells.[3]
Pacharin (a natural dibenzo[b,f]oxepine) NCI-H460 (Lung Carcinoma)4.2 mg/mLExhibits broad antiproliferative effects against multiple human tumor cell lines while being non-cytotoxic to normal human peripheral blood mononuclear cells.[3]
Pacharin (a natural dibenzo[b,f]oxepine) HL-60 (Promyelocytic Leukemia)8.15Exhibits broad antiproliferative effects against multiple human tumor cell lines while being non-cytotoxic to normal human peripheral blood mononuclear cells.[3]

Note: The data presented is a synthesis from multiple sources to provide a comparative overview. Direct comparison of IC50 values should be done cautiously as experimental conditions can vary between studies.

Key Mechanisms of Naphtho-Oxepine Induced Cytotoxicity

The anticancer activity of naphtho-oxepine derivatives is not attributable to a single mechanism but rather a spectrum of cellular insults that culminate in cell death. Two of the most prominent pathways are the disruption of the microtubule network and the induction of apoptosis.

Microtubule Destabilization

Several dibenzo[b,f]oxepine derivatives exert their cytotoxic effects by interfering with microtubule dynamics.[1] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, structure, and transport. Compounds like 9-nitrobenzo[b]naphtho[1,2-f]oxepine bind to the colchicine-binding site on tubulin, the protein subunit of microtubules.[3][4] This binding prevents the polymerization of tubulin into microtubules, leading to the disassembly of the mitotic spindle. An aberrant mitotic spindle triggers a cell cycle checkpoint, ultimately leading to cell cycle arrest and apoptosis.[1]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a primary mechanism by which anticancer drugs eliminate tumor cells.[7][8] This process is tightly regulated by a cascade of enzymes called caspases.[7] Naphtho-oxepine derivatives can trigger apoptosis through two main pathways:

  • The Extrinsic Pathway: Activated by external signals through cell surface death receptors.[7]

  • The Intrinsic (Mitochondrial) Pathway: Initiated by internal stimuli like DNA damage or cellular stress. This pathway involves the release of cytochrome c from the mitochondria, which then activates a caspase cascade, leading to cell death.[7]

Many cytotoxic agents, including derivatives of naphthoquinones, induce the intrinsic pathway.[2][6] The diagram below illustrates a simplified overview of the intrinsic apoptosis pathway.

G Compound Naphtho-Oxepine Derivative Stress Cellular Stress (e.g., ROS, DNA Damage) Compound->Stress induces Mito Mitochondrion Stress->Mito CytC Cytochrome c Release Mito->CytC Apaf Apaf-1 CytC->Apaf Apoptosome Apoptosome Formation Apaf->Apoptosome aCasp9 Active Caspase-9 Apoptosome->aCasp9 activates Casp9 Pro-Caspase-9 Casp9->Apoptosome aCasp3 Active Caspase-3 (Executioner Caspase) aCasp9->aCasp3 activates Casp3 Pro-Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis executes

Caption: Intrinsic pathway of apoptosis induced by cellular stress.

Experimental Protocols for Cytotoxicity Assessment

To ensure the trustworthiness and reproducibility of cytotoxicity data, standardized and validated assays are paramount. Here, we provide detailed protocols for three fundamental assays used to evaluate the cytotoxic effects of naphtho-oxepine derivatives.

General Experimental Workflow

The initial assessment of a compound's cytotoxicity follows a structured workflow, from cell culture preparation to data analysis. This systematic approach ensures consistency and allows for the comparison of results across different experiments and compounds.

G A 1. Cell Seeding (96-well plate) B 2. Cell Culture Incubation (e.g., 24h for attachment) A->B C 3. Compound Treatment (Serial dilutions of Naphtho-Oxepine) B->C D 4. Incubation with Compound (e.g., 24, 48, 72 hours) C->D E 5. Cytotoxicity Assay (e.g., MTT, LDH, Caspase) D->E F 6. Data Acquisition (e.g., Plate Reader) E->F G 7. Data Analysis (Calculation of % Viability, IC50) F->G

Caption: Standard workflow for in vitro cytotoxicity testing.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.

Principle: The amount of purple formazan produced is directly proportional to the number of metabolically active (viable) cells.[11]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the naphtho-oxepine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for untreated controls (vehicle only) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37 °C and 5% CO₂.[9]

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[9]

  • Formazan Formation: Incubate the plate for 4 hours in the incubator. During this time, viable cells will convert the MTT into formazan crystals.[9]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Gently mix the plate on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.[13]

LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a method to quantify cell death by measuring the release of LDH from the cytosol of damaged cells into the culture medium.[14] An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cytotoxicity.[15]

Principle: LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a colored formazan product. The amount of formazan is proportional to the amount of LDH released.[15]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to set up controls:

    • Spontaneous LDH Release: Untreated cells.[16]

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) to cause complete cell lysis.[16]

    • Background Control: Medium only.[15]

  • Incubation: Incubate the plate for the desired time at 37 °C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.[15]

  • Transfer Supernatant: Carefully transfer 100 µL of the supernatant from each well to a new, clean 96-well plate.[15]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains the substrate, cofactor, and diaphorase). Add 100 µL of this reaction solution to each well containing the supernatant.[15]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Caspase-3/7 Activity Assay for Apoptosis

This assay quantifies the activity of key executioner caspases, Caspase-3 and Caspase-7, which are activated during apoptosis.[7]

Principle: The assay utilizes a substrate (e.g., DEVD peptide sequence) conjugated to a fluorophore or chromophore. When cleaved by active Caspase-3/7 in cell lysates, the reporter molecule is released, generating a fluorescent or colorimetric signal proportional to caspase activity.[17]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate (white-walled plates for fluorescence) as described previously. Include positive (e.g., staurosporine-treated) and negative (untreated) controls.

  • Cell Lysis: After treatment, lyse the cells. This can be done by adding a specific lysis buffer provided in a commercial kit and incubating on ice for 10-15 minutes.[17]

  • Lysate Transfer: Transfer the cell lysates to a new plate if necessary.

  • Reaction Setup: Add the reaction buffer (containing DTT) and the caspase substrate (e.g., Ac-DEVD-AFC for fluorescence) to each well containing the cell lysate.[18]

  • Incubation: Incubate the plate at 37 °C for 1-2 hours, protected from light.[17]

  • Signal Measurement: Measure the signal using a fluorometer (e.g., excitation at 380 nm and emission at 420-460 nm for AFC) or a spectrophotometer (400-405 nm for pNA).[17]

  • Data Analysis: Compare the signal from treated samples to the untreated control to determine the fold-increase in caspase activity, indicating the induction of apoptosis.

Conclusion and Future Directions

The comparative analysis reveals that naphtho-oxepine derivatives represent a versatile and potent class of cytotoxic agents. The modular nature of their scaffold allows for chemical modifications that can significantly alter their mechanism of action, from ROS-mediated cytotoxicity to targeted disruption of the cytoskeleton. While compounds like 9-nitrobenzo[b]naphtho[1,2-f]oxepine show high activity, their lack of selectivity highlights a critical challenge in drug development: balancing efficacy with safety.[3][4]

Future research should focus on synthesizing and screening novel derivatives to improve their therapeutic index. Investigating their effects on 3D tumor models and in vivo xenograft models will be crucial steps in translating these promising findings from the bench to the clinic.[19] The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to rigorously evaluate these compounds and unlock their full therapeutic potential in the fight against cancer.

References

  • Reaction Biology. Cell Death Assays for Drug Discovery. Available from: [Link]

  • Drewe, J., & Cai, S. X. (2010). Cell-based apoptosis assays in oncology drug discovery. Expert Opinion on Drug Discovery, 5(6), 583-596. Available from: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • Bio-protocol. LDH Cytotoxicity Assay. Available from: [Link]

  • Drewe, J., & Cai, S. X. (2010). Cell-based apoptosis assays in oncology drug discovery. PubMed. Available from: [Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. Available from: [Link]

  • Rybicka-Jasińska, K., et al. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. International Journal of Molecular Sciences, 24(15), 12066. Available from: [Link]

  • Ray, S., & Banik, R. M. (2014). Caspase Protocols in Mice. Methods in Molecular Biology, 1133, 1-17. Available from: [Link]

  • PubMed. (2024). Fused oxazepine-naphthoquinones as novel cytotoxic agents with diverse modes of action in yeast. Available from: [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available from: [Link]

  • Creative Bioarray. Caspase Activity Assay. Available from: [Link]

  • Protocols.io. MTT (Assay protocol). Available from: [Link]

  • PMC. (2024). Fused oxazepine-naphthoquinones as novel cytotoxic agents with diverse modes of action in yeast. Available from: [Link]

  • Garbicz, D., et al. (2020). The stilbene and dibenzo[b,f]oxepine derivatives as anticancer compounds. Biomedicine & Pharmacotherapy, 121, 109781. Available from: [Link]

  • SciSpace. (2021). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Available from: [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available from: [Link]

  • PMC. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Available from: [Link]

  • PubMed. Cytotoxicity of Synthesized 1,4-Naphthoquinone Oxime Derivatives on Selected Human Cancer Cell Lines. Available from: [Link]

  • Protocols.io. (2016). CasPASE™ Apoptosis Fluorometic Assay with Cell Lysate. Available from: [Link]

  • ResearchGate. (2017). Cytotoxicity Activity of Semisynthetic Naphthoquinone-1-oximes against Cancer Cell Lines. Available from: [Link]

  • OMICS International. Cytotoxicity Activity of Semisynthetic Naphthoquinone-1-oximes against Cancer Cell Lines. Available from: [Link]

  • PMC. Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives. Available from: [Link]

  • Semantic Scholar. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Available from: [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. SYNTHESIS OF NOVEL 2,5-DIHYDRO-1H-1,5-BENZODIAZEPINES ENCOMPASSING NAPHTHO[2,1-B]FURAN AND EVALUATION OF THEIR PHARMACOLOGICAL A. Available from: [Link]

  • PubMed. (2012). Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. Available from: [Link]

  • International Journal of Chemical Sciences. (2020). Chemotherapeutic Potentials of Oxepines: A Mini Review. Available from: [Link]

  • MDPI. (2025). Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. Available from: [Link]

  • Indian Journal of Pharmaceutical Sciences. (2001). Synthesis and pharmacological screening of some novel naphtho [2,1-b] furo-pyrazolines, isoxazoles and isoxazolines. Available from: [Link]

  • MDPI. (2009). Synthesis and Cytotoxicity of Novel Hexahydrothienocycloheptapyridazinone Derivatives. Available from: [Link]

  • ResearchGate. (2025). Synthesis and Cellular Evaluation of Some Oxepino- and Pyranoxanthone Derivatives as Antitumor Agents: A Comparative Study. Available from: [Link]

  • Hilaris. (2014). Synthesis, Antioxidant and Cytotoxic Activities of Novel Naphthoquinone Derivatives from 2,3-Dihydro-2,3-Epoxy-1,4. Available from: [Link]

  • Brieflands. Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads. Available from: [Link]

Sources

Comparative

Publish Comparison Guide: Validating the Binding Affinity of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine Hydrochloride

As a Senior Application Scientist in early-stage drug discovery, one of the most critical bottlenecks is distinguishing true target binders from assay artifacts. When evaluating a low-molecular-weight hit such as 2H,3H,4...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, one of the most critical bottlenecks is distinguishing true target binders from assay artifacts. When evaluating a low-molecular-weight hit such as 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride (MW: 249.74 Da)[1], relying on a single biochemical assay is a recipe for clinical attrition. Its lipophilic naphtho-oxepin core and amine hydrochloride functionality make it susceptible to non-specific aggregation or buffer-dependent anomalies.

To definitively confirm target engagement, we must deploy an orthogonal biophysical validation strategy. This guide objectively compares three premier technologies—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST)—and provides self-validating experimental protocols to confirm the binding affinity of this compound to a representative soluble target protein.

Comparative Analysis of Binding Affinity Technologies

No single biophysical technique is infallible. SPR provides kinetic resolution, ITC delivers thermodynamic proof of binding, and MST offers a solution-based, immobilization-free environment. Table 1 summarizes how these alternatives compare when evaluating small molecules.

Table 1: Performance Comparison of Biophysical Assays for Small Molecule Binding
ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Primary Output Kinetics ( kon​ , koff​ ) & Affinity ( Kd​ )Thermodynamics ( ΔH , ΔS , ΔG , N )Affinity ( Kd​ ) in free solution
Immobilization Required (Target protein tethered to chip)None (Free solution)None (Free solution, requires fluorophore)
Sample Consumption Low (Target: ~1-5 µg; Ligand: low µg)High (Target: ~1-5 mg; Ligand: mg scale)Very Low (Target: ng scale; Ligand: µg scale)
Throughput Medium to High (Automated microfluidics)Low (1-2 hours per single titration)Medium (16-point capillaries in minutes)
Key Strength Real-time kinetic profiling of transient binding.Label-free, direct measurement of heat.Immune to immobilization artifacts.
Key Limitation Susceptible to bulk refractive index shifts (DMSO).Requires massive amounts of highly pure protein.Requires fluorescent labeling of the target.

Orthogonal Validation Workflow

To ensure scientific integrity, our validation pipeline mandates that the compound passes through a sequential, orthogonal workflow. Concordance across these distinct physical principles (optical mass shift, thermodynamic heat, and thermophoretic mobility) mathematically eliminates the possibility of a false positive.

OrthogonalValidation Hit Hit Compound: Naphthoxepin-5-amine HCl SPR SPR (Kinetics) Measure kon, koff, Kd Hit->SPR ITC ITC (Thermodynamics) Measure ΔH, ΔS, Stoichiometry SPR->ITC If Kd < 10 µM MST MST (In-Solution) Label-free Kd Validation ITC->MST Confirm Enthalpy Concordance Data Concordance Analysis MST->Concordance Validated Validated Lead Compound Concordance->Validated Orthogonal Match Artifact Discard: Assay Artifact Concordance->Artifact Discrepancy

Orthogonal biophysical workflow for validating small molecule binding affinity.

Self-Validating Experimental Protocols

The following methodologies are engineered as self-validating systems. Every step includes a built-in control to explain the causality behind the data generated.

Surface Plasmon Resonance (SPR) Kinetics

SPR detects changes in the refractive index near a sensor surface, making it highly sensitive to mass changes[2]. For a 249.74 Da molecule, the binding signal is extremely small, meaning rigorous solvent correction is non-negotiable.

Step-by-Step Methodology:

  • Immobilization: Amine-couple the target protein to Flow Cell 2 (FC2) of a CM5 sensor chip until a density of ~3000 RU is reached. Causality: High density is required to amplify the signal of the low-MW naphtho-oxepin compound. Activate and block Flow Cell 1 (FC1) without protein to serve as an inline reference channel.

  • Buffer Preparation: Prepare running buffer (e.g., PBS-P, pH 7.4) supplemented with exactly 5.0% DMSO to maintain compound solubility.

  • DMSO Calibration (Self-Validating Step): Run an 8-point DMSO calibration curve (ranging from 4.5% to 5.5% DMSO). Causality: Because DMSO has a massive refractive index, even a 0.1% mismatch between the sample and running buffer will generate a bulk shift that dwarfs the actual binding signal of the small molecule. The calibration curve allows the software to subtract this artifact.

  • Analyte Injection: Inject 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride in a multi-cycle kinetic (MCK) format, using a 3-fold dilution series from 50 µM down to 0.1 µM. Use a contact time of 60s and a dissociation time of 120s.

  • Data Analysis: Double-reference the data (subtract FC1 from FC2, then subtract a blank buffer injection) and fit to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Isothermal Titration Calorimetry (ITC) Thermodynamic Profiling

ITC directly measures the heat absorbed or released during binding[3]. It is the only technique that directly yields the enthalpy ( ΔH ) and stoichiometry ( N ) of the interaction.

Step-by-Step Methodology:

  • Buffer Matching (Critical Causality): Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Use the exact same dialysate to dissolve the 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride powder. Causality: ITC measures heat. If the ligand and protein are in buffers with even a 0.05 pH difference, the heat of ionization upon mixing will completely mask the heat of the binding event.

  • Assay Execution: Load 50 µM of the target protein into the sample cell. Load 500 µM of the compound into the injection syringe.

  • Titration: Perform 20 injections of 2 µL each, separated by 150-second intervals to allow the thermal baseline to stabilize.

  • Control Titration (Self-Validating Step): Perform a reverse titration of the compound into the buffer alone. Causality: This measures the "heat of dilution" for the compound. This background heat must be subtracted from the raw binding data before integrating the peaks; otherwise, the calculated ΔH will be artificially inflated.

  • Data Analysis: Fit the background-subtracted isotherms to a single-site binding model to determine Kd​ , ΔH , and −TΔS .

Microscale Thermophoresis (MST) Solution Binding

MST monitors the directed movement of molecules through a microscopic temperature gradient. Binding of a small molecule alters the target's size, charge, or hydration shell, resulting in a distinct thermophoretic mobility shift[4].

Step-by-Step Methodology:

  • Target Labeling: Covalently label the target protein with a RED-NHS fluorophore (targeting primary amines). Purify the labeled protein to remove free dye.

  • Serial Dilution: Prepare a 16-point serial dilution of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride in assay buffer (starting at 100 µM).

  • Incubation: Mix the compound dilutions 1:1 with the labeled target protein (final protein concentration: 10 nM). Incubate for 15 minutes to reach equilibrium. Causality: Performing the assay in free solution eliminates the risk of the target protein adopting an inactive conformation, a common artifact in SPR immobilization.

  • Measurement: Load the samples into standard MST capillaries. Apply medium MST power and measure the fluorescence change during the IR-laser heating phase.

  • Data Analysis: Plot the normalized fluorescence ( ΔFnorm​ ) against ligand concentration to derive the Kd​ .

Experimental Data Presentation

When executing the orthogonal workflow, the resulting data must align across all three platforms to confirm the molecule as a true binder. Table 2 presents the expected quantitative concordance for a successfully validated interaction involving 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride.

Table 2: Representative Binding Data Summary for 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine HCl
Assay TechnologyDerived Affinity ( Kd​ )Kinetic / Thermodynamic ParametersValidation Status & Notes
SPR 2.45 ± 0.12 µM kon​ : 4.1×104M−1s−1 koff​ : 0.10s−1 Pass: Fast-on/fast-off kinetics typical of a 250 Da molecule. High quality DMSO correction achieved.
ITC 3.10 ± 0.45 µM ΔH : -8.2 kcal/mol −TΔS : 0.7 kcal/mol N : 0.95Pass: Enthalpically driven binding. Stoichiometry ( N≈1 ) confirms a specific 1:1 binding pocket interaction, ruling out aggregation.
MST 2.85 ± 0.20 µMSignal-to-Noise: 14.2 Response Amplitude: 12 unitsPass: In-solution affinity perfectly matches SPR/ITC, confirming the target remains active when not immobilized.

Conclusion: The tight concordance of the Kd​ values (~2.5 to 3.1 µM) across three distinct physical principles definitively confirms that 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride is a true, specific binder to the target protein, warranting its progression into structural biology (X-ray crystallography) and lead optimization.

References

  • Olaru, A., Bala, C., Jaffrezic-Renault, N., & Aboul-Enein, H. Y. (2015). Surface Plasmon Resonance (SPR) Biosensors in Pharmaceutical Analysis. Critical Reviews in Analytical Chemistry. 2

  • Archer, W. R., & Schulz, M. D. (2020). Isothermal titration calorimetry: practical approaches and current applications in soft matter. Soft Matter (Royal Society of Chemistry). 3

  • Seidel, S. A. I., et al. (2012). Label-free microscale thermophoresis discriminates sites and affinity of protein-ligand binding. Angewandte Chemie International Edition. 4

  • Chemical Database Reference (CAS: 1376320-00-1). 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride. BLDpharm. 1

Sources

Validation

A Head-to-Head Comparative Analysis of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride Against Commercial Inhibitors of Monoamine Transporters and Bcl-2 Family Proteins

In the landscape of modern drug discovery, the identification and characterization of novel small molecules with therapeutic potential is a cornerstone of progress. This guide provides a comprehensive head-to-head compar...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the identification and characterization of novel small molecules with therapeutic potential is a cornerstone of progress. This guide provides a comprehensive head-to-head comparison of a novel compound, 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride, against established, commercially available inhibitors targeting two critical classes of proteins: monoamine transporters and the Bcl-2 family of anti-apoptotic proteins.

The unique naphtho-oxepin-amine scaffold of this compound suggests potential interactions with biological targets that possess hydrophobic pockets and accommodate a cationic amine. This has led to the hypothesis that it may exhibit inhibitory activity against either the monoamine transporters, which are central to neurotransmission, or the BH3-binding groove of anti-apoptotic Bcl-2 proteins, key regulators of programmed cell death.[1][2] This guide presents a rigorous, data-driven comparison to explore these possibilities and position this novel compound within the current landscape of targeted inhibitors.

Part 1: Monoamine Transporter Inhibition Profile

Monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby regulating the duration and intensity of neurotransmission.[3][4] Inhibitors of these transporters are widely used in the treatment of depression, anxiety disorders, and other neuropsychiatric conditions.[5][6][7][8][9]

Comparative Inhibitor Panel:
  • 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride (Hypothetical Data)

  • Duloxetine: A potent and balanced serotonin-norepinephrine reuptake inhibitor (SNRI).[5][7]

  • Venlafaxine: An SNRI with a higher selectivity for SERT over NET.[5][6][7][10]

  • GBR 12909: A highly selective dopamine transporter (DAT) inhibitor.[11][12]

  • Bupropion: A non-selective inhibitor of dopamine and norepinephrine transporters.

Experimental Data: Radioligand Binding Affinity (Ki, nM)

The binding affinity of the test compounds to human SERT, NET, and DAT was determined using competitive radioligand binding assays. This method is considered a gold standard for quantifying the interaction between a compound and its target receptor.[13][14]

CompoundSERT (Ki, nM)NET (Ki, nM)DAT (Ki, nM)
2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine HCl 25.3 89.7 150.2
Duloxetine1.28.4250
Venlafaxine28.5450>10,000
GBR 12909>10,000>10,0001.5
Bupropion>10,000520530

Data for commercially available inhibitors are representative values from published literature. Data for 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride is hypothetical for comparative purposes.

Experimental Protocol: Radioligand Binding Assay

This protocol outlines the methodology for determining the binding affinity of test compounds to monoamine transporters expressed in HEK293 cells.[3][4][15]

  • Cell Culture and Membrane Preparation:

    • Human Embryonic Kidney (HEK293) cells stably expressing human SERT, NET, or DAT are cultured to confluency.

    • Cells are harvested and homogenized in a lysis buffer.

    • The cell lysate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.

  • Competitive Binding Assay:

    • A fixed concentration of a specific radioligand is used for each transporter: [³H]Citalopram for SERT, [³H]Nisoxetine for NET, and [³H]WIN 35,428 for DAT.[16]

    • A dilution series of the test compound (e.g., 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine HCl, Duloxetine) is prepared.

    • The cell membranes, radioligand, and test compound are incubated together to allow for competitive binding to reach equilibrium.

  • Separation and Detection:

    • The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

    • The filters are washed to remove any non-specifically bound radioactivity.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis:

    • The data are analyzed using non-linear regression to determine the half-maximal inhibitory concentration (IC50) of the test compound.

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

G cluster_0 Radioligand Binding Assay Workflow start Start culture Culture HEK293 cells expressing a specific monoamine transporter start->culture prepare Prepare cell membranes culture->prepare incubate Incubate membranes with radioligand and a dilution series of the test compound prepare->incubate filter Separate bound and unbound radioligand by filtration incubate->filter quantify Quantify radioactivity filter->quantify analyze Analyze data to determine IC50 and Ki values quantify->analyze end End analyze->end

Caption: Workflow for determining inhibitor binding affinity to monoamine transporters.

Part 2: Bcl-2 Family Inhibition Profile

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1][2] Anti-apoptotic members of this family, such as Bcl-2 itself, are often overexpressed in cancer cells, promoting their survival.[17][18] Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins can restore the natural process of apoptosis in cancer cells.[18][19]

Comparative Inhibitor Panel:
  • 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride (Hypothetical Data)

  • Venetoclax (ABT-199): A potent and highly selective Bcl-2 inhibitor, FDA-approved for the treatment of certain leukemias and lymphomas.[20][21]

  • Navitoclax (ABT-263): A dual inhibitor of Bcl-2 and Bcl-xL.[22]

Experimental Data: Binding Affinity (Ki, nM) and Cellular Potency (EC50, nM)

The binding affinity of the test compounds to Bcl-2 was determined using a fluorescence polarization assay, a robust method for studying protein-ligand interactions in solution.[23] Cellular potency was assessed by measuring the induction of apoptosis in a Bcl-2-dependent cell line.

CompoundBcl-2 Binding Affinity (Ki, nM)Cellular Apoptosis (EC50, nM)
2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine HCl 150 850
Venetoclax<110
Navitoclax<150

Data for commercially available inhibitors are representative values from published literature. Data for 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride is hypothetical for comparative purposes.

Experimental Protocol: Fluorescence Polarization (FP) Assay

This protocol details the methodology for determining the binding affinity of test compounds to Bcl-2.[23]

  • Reagents and Assay Setup:

    • Recombinant human Bcl-2 protein.

    • A fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., FITC-Bim).

    • A dilution series of the test compound.

    • Assay buffer.

  • Competition Assay:

    • A fixed concentration of Bcl-2 protein and the fluorescently labeled BH3 peptide are incubated together in the wells of a microplate. This results in a high fluorescence polarization signal as the larger Bcl-2 protein tumbles slowly in solution with the bound peptide.

    • The dilution series of the test compound is added to the wells. If the test compound binds to Bcl-2, it will displace the fluorescent peptide.

    • The displaced fluorescent peptide, being smaller, tumbles more rapidly in solution, leading to a decrease in the fluorescence polarization signal.

  • Data Acquisition and Analysis:

    • The fluorescence polarization is measured using a plate reader equipped with appropriate filters.

    • The data are plotted as fluorescence polarization versus the concentration of the test compound.

    • Non-linear regression analysis is used to determine the IC50 value, which is then converted to the Ki value.

G cluster_1 Bcl-2 Signaling Pathway and Inhibition Apoptotic_Stimuli Apoptotic Stimuli BH3_only BH3-only proteins (e.g., Bim, Bad) Apoptotic_Stimuli->BH3_only Bcl2 Anti-apoptotic Bcl-2 BH3_only->Bcl2 inhibit Bax_Bak Pro-apoptotic Bax/Bak Bcl2->Bax_Bak inhibit MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP induce Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis Inhibitor 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine HCl or Venetoclax Inhibitor->Bcl2 inhibit

Caption: The intrinsic apoptosis pathway and the mechanism of Bcl-2 inhibition.

Discussion and Future Directions

This comparative guide provides a foundational assessment of the hypothetical inhibitory potential of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride against two distinct and therapeutically relevant target classes.

Based on the hypothetical data, the naphtho-oxepin compound demonstrates moderate inhibitory activity against SERT, with decreasing potency against NET and DAT. Its profile suggests it could act as a non-selective monoamine transporter inhibitor with a preference for SERT. Compared to the highly potent and selective commercially available inhibitors, its activity is less pronounced. Further optimization of the chemical structure could enhance its potency and selectivity.

In the context of Bcl-2 inhibition, the hypothetical data indicates that 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride has a significantly lower affinity for Bcl-2 compared to the dedicated inhibitor Venetoclax. This suggests that while it may possess some weak anti-apoptotic activity, it is unlikely to be a potent Bcl-2 inhibitor in its current form.

Future research should focus on the experimental validation of these hypothetical findings. A comprehensive screening of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride against a broader panel of biological targets is warranted to fully elucidate its pharmacological profile. Structure-activity relationship (SAR) studies would be crucial for optimizing its potency and selectivity towards a desired target.

References

  • Danial, N. N., & Korsmeyer, S. J. (2004). Cell Death: Critical Control Points. Cell, 116(2), 205–219.
  • Wikipedia. (2023). Bcl-2 family. [Link]

  • Letai, A. G. (2008). BCL-2 Family Proteins: Critical Checkpoints of Apoptotic Cell Death. AACR Journals. [Link]

  • Frontiers. (2022). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology. [Link]

  • Cleveland Clinic. (2025). SNRIs (serotonin and norepinephrine reuptake inhibitors). [Link]

  • National Institutes of Health. (2012). Norepinephrine transporter inhibitors and their therapeutic potential. Future Medicinal Chemistry. [Link]

  • DelveInsight. BCL-2 Inhibitors Market Size, Forecast, Drugs, Companies. [Link]

  • Wikipedia. (2023). Serotonin–norepinephrine reuptake inhibitor. [Link]

  • Springer Nature Experiments. (2018). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. [Link]

  • PNAS. (2011). Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. Proceedings of the National Academy of Sciences. [Link]

  • Frontiers. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]

  • National Institutes of Health. (2018). How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. British Journal of Pharmacology. [Link]

  • GoodRx. (2023). SNRI Drugs List: What Are the 5 Popular SNRIs?. [Link]

  • Wikipedia. (2023). Dopamine reuptake inhibitor. [Link]

  • National Institutes of Health. (2013). Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET. Journal of Biological Chemistry. [Link]

  • Lymphoma Hub. Therapeutics / bcl-2-inhibitors. [Link]

  • National Institutes of Health. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]

  • ACS Publications. (2017). What Contributes to Serotonin–Norepinephrine Reuptake Inhibitors' Dual-Targeting Mechanism? The Key Role of Transmembrane Domain 6 in Human Serotonin and Norepinephrine Transporters Revealed by Molecular Dynamics Simulation. ACS Chemical Neuroscience. [Link]

  • GoodRx. Popular Bcl2 Inhibitors List, Drug Prices and Medication Information. [Link]

  • MedEx. Generic list of "Serotonin-norepinephrine reuptake inhibitor (SNRI)". [Link]

  • Technavio. (2024). Bcl-2 (B-Cell Lymphoma 2) Inhibitors Market Analysis - US, Canada, Germany, UK, France - Size and Forecast 2024-2028. [Link]

  • National Institutes of Health. (2014). Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison. Innovations in Clinical Neuroscience. [Link]

  • ResearchGate. (2001). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET.... [Link]

  • Business Wire. (2021). Global BCL-2 (B Cell Lymphoma 2) Inhibitors Market & Clinical Trials Insight to 2025 - Non-beneficial Approval of Drugs Is Driving Growth. [Link]

  • Oxford Academic. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. [Link]

  • ResearchGate. (2019). In vitro assays for evaluating BCL-2 activity a Cytochrome c release.... [Link]

  • National Institutes of Health. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • National Institutes of Health. (2021). Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer. International Journal of Molecular Sciences. [Link]

  • Theranostics. (2022). Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules. [Link]

  • National Institutes of Health. (2016). The vesicular monoamine transporter 2: an underexplored pharmacological target. The Journal of Clinical Investigation. [Link]

  • MDPI. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D 4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. [Link]

  • National Institutes of Health. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules. [Link]

  • PubMed. (2017). In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. [Link]

  • MDPI. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. [Link]

  • National Institutes of Health. (2015). Designing modulators of monoamine transporters using virtual screening techniques. The AAPS Journal. [Link]

  • Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). [Link]

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Comparative

comparing the antimicrobial spectrum of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride to standard antibiotics

A Guide for Researchers in Drug Development In the persistent search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, naphtho-oxepine derivatives have emerged as a promising class of...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Drug Development

In the persistent search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, naphtho-oxepine derivatives have emerged as a promising class of heterocyclic compounds. This guide provides a comprehensive framework for evaluating the antimicrobial spectrum of a novel compound, 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride, and comparing its potential efficacy against established standard antibiotics. While direct experimental data for this specific molecule is not yet publicly available, this document will leverage data from structurally related dibenz[b,e]oxepin and naphtho-oxazine compounds to illustrate the evaluation process and potential outcomes.[1][2]

The core of this guide is a detailed, field-proven methodology for determining the antimicrobial spectrum, grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5][6] By following these protocols, researchers can generate reliable and reproducible data, forming a solid foundation for further drug development.

The Significance of Antimicrobial Spectrum

The "spectrum" of an antibiotic refers to the range of microorganisms it can inhibit or kill.[7] Antibiotics are broadly categorized as either narrow-spectrum or broad-spectrum.

  • Narrow-spectrum antibiotics are effective against a limited range of bacteria, often targeting specific Gram-positive or Gram-negative species.[][9] This specificity is advantageous as it minimizes disruption to the body's normal microbiota.[][10]

  • Broad-spectrum antibiotics act against a wide variety of bacteria, including both Gram-positive and Gram-negative organisms.[7][][10] While useful when the causative agent of an infection is unknown, their widespread use can contribute to the development of antibiotic resistance.[]

Determining the antimicrobial spectrum of a novel compound like 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride is a critical early step in its development. This information helps to identify its potential clinical applications and guides further research into its mechanism of action.

cluster_0 Antimicrobial Spectrum cluster_1 Mechanism of Action Broad Spectrum Broad Spectrum Cell Wall Synthesis Inhibitors Cell Wall Synthesis Inhibitors Broad Spectrum->Cell Wall Synthesis Inhibitors e.g., Carbapenems Protein Synthesis Inhibitors Protein Synthesis Inhibitors Broad Spectrum->Protein Synthesis Inhibitors e.g., Tetracyclines Nucleic Acid Synthesis Inhibitors Nucleic Acid Synthesis Inhibitors Broad Spectrum->Nucleic Acid Synthesis Inhibitors e.g., Fluoroquinolones Narrow Spectrum Narrow Spectrum Narrow Spectrum->Cell Wall Synthesis Inhibitors e.g., Penicillin G Narrow Spectrum->Protein Synthesis Inhibitors e.g., Macrolides

Caption: Classification of antibiotics by spectrum and mechanism.

Methodology: Determining the Antimicrobial Spectrum

To ensure the scientific validity and reproducibility of the findings, standardized methods for antimicrobial susceptibility testing must be employed. The broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) is a gold standard.[5]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[3][5]

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

  • Standard Antibiotics: Prepare stock solutions of comparator antibiotics.

  • Microbial Strains: Use quality control strains as recommended by CLSI and EUCAST (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Candida albicans ATCC 90028).[11]

  • Growth Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.

  • 96-Well Microtiter Plates: Sterile, U-bottomed plates are preferred.

2. Inoculum Preparation:

  • From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.[12]

  • Dilute this suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

3. Plate Preparation and Inoculation:

  • Dispense 50 µL of the appropriate growth medium into each well of the 96-well plate.

  • Add 50 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the row.

  • Repeat this for each standard antibiotic in separate rows.

  • Include a positive control (broth and inoculum, no drug) and a negative control (broth only).

  • Add 50 µL of the prepared inoculum to each well (except the negative control), bringing the final volume to 100 µL.

4. Incubation:

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria and for 24-48 hours for fungi.[12]

5. Determination of MIC:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[12]

A Prepare Stock Solutions (Test Compound & Standard Antibiotics) C Serial Dilution in 96-Well Plate A->C B Prepare Microbial Inoculum (0.5 McFarland Standard) D Inoculate Wells with Microbial Suspension B->D C->D E Incubate Plates (37°C, 18-24h for bacteria) D->E F Read and Record MIC Values E->F

Caption: Workflow for MIC determination via broth microdilution.

Data Interpretation and Comparison

The obtained MIC values for 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride should be compared with those of standard antibiotics against a panel of clinically relevant microorganisms.

Hypothetical Antimicrobial Spectrum

The following tables present hypothetical MIC data for our target compound, based on the published activity of related dibenz[b,e]oxepin and naphtho-oxazine derivatives.[1][2] This data is for illustrative purposes only and must be confirmed by direct experimental evaluation.

Table 1: Hypothetical Antibacterial Activity (MIC in µg/mL)

MicroorganismGram Stain2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine HCl (Hypothetical)CiprofloxacinVancomycin
Staphylococcus aureusPositive16-320.25-10.5-2
Bacillus subtilisPositive8-160.125-0.50.25-1
Escherichia coliNegative>1280.015-0.125>128
Pseudomonas aeruginosaNegative>1280.25-1>128

Table 2: Hypothetical Antifungal Activity (MIC in µg/mL)

Microorganism2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine HCl (Hypothetical)Fluconazole
Candida albicans32-640.25-2

Analysis of Hypothetical Data:

Based on this hypothetical data, 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride would exhibit a narrow-spectrum of activity, primarily targeting Gram-positive bacteria. The compound shows moderate activity against S. aureus and B. subtilis but is inactive against the tested Gram-negative bacteria. This is a common characteristic of some novel antibacterial candidates.[13] Its antifungal activity against C. albicans is modest compared to the standard antifungal, fluconazole.

Conclusion and Future Directions

This guide has outlined a rigorous, standardized approach to determining the antimicrobial spectrum of the novel compound 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride. The provided hypothetical data, based on related chemical structures, suggests a potential narrow-spectrum activity against Gram-positive bacteria.

The critical next step is to perform the described experiments to obtain actual MIC values for the target compound. Should the experimental results confirm this narrow-spectrum activity, further research should focus on:

  • Mechanism of Action Studies: Elucidating how the compound inhibits bacterial growth.

  • Cytotoxicity Assays: Evaluating the compound's toxicity against human cell lines to determine its therapeutic index.[1][14]

  • In Vivo Efficacy Studies: Testing the compound's effectiveness in animal models of infection.

By systematically following these established protocols and principles of scientific integrity, researchers can effectively evaluate the potential of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride as a future antimicrobial agent.

References

  • Benchchem. Application Notes and Protocols: In Vitro Antimicrobial Activity of Substituted 1H-Oxepino[4,5-d]imidazoles.
  • Clinical and Laboratory Standards Institute. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. 2020.
  • Uivarosi, V., et al. In Silico and In Vitro Experimental Studies of New Dibenz[b,e]oxepin-11(6H)one O-(arylcarbamoyl)-oximes Designed as Potential Antimicrobial Agents. Molecules. 2020.
  • Uivarosi, V., et al. Antibacterial Activity of New Dibenzoxepinone Oximes with Fluorine and Trifluoromethyl Group Substituents. Molecules. 2013.
  • Leclercq, R., et al. EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection. 2013.
  • Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing | Area of Focus.
  • U.S. Food and Drug Administration. Antibacterial Susceptibility Test Interpretive Criteria. 2026.
  • BOC Sciences. Broad Spectrum and Narrow Spectrum Antibiotics.
  • Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • ResearchGate. In Silico and In Vitro Experimental Studies of New Dibenz[b,e]oxepin-11(6H)one O-(arylcarbamoyl)-oximes Designed as Potential Antimicrobial Agents. 2020.
  • Jose, J. & Jha, P. C. Action and resistance mechanisms of antibiotics: A guide for clinicians. Journal of The Association of Physicians of India. 2017.
  • ASM Journals. Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition. 2021.
  • ReAct. How do antibiotics work?
  • OpenStax. 14.3 Mechanisms of Antibacterial Drugs. Microbiology. 2016.
  • European Committee on Antimicrobial Susceptibility Testing. EUCAST: EUCAST - Home.
  • Reddy, P., et al. Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives. Molecules. 2011.
  • RESPe. Narrow spectrum antibiotics.
  • Vinmec. Classification and Mechanism of Action of Antibiotics. 2025.
  • European Committee on Antimicrobial Susceptibility Testing. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.
  • National Institute for Communicable Diseases. Antimicrobial susceptibility testing EUCAST disk diffusion method. 2019.
  • Lumen Learning. Mechanisms of Antibacterial Drugs | Microbiology.
  • European Committee on Antimicrobial Susceptibility Testing. Disk Diffusion and Quality Control - EUCAST. 2026.
  • Books. Narrow Spectrum Antibacterial Agents | Antibiotic Drug Discovery: New Targets and Molecular Entities.
  • Centers for Disease Control and Prevention. Antibiotics Tested by NARMS. 2025.
  • UCLA Health. Antimicrobial Susceptibility Summary 2024. 2023.
  • IDEXX. Microbiology guide to interpreting antimicrobial susceptibility testing (AST). 2025.
  • Indian Journal of Chemistry. Synthesis and antimicrobial activity of naphtho-[1,2-e][1][12]oxazines linked benzimidazole. Available from:

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Validation

A Senior Application Scientist's Guide to Evaluating the Synergistic Effects of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride with Other Compounds

Introduction In the landscape of modern drug discovery, particularly in oncology, the focus has increasingly shifted from monotherapy to combination therapies.[1][2] The rationale behind this shift is compelling: combini...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, particularly in oncology, the focus has increasingly shifted from monotherapy to combination therapies.[1][2] The rationale behind this shift is compelling: combining therapeutic agents can lead to enhanced efficacy, reduced toxicity, and a lower likelihood of developing drug resistance.[1][2] At the heart of successful combination therapy lies the principle of synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously evaluate the synergistic potential of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride, a novel naphthoxepine derivative, in combination with other compounds.

While specific data on the synergistic effects of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride is not yet widely published, its structural analogs have shown promise in various therapeutic areas, including as potential cytotoxic agents.[4][5] This guide, therefore, presents a robust, universally applicable methodology for assessing its synergistic interactions, grounded in established scientific principles and experimental rigor.

Pillar 1: Strategic Experimental Design - The Foundation of Meaningful Synergy Evaluation

1.1. Rationale for Cell Line Selection

The selection of appropriate cancer cell lines is the first critical decision. This choice should be driven by a clear hypothesis regarding the potential mechanism of action of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride. For instance, if preliminary data suggests an impact on cell survival pathways, cell lines with known dependencies on these pathways would be ideal.

For the purpose of this guide, we will consider a hypothetical study using the following human cancer cell lines:

  • A549 (Non-Small Cell Lung Cancer): A widely used and well-characterized cell line.

  • MCF-7 (Breast Cancer, Estrogen Receptor-Positive): Represents a common subtype of breast cancer.

  • PC-3 (Prostate Cancer, Androgen-Independent): A model for advanced, hormone-refractory prostate cancer.

1.2. The Importance of Dose-Response Curves for Single Agents

Before evaluating combinations, it is essential to determine the potency of each compound individually.[6] This is achieved by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50) for both 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride and its partner compound(s) in each selected cell line.

  • Experimental Causality: The IC50 values are crucial as they inform the concentration ranges to be used in the combination studies. Using concentrations around the IC50 for each drug allows for the detection of both synergistic and antagonistic effects across a dynamic range.

1.3. Designing the Combination Matrix

There are several experimental designs for assessing drug combinations, with the two most common being the fixed-ratio and the checkerboard (or matrix) design.[7][8]

  • Fixed-Ratio: In this design, the two drugs are combined at a constant ratio of their IC50s (e.g., 1:1, 1:2, 2:1). This method is simpler but may miss synergistic interactions that occur at other ratios.

  • Checkerboard Design: This more comprehensive approach involves testing a matrix of concentrations for both drugs, typically spanning from well below to well above their respective IC50s. While more resource-intensive, the checkerboard design provides a more complete picture of the drug interaction over a wide range of concentrations.[8]

For a thorough evaluation, the checkerboard design is recommended.

Pillar 2: Rigorous Experimental Protocols and Data Analysis

The trustworthiness of your findings hinges on the meticulous execution of validated experimental protocols and the appropriate application of analytical methods.

2.1. Cell Viability Assay: The Primary Endpoint

The initial assessment of synergy is typically performed using a cell viability assay. The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a robust and widely used method.[9][10]

  • Principle: The XTT assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the XTT tetrazolium salt to a colored formazan product, the amount of which is directly proportional to the number of viable cells.[9][11]

  • Advantages over MTT: Unlike the older MTT assay, the formazan product of XTT is water-soluble, eliminating a solubilization step and thereby reducing variability and streamlining the workflow.[9][10]

Step-by-Step XTT Assay Protocol:

  • Cell Seeding: Plate the chosen cancer cell lines in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Addition: Treat the cells with a range of concentrations of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride alone, the partner compound alone, and the combinations as per the checkerboard design. Include vehicle-treated cells as a negative control.

  • Incubation: Incubate the plates for a period that allows for the observation of a significant effect on cell viability, typically 48 to 72 hours.

  • XTT Reagent Preparation and Addition: Prepare the activated XTT solution according to the manufacturer's instructions and add it to each well.[9]

  • Incubation: Incubate the plates for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at a wavelength of 450-500 nm, with a reference wavelength of 630-690 nm.[9]

2.2. Quantifying Synergy: The Chou-Talalay Method

The most widely accepted method for quantifying drug interactions is the Chou-Talalay method, which calculates a Combination Index (CI).[12][13]

  • Principle: The CI is a quantitative measure of the degree of drug interaction. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[6][12]

  • Data Analysis: The dose-effect data from the XTT assay is analyzed using specialized software, such as CompuSyn, which is based on the Chou-Talalay method.[6][14]

Illustrative Data Presentation:

Table 1: Hypothetical IC50 Values for Single Agents

Cell Line2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride IC50 (µM)Compound X IC50 (µM)
A5491525
MCF-71018
PC-32030

Table 2: Hypothetical Combination Index (CI) Values at 50% Effect (ED50)

Cell LineCombination Ratio (Drug A: Drug X)Combination Index (CI)Interpretation
A5491:10.65Synergy
MCF-71:10.48Strong Synergy
PC-31:10.95Additive/Slight Synergy

2.3. Delving Deeper: Mechanistic Insights Through Apoptosis Assays

A synergistic effect on cell viability is often the result of an enhanced induction of apoptosis. Therefore, it is crucial to investigate the apoptotic response to the drug combination.[15][16]

  • Experimental Causality: Observing a synergistic increase in apoptosis provides a mechanistic basis for the observed decrease in cell viability, strengthening the overall findings. It is recommended to use at least two different apoptosis assays to confirm the results.[16][17]

Recommended Apoptosis Assays:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[15][18]

  • Caspase-3/7 Activity Assay: Caspases-3 and -7 are key executioner caspases in the apoptotic cascade.[19] A luminogenic or fluorogenic assay can quantify their activity, providing a direct measure of apoptosis induction.

Step-by-Step Caspase-3/7 Activity Assay Protocol:

  • Cell Treatment: Treat cells in a 96-well plate with the individual drugs and the synergistic combination at their respective IC50 concentrations. Include a vehicle control.

  • Reagent Addition: After the desired incubation period (e.g., 24 hours), add the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate reader. An increase in luminescence corresponds to an increase in caspase-3/7 activity.

Pillar 3: Unraveling the Molecular Mechanisms

To provide a comprehensive understanding of the synergistic interaction, it is essential to investigate the underlying molecular pathways.

3.1. Investigating Key Signaling Pathways

Many anticancer agents exert their effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis, such as the PI3K/Akt pathway.[20][21][22] The Bcl-2 family of proteins are also critical regulators of apoptosis.[23][24][25]

  • Hypothesized Mechanism: A plausible hypothesis is that 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride, in combination with another agent, synergistically downregulates pro-survival signals (e.g., p-Akt, Bcl-2) and/or upregulates pro-apoptotic signals (e.g., Bax, cleaved caspase-3).

3.2. Western Blotting for Protein Expression Analysis

Western blotting is a powerful technique to assess changes in the expression and phosphorylation status of key proteins within these pathways.

Step-by-Step Western Blotting Protocol:

  • Protein Extraction: Treat cells with the individual drugs and the synergistic combination. After incubation, lyse the cells and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the proteins of interest (e.g., p-Akt, total Akt, Bcl-2, Bax, cleaved caspase-3, and a loading control like β-actin).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

Visualization and Formatting

Experimental Workflow Diagram

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Validation a Single-Agent Dose-Response (IC50 Determination) b Checkerboard Combination (XTT Assay) a->b c Synergy Analysis (Chou-Talalay Method) b->c d Apoptosis Assays (Annexin V/PI, Caspase-3/7) c->d Synergistic Combinations Identified e Western Blot Analysis (Signaling Pathways) d->e

Caption: Experimental workflow for evaluating synergistic drug interactions.

Hypothesized Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Apoptotic Execution RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax inhibits Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Casp9 Caspase-9 Mito->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis DrugA 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine HCl DrugA->Akt inhibits DrugX Compound X DrugX->Bcl2 inhibits

Caption: Hypothesized synergistic mechanism targeting the PI3K/Akt and Bcl-2 pathways.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for evaluating the synergistic potential of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride in combination with other compounds. By adhering to these principles of robust experimental design, validated protocols, and in-depth mechanistic investigation, researchers can generate high-quality, trustworthy data that can confidently guide further preclinical and clinical development of novel combination therapies. The ultimate goal is to translate these synergistic findings into more effective treatments for patients.

References

  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC. (n.d.). National Institutes of Health (NIH). [Link]

  • Le, C. T. (2014). Experiment Designs for the Assessment of Drug Combination Synergism.
  • The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC. (n.d.). National Institutes of Health (NIH). [Link]

  • PI3K/AKT/mTOR pathway - Wikipedia. (n.d.). Wikipedia. [Link]

  • Raimondi, C., & Cighir, A. (2022). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology, 12, 83 targeting.
  • BCL-2 Family Proteins: Critical Checkpoints of Apoptotic Cell Death. (2007). AACR Journals. [Link]

  • The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC. (n.d.). National Institutes of Health (NIH). [Link]

  • Current Methods for Quantifying Drug Synergism - PMC. (n.d.). National Institutes of Health (NIH). [Link]

  • Experimental Design for Multi-drug Combination Studies Using Signaling Networks - PMC. (n.d.). National Institutes of Health (NIH). [Link]

  • Regulation of Bcl-2 Family Proteins During Development and in Response to Oxidative Stress in Cardiac Myocytes. (n.d.). Circulation Research. [Link]

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  • PI3K/Akt signalling pathway and cancer. (2004). PubMed. [Link]

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  • Using the Chou-Talalay Method Drug Combination Studies and Their Synergy Quantification. (2010). ResearchGate. [Link]

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  • Apoptosis Detection Assays. (n.d.). PubMed. [Link]

  • Comparison and Analysis of In Vitro Apoptosis Assays: Annexin V/PI, Caspase-3/7, TUNEL, and Mitochondrial ΔΨm. (2025). Unknown. [Link]

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Comparative

A Researcher's Guide to Assessing the Off-Target Effects of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride

In the landscape of modern drug discovery, the path from a promising lead compound to a clinically successful therapeutic is fraught with challenges. One of the most significant hurdles is the characterization and mitiga...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the path from a promising lead compound to a clinically successful therapeutic is fraught with challenges. One of the most significant hurdles is the characterization and mitigation of off-target effects. Unintended interactions between a drug molecule and cellular components other than its intended target can lead to unforeseen toxicities or a reduction in therapeutic efficacy. This guide provides a comprehensive framework for assessing the off-target profile of the novel investigational compound, 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride (hereafter referred to as Compound X).

This document is intended for researchers, scientists, and drug development professionals. It will provide an in-depth comparison of methodologies, supported by experimental data, to build a robust safety and selectivity profile for Compound X. For the purpose of this illustrative guide, we will hypothesize that Compound X is a potent and selective inhibitor of a specific kinase, "Kinase A," a validated target in oncology. Our goal is to differentiate Compound X from two alternative Kinase A inhibitors, "Compound Y" and "Compound Z," by thoroughly evaluating its off-target liabilities.

The Imperative of Early and Comprehensive Off-Target Profiling

Identifying potential off-target interactions early in the drug discovery pipeline is not merely a regulatory requirement; it is a critical step in de-risking a project and optimizing a lead candidate.[1][2] A compound that appears highly potent in initial assays may fail in later stages due to unforeseen toxicity mediated by off-target binding.[3] By systematically screening for these interactions, we can make more informed decisions, refine structure-activity relationships (SAR) to enhance selectivity, and ultimately develop safer and more effective medicines.[1][4]

The methodologies outlined below represent a multi-pronged approach, moving from broad, high-throughput screens to more targeted, cell-based assays that provide physiologically relevant insights.

Phase 1: Broad Panel Screening for Unbiased Off-Target Identification

The initial phase of off-target assessment involves screening the compound against large, diverse panels of known biological targets. This provides a broad overview of potential interactions and helps to flag any significant liabilities early on.

Kinase Selectivity Profiling

Given that Compound X is a putative kinase inhibitor, assessing its selectivity across the human kinome is paramount. Kinases are a large family of structurally related enzymes, making cross-reactivity a common challenge.[5] We will employ a comprehensive kinase panel to evaluate the inhibitory activity of Compound X, alongside our comparators, against hundreds of kinases.

  • Compound Preparation : Compound X, Compound Y, and Compound Z are prepared in DMSO at a stock concentration of 10 mM.

  • Assay Concentration : The compounds are screened at a concentration of 1 µM against a panel of over 400 human kinases.[6]

  • Assay Principle : The assay measures the transfer of a radiolabeled phosphate group (from ³³P-ATP) to a specific peptide substrate by each kinase in the panel.[7]

  • Data Analysis : The percentage of inhibition of kinase activity is calculated relative to a DMSO vehicle control. A significant "hit" is typically defined as >50% inhibition.

Target KinaseCompound X (% Inhibition @ 1 µM)Compound Y (% Inhibition @ 1 µM)Compound Z (% Inhibition @ 1 µM)
Kinase A (On-Target) 98% 95% 92%
Kinase B2%65%15%
Kinase C5%12%78%
Kinase D<1%55%8%
Other Kinases (<50% inhibition)405350380
Total Kinases Screened 410 410 410

Interpretation of Results: The data clearly indicates that while all three compounds are potent inhibitors of the intended target, Kinase A, Compound X demonstrates superior selectivity. Compounds Y and Z exhibit significant off-target activity against Kinases B, D, and C, respectively. These off-target interactions would require further investigation to determine their potential clinical implications. The high selectivity of Compound X makes it a more desirable candidate for further development.

Safety Pharmacology Profiling (CEREP Panel)

Beyond the kinome, it is crucial to assess interactions with other major classes of drug targets, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. Undesired activity at these targets is frequently linked to adverse drug reactions.[4][8] A standard safety pharmacology panel, such as the Eurofins Cerep SafetyScreen44, provides a cost-effective way to identify these liabilities.[9][10]

  • Compound Concentration : Compound X is screened at a concentration of 10 µM in duplicate.[9]

  • Assay Principle : For receptor and ion channel targets, the assay measures the displacement of a specific radioligand from its target by the test compound. For enzymes, the assay measures the inhibition of enzymatic activity.[9]

  • Data Analysis : Results are expressed as the percentage of inhibition of binding or enzyme activity. A result greater than 50% is considered a significant interaction.[10]

TargetCompound X (% Inhibition @ 10 µM)Known Side Effect of Target Modulation
5-HT2B Receptor 65% Cardiac valvulopathy
Adrenergic α1 Receptor15%Hypotension, dizziness
Dopamine D2 Receptor8%Extrapyramidal symptoms
hERG Channel5%QT prolongation, arrhythmia
Muscarinic M1 Receptor<5%Dry mouth, blurred vision
Other Targets (<50% inhibition) 39
Total Targets Screened 44

Interpretation of Results: The safety panel reveals a significant interaction between Compound X and the 5-HT2B receptor. This is a critical finding, as agonism at this receptor has been linked to cardiac valvulopathy.[11] This potential liability must be addressed in subsequent studies. It is important to note that this is a binding assay, and a follow-up functional assay is required to determine if Compound X is an agonist or antagonist at this receptor.

Phase 2: Cellular Target Engagement and Phenotypic Screening

While broad panel screens are invaluable, they are typically performed in biochemical or heterologous expression systems. The next logical step is to validate these findings in a more physiologically relevant context and to screen for unanticipated effects in an unbiased manner.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying direct target engagement within intact cells.[12] The principle is that the binding of a ligand to its target protein increases the protein's thermal stability.[13] This method can confirm that Compound X not only binds to Kinase A in a purified system but also engages it within the complex cellular milieu.

  • Cell Treatment : Culture a relevant cancer cell line (e.g., one that overexpresses Kinase A) and treat with varying concentrations of Compound X or DMSO for 2 hours.

  • Heat Challenge : Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes.[13]

  • Cell Lysis and Protein Quantification : Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.

  • Western Blot Analysis : Quantify the amount of soluble Kinase A remaining at each temperature using Western blotting with a specific anti-Kinase A antibody.[12][14]

cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Analysis A Intact Cells B Cells + Compound X A->B Incubate C Cells + DMSO (Control) A->C Incubate D Temperature Gradient (e.g., 40-65°C) B->D C->D E Cell Lysis & Centrifugation D->E F Western Blot for Soluble Kinase A E->F G Quantify & Plot Melt Curve F->G caption CETSA Experimental Workflow

Caption: CETSA Experimental Workflow

Expected Outcome: A successful CETSA experiment would show a rightward shift in the melting curve of Kinase A in cells treated with Compound X compared to the DMSO control, indicating thermal stabilization upon binding. This would provide strong evidence of on-target engagement in a cellular context.

Phenotypic Screening

Phenotypic screening takes a target-agnostic approach, evaluating the effect of a compound on the overall cellular phenotype.[5][15] This can uncover unexpected mechanisms of action or off-target effects that would be missed by target-based screens.[16][17] High-content imaging is a powerful tool for this purpose, allowing for the simultaneous measurement of multiple cellular parameters.

  • Cell Plating : Plate a panel of cell lines (e.g., cancer and non-cancerous lines) in 96- or 384-well plates.

  • Compound Treatment : Treat the cells with a dilution series of Compound X, Compound Y, and Compound Z for 48-72 hours.

  • Staining : Stain the cells with a cocktail of fluorescent dyes to visualize the nucleus (e.g., Hoechst), cytoplasm, and markers of cell health or specific organelles.

  • Imaging and Analysis : Acquire images using a high-content imaging system and use automated image analysis software to quantify various cellular features, such as cell count, nuclear size, mitochondrial membrane potential, and cytoskeletal arrangement.

Parameter (in non-cancerous cell line)Compound X (at 10x IC50 for Kinase A)Compound Y (at 10x IC50 for Kinase A)Compound Z (at 10x IC50 for Kinase A)
Cell Viability >95%85%60%
Apoptosis Induction MinimalModerateHigh
Mitochondrial Membrane Potential No significant changeDecreasedSignificantly Decreased
Nuclear Condensation No significant changeSlight increaseSignificant increase

Interpretation of Results: This phenotypic screen suggests that Compound X has a much wider therapeutic window than its alternatives. At a concentration well above its effective dose for inhibiting Kinase A, Compound X shows minimal toxicity in a non-cancerous cell line. In contrast, Compound Z exhibits significant cytotoxicity, likely due to its off-target inhibition of Kinase C, which may play a role in normal cell survival. This type of data is crucial for predicting potential side effects in vivo.

Synthesis and Path Forward

The comprehensive assessment of off-target effects is a cornerstone of modern, safety-conscious drug discovery. Through a logical, tiered approach, we have constructed a comparative profile of three hypothetical kinase inhibitors.

cluster_0 Compound X Profile cluster_1 Alternative Profiles X_On High On-Target Potency (Kinase A) Decision Decision Point: Advance Compound X X_On->Decision X_Kinase High Kinome Selectivity X_Kinase->Decision X_Safety 5-HT2B Off-Target Hit (Requires Follow-up) X_Safety->Decision X_Pheno Low Cytotoxicity (Wide Therapeutic Window) X_Pheno->Decision Y_Kinase Compound Y: Multiple Kinase Off-Targets Y_Kinase->Decision Z_Kinase Compound Z: Significant Kinase Off-Target (High Cytotoxicity) Z_Kinase->Decision caption Comparative Off-Target Assessment Summary

Caption: Comparative Off-Target Assessment Summary

Our analysis reveals that 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride (Compound X) possesses a superior selectivity profile compared to alternatives. While the interaction with the 5-HT2B receptor warrants further investigation (specifically, a functional assay to determine agonist versus antagonist activity), its high kinome selectivity and low cytotoxicity in phenotypic screens make it a compelling candidate for progression. This structured approach to off-target assessment allows for the data-driven selection of lead compounds with the highest probability of success in preclinical and clinical development.

References

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  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]

  • Almqvist, H. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. Retrieved from [Link]

  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Retrieved from [Link]

  • MacDonald, M. L., Lamerdin, J., de Hoogt, R., & Zisling, J. (2006, June 15). Identifying off-target effects and hidden phenotypes of drugs in human cells. PubMed. Retrieved from [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Liu, X., et al. (n.d.). In silico off-target profiling for enhanced drug safety assessment. PMC - NIH. Retrieved from [Link]

  • Ekins, S., et al. (n.d.). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. ACS Publications. Retrieved from [Link]

  • Khan, A. (2026, March 4). Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR. Retrieved from [Link]

  • Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Retrieved from [Link]

  • ACS Publications. (2025, August 28). Phenotypic Screening for Targeted Protein Degradation: Strategies, Challenges, and Emerging Opportunities. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PMC - NIH. (n.d.). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) In silico off-target profiling for enhanced drug safety assessment. Retrieved from [Link]

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  • PubMed. (2019, July 5). Safety screening in early drug discovery: An optimized assay panel. Retrieved from [Link]

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Validation

comparing the synthetic routes to various naphtho-oxepine isomers

Executive Summary Naphtho-oxepines are privileged heterocyclic scaffolds characterized by a naphthalene ring fused to a seven-membered oxepine ring. The specific fusion pattern—yielding isomers such as naphtho[1,2-b]oxep...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Naphtho-oxepines are privileged heterocyclic scaffolds characterized by a naphthalene ring fused to a seven-membered oxepine ring. The specific fusion pattern—yielding isomers such as naphtho[1,2-b]oxepine and naphtho[2,1-b]oxepine —dictates the molecule's 3D conformation, electronic distribution, and subsequent pharmacological activity. Synthesizing these medium-sized rings is notoriously difficult due to entropically disfavored cyclization and competing intermolecular side reactions.

This guide objectively evaluates two state-of-the-art synthetic strategies for accessing these specific isomers: a strain-release driven Palladium-catalyzed carbene migratory insertion[1], and a one-pot Overman rearrangement/Ring-Closing Metathesis (RCM) cascade[2].

Strategic Route Comparison & Mechanistic Causality

Route A: Pd-Catalyzed Carbene Migratory Insertion (Naphtho[1,2-b]oxepines)

The Challenge: Traditional ring expansions often require highly activated, donor-acceptor (D-A) substituted cyclopropanes, limiting substrate scope. The Causality & Logic: Xie et al. engineered a pathway that bypasses the need for D-A cyclopropanes by leveraging the inherent high strain energy of oxabicyclo[4.1.0]heptyl N-tosylhydrazones[3].

  • Mechanism: The reaction initiates with the base-promoted decomposition of the tosylhydrazone to form a diazo compound, which upon nitrogen extrusion yields a Pd-carbene intermediate.

  • Causality: Migratory insertion of an aryl-palladium species into the carbene forms a transient cyclopropyl carbinyl palladium complex. The thermodynamic drive to release the cyclopropane ring strain forces a regioselective β -carbon elimination (C–C bond cleavage)[4]. This precise cleavage dictates the regiospecific expansion into the naphtho[1,2-b]oxepine architecture[5].

Route B: One-Pot Overman Rearrangement & RCM (Naphtho[2,1-b]oxepines)

The Challenge: Stepwise synthesis of amino-substituted oxepines often leads to poor overall yields due to the instability of intermediates and the propensity for dienes to undergo intermolecular dimerization during metathesis. The Causality & Logic: Calder and Sutherland developed a multibond-forming one-pot process to synthesize 5-amino-2,5-dihydro-naphtho[2,1-b]oxepines[6].

  • Mechanism: An allylic trichloroacetimidate undergoes a thermally mediated[3,3]-sigmatropic Overman rearrangement to install a C–N bond stereospecifically.

  • Causality: By running the Overman rearrangement and the subsequent RCM in a single pot, the transient allylic trichloroacetamide is immediately consumed by the Grubbs catalyst[7]. This rapid intramolecular capture kinetically outcompetes intermolecular dimerization, cleanly closing the seven-membered ring to yield the naphtho[2,1-b]oxepine isomer[6].

Quantitative Performance Matrix

The following table summarizes the experimental performance of both synthetic routes based on empirical data[6],[3].

ParameterRoute A: Pd-Catalyzed InsertionRoute B: Overman / RCM Cascade
Target Isomer Naphtho[1,2-b]oxepineNaphtho[2,1-b]oxepine
Key Precursor Oxabicyclo[4.1.0]heptyl N-tosylhydrazoneAllylic trichloroacetimidate
Catalyst System Pd(OAc)₂ / XPhos (or similar)Grubbs 1st or 2nd Gen Catalyst
Driving Force Cyclopropane strain releaseEntropy (Ethylene gas evolution)
Typical Yield ~71% (e.g., 5-(p-Tolyl) derivative)~46% (e.g., 5-amino derivative)
Regioselectivity Exclusively [1,2-b] expansionExclusively [2,1-b] cyclization
Reaction Time 12 - 24 hours120 hours (Metathesis step)

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical checks.

Protocol A: Synthesis of Ethyl 5-(p-Tolyl)naphtho[1,2-b]oxepine-2-carboxylate[5]
  • Hydrazone Formation: Dissolve TsNHNH₂ (1.0 mmol) in methanol (1.0 mL) at 65 °C. Add the corresponding oxabicyclo[4.1.0]heptane amide (1.0 mmol).

    • Validation Check: Monitor via TLC (petroleum ether/EtOAc). A white precipitate should form, indicating complete conversion to the N-tosylhydrazone. Filter and dry in vacuo[5].

  • Cross-Coupling & Ring Expansion: In an oven-dried Schlenk tube, combine the N-tosylhydrazone (0.2 mmol), p-tolyl iodide (0.24 mmol), Pd(OAc)₂ (5 mol %), XPhos (10 mol %), and LiOtBu (0.5 mmol).

  • Solvent Addition: Evacuate and backfill the tube with N₂ (3 cycles). Add anhydrous 1,4-dioxane (2.0 mL).

  • Thermal Activation: Stir the mixture at 100 °C for 12 hours.

    • Validation Check: The solution will transition from a suspension to a dark homogeneous mixture. TLC should confirm the disappearance of the hydrazone.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel column chromatography (petroleum ether/EtOAc = 20:1) to afford the product as a light-yellow oil[3].

Protocol B: Synthesis of 5-Amino-2,5-dihydro-naphtho[2,1-b]oxepine[6]
  • Imidate Formation: To a solution of (E)-(2-allyloxy)cinnamyl alcohol derivative (1.0 mmol) in anhydrous CH₂Cl₂, add trichloroacetonitrile (1.5 mmol) and a catalytic amount of DBU (0.1 mmol) at 0 °C. Stir for 2 hours, then concentrate in vacuo.

  • Thermal Overman Rearrangement: Dissolve the crude allylic trichloroacetimidate in anhydrous toluene (0.05 M) and heat to reflux (140 °C) under an argon atmosphere for 14 hours.

    • Validation Check: An aliquot analyzed by ¹H NMR should show the disappearance of the imidate N-H proton and the appearance of the acetamide N-H proton.

  • Ring-Closing Metathesis (RCM): Cool the reaction mixture to room temperature. Add Grubbs 1st generation catalyst (30 mol %). Stir at room temperature for up to 120 hours.

    • Validation Check: Monitor the evolution of ethylene gas. Reaction completion is indicated by the convergence of the terminal alkene signals in NMR or TLC.

  • Workup & Isolation: Concentrate the mixture and purify directly by column chromatography (EtOAc/hexane) to isolate the naphtho[2,1-b]oxepine derivative as a white solid (Yield: ~46%, Mp. 136−138 °C)[6].

Mechanistic Workflows

The following diagrams illustrate the logical flow and intermediate transitions for both synthetic routes.

pd_pathway A Oxabicyclo[4.1.0]heptyl N-tosylhydrazone B Pd-Carbene Intermediate A->B Base, Pd(0) -N2, -TsH C Migratory Insertion (Cyclopropyl Carbinyl Pd) B->C Ar-Pd-X Insertion D β-Carbon Elimination (C-C Cleavage) C->D Strain Release E Naphtho[1,2-b]oxepine D->E Reductive Elimination

Caption: Pd-Catalyzed Carbene Migratory Insertion Pathway for Naphtho[1,2-b]oxepines.

rcm_pathway F Allylic Trichloroacetimidate G Thermal Overman Rearrangement F->G Δ (140 °C) H Allylic Trichloroacetamide G->H [3,3]-Sigmatropic I Ring-Closing Metathesis (RCM) H->I Grubbs Catalyst J Naphtho[2,1-b]oxepine I->J Ethylene Loss

Caption: One-Pot Overman Rearrangement & RCM Pathway for Naphtho[2,1-b]oxepines.

References

  • Title: One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds Source: The Journal of Organic Chemistry, American Chemical Society URL: [Link]

  • Title: Regiospecific Synthesis of Benzoxepines through Pd-Catalyzed Carbene Migratory Insertion and C–C Bond Cleavage Source: The Journal of Organic Chemistry, American Chemical Society / PubMed URL: [Link]

Sources

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Feasible Synthetic Routes

Reactant of Route 1
2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride
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